(Z)-4-Phenyl-3-nitro-3-buten-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-nitro-4-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-8(12)7-10(11(13)14)9-5-3-2-4-6-9/h2-7H,1H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESJBWOEMKWHBE-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/C1=CC=CC=C1)\[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55902-35-7 | |
| Record name | (Z)-4-Phenyl-3-nitro-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055902357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on (Z)-4-Phenyl-3-nitro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Phenyl-3-nitro-3-buten-2-one is an α,β-unsaturated ketone, also known as a nitroalkene. This class of compounds is of significant interest in medicinal chemistry and organic synthesis. The electrophilic nature of the carbon-carbon double bond, enhanced by the electron-withdrawing nitro group, makes these molecules reactive Michael acceptors.[1] This reactivity is the basis for their biological activity, as they can form covalent adducts with nucleophilic residues, such as cysteine, in proteins.[1][2] This guide provides a technical overview of the chemical properties, synthesis, and potential biological relevance of this compound.
Chemical Properties and Data
The chemical properties of this compound are predicted based on its structure and data from similar compounds. The presence of a phenyl group, a conjugated nitro-alkene system, and a ketone functional group defines its reactivity and spectral characteristics.
Estimated Physicochemical Properties
| Property | Estimated Value | Reference/Justification |
| Molecular Formula | C₁₀H₉NO₃ | Based on structure |
| Molecular Weight | 191.18 g/mol | Based on structure |
| Appearance | Yellowish solid or oil | Typical for conjugated nitro compounds |
| Solubility | Soluble in common organic solvents (e.g., CHCl₃, DCM, Acetone) | General property of similar organic molecules |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data for β-nitrostyrene and general principles of spectroscopy.[3][4]
Table 2.2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~ 7.40 - 7.60 | m | Aromatic protons (C₆H₅) | Chemical shift influenced by conjugation |
| ~ 7.80 - 8.00 | s | Vinyl proton (-CH=) | Deshielded due to nitro and carbonyl groups |
| ~ 2.40 | s | Methyl protons (-CH₃) | Typical for a methyl ketone |
Table 2.2.2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 195 | C=O (Ketone) | Typical for an α,β-unsaturated ketone |
| ~ 145 | C-NO₂ | Deshielded carbon attached to the nitro group |
| ~ 135 | =CH- | Vinyl carbon |
| ~ 128 - 132 | Aromatic Carbons | Range for phenyl group carbons |
| ~ 28 | -CH₃ | Methyl carbon |
Table 2.2.3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Notes |
| ~ 3100 - 3000 | C-H stretch (Aromatic & Vinyl) | Characteristic for sp² C-H bonds[5] |
| ~ 1700 - 1680 | C=O stretch (Ketone) | Shifted to lower frequency due to conjugation[6] |
| ~ 1640 - 1620 | C=C stretch (Alkene) | Conjugated alkene stretch[5] |
| ~ 1550 | N-O asymmetric stretch (Nitro) | Strong absorption, characteristic of nitro groups[7] |
| ~ 1365 | N-O symmetric stretch (Nitro) | Characteristic of nitro groups[7] |
Experimental Protocols
The synthesis of this compound would likely proceed via a Henry (nitroaldol) reaction followed by dehydration.[8][9] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[10]
Synthesis of this compound
This protocol describes a general method for the synthesis of β-nitro styrenes, adapted for the target molecule.
Reaction: Benzaldehyde + Nitroacetone → 4-hydroxy-4-phenyl-3-nitrobutan-2-one → (Z/E)-4-Phenyl-3-nitro-3-buten-2-one
Materials:
-
Benzaldehyde
-
Nitroacetone
-
A base catalyst (e.g., ammonium acetate, ethylenediamine diacetate)
-
A dehydrating agent/solvent (e.g., glacial acetic acid, toluene)
-
Reaction flask with a Dean-Stark apparatus and condenser
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzaldehyde (1.0 eq), nitroacetone (1.1 eq), and a catalytic amount of ammonium acetate (0.2 eq).[11]
-
Add a solvent that forms an azeotrope with water, such as glacial acetic acid or toluene.[11]
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction towards the dehydrated nitroalkene product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If using toluene, wash the reaction mixture with water and brine. If using acetic acid, carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the (Z) and (E) isomers.
Biological Activity and Signaling Pathways
α,β-unsaturated carbonyl compounds, including nitroalkenes, are known to possess a range of biological activities, such as anti-inflammatory and antioxidant effects.[1][12]
Mechanism of Action
The primary mechanism of action for many α,β-unsaturated compounds is through Michael addition.[1] The electrophilic β-carbon of the nitroalkene system is susceptible to nucleophilic attack by thiol groups of cysteine residues in proteins. This covalent modification can alter the function of target proteins and modulate cellular signaling pathways.
Nrf2-Keap1 Signaling Pathway
A key pathway modulated by electrophilic compounds is the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.[2]
-
Normal Conditions: The transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.
-
Activation: Electrophilic compounds like this compound can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2.
-
Response: Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), leading to their transcription.[2]
This upregulation of endogenous antioxidant enzymes helps to protect cells from oxidative stress and inflammation.
Conclusion
While specific experimental data for this compound remains to be published, its chemical properties and biological activities can be reliably inferred from its structure and comparison with analogous compounds. As an α,β-unsaturated nitroalkene, it is a promising scaffold for further investigation in drug development, particularly in areas related to oxidative stress and inflammation. The synthetic protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and scientists to explore the potential of this and related molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
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- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Henry Reaction [organic-chemistry.org]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 11. CN103497108A - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Data for (Z)-4-Phenyl-3-nitro-3-buten-2-one
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Introduction
(Z)-4-Phenyl-3-nitro-3-buten-2-one is a nitroalkene derivative. Nitroalkenes are valuable synthetic intermediates in organic chemistry, known for their versatile reactivity in Michael additions, cycloadditions, and as precursors for various functional groups. The stereochemistry of the double bond, designated as (Z) (cis), is a critical feature that influences the molecule's physical, chemical, and spectroscopic properties.
Accurate spectroscopic characterization is essential for confirming the structure and purity of such compounds. This guide compiles the available data and provides a framework for the spectroscopic analysis of this and related molecules.
Physicochemical Properties
While comprehensive experimental spectroscopic data for the (Z)-isomer is scarce, some physical properties have been reported or predicted.
| Property | Value | Source |
| CAS Number | 55902-35-7 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Melting Point | 98-99 °C (in CCl₄) | [1] |
| Boiling Point (Predicted) | 336.0 ± 30.0 °C | [1] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1] |
Spectroscopic Data of the (E)-Isomer for Comparison
Due to the lack of available data for the (Z)-isomer, we present the data for the more common (E)-isomer, (E)-4-(3-nitrophenyl)but-3-en-2-one, as a reference. The primary difference in the spectra, particularly NMR, is expected to arise from the different spatial arrangement of the substituents around the C=C double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between (Z) and (E) isomers. The key differentiator is the coupling constant (³J) between the two vinylic protons. For (E)-isomers (trans), this value is typically in the range of 12-18 Hz, whereas for (Z)-isomers (cis), it is significantly smaller, usually 6-12 Hz.
For example, the ¹H NMR spectrum of a related compound, cis-β-nitrostyrene, shows a coupling constant of J = 9.6 Hz for the vinylic protons.[2]
Expected ¹H NMR Data for this compound:
-
Vinylic Proton: A singlet (as there is no proton on the nitro-bearing carbon).
-
Methyl Protons: A singlet around δ 2.4-2.6 ppm.
-
Aromatic Protons: Multiplets in the aromatic region (δ 7.2-7.8 ppm).
¹³C NMR Data for a related compound, (E)-4-(3-nitrophenyl)but-3-en-2-one, is available, though specific peak assignments are not provided in the source. [3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorptions for Phenyl-nitro-butenone compounds:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | ~1670 - 1690 | Carbonyl stretch |
| NO₂ (Nitro) | ~1500 - 1550 (asymmetric) | Asymmetric NO₂ stretch |
| ~1340 - 1380 (symmetric) | Symmetric NO₂ stretch | |
| C=C (Alkene) | ~1600 - 1640 | Alkene C=C stretch |
| C=C (Aromatic) | ~1450 - 1600 | Aromatic ring stretch |
| =C-H (Alkene) | ~960 - 990 ((E)-isomer) | Out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Data for (E)-4-(3-nitrophenyl)but-3-en-2-one: [3]
-
Molecular Ion (M⁺): m/z = 191
-
Major Fragments: m/z = 176, 102
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of the specific (Z)-isomer are not available. However, general procedures for the synthesis of β-nitrostyrene derivatives are well-established.
General Synthesis of β-Nitrostyrenes (Henry Reaction)
The synthesis of β-nitrostyrenes is commonly achieved via the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[4]
-
Reactants: An appropriate benzaldehyde is dissolved in a suitable solvent (e.g., acetic acid, nitromethane).
-
Catalyst: A catalyst such as ammonium acetate is added to the solution.
-
Reaction: The mixture is heated under reflux for several hours.
-
Workup: The reaction mixture is cooled, and the product is isolated by pouring it into ice water, followed by extraction with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.[5]
Note: The Henry reaction typically yields the thermodynamically more stable (E)-isomer as the major product. The synthesis of the (Z)-isomer may require specific conditions or photochemical isomerization of the (E)-isomer.[2][6]
Spectroscopic Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR analysis, the sample can be analyzed as a thin film, a KBr pellet, or in solution. For GC-MS, a dilute solution in a volatile solvent is required.
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
IR Spectroscopy: Record the spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Obtain the mass spectrum using a GC-MS or LC-MS instrument, typically with electron ionization (EI).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of target compounds.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in currently searched literature, this guide provides a robust framework for its characterization. By utilizing the provided data for the analogous (E)-isomer and understanding the key expected spectroscopic differences, particularly in ¹H NMR coupling constants, researchers can confidently approach the identification and analysis of this and related compounds. The outlined general experimental protocols offer a starting point for the synthesis and characterization of this class of molecules.
References
- 1. This compound | 55902-35-7 [amp.chemicalbook.com]
- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-4-(3-nitrophenyl)but-3-en-2-one | C10H9NO3 | CID 5374502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
Physical Characteristics of Substituted Nitroalkenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted nitroalkenes are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. Their unique electronic properties, arising from the strong electron-withdrawing nature of the nitro group, make them valuable intermediates in organic synthesis and impart them with significant biological activities. This guide provides a comprehensive overview of the physical characteristics of substituted nitroalkenes, methods for their determination, and insights into their biological signaling pathways.
Core Physical Properties
The physical properties of substituted nitroalkenes are significantly influenced by the nature and position of substituents on the alkene backbone and any associated aromatic rings. These properties are crucial for their handling, purification, and formulation in various applications, including drug development.
Melting and Boiling Points
The melting and boiling points of substituted nitroalkenes are primarily determined by their molecular weight, polarity, and the potential for intermolecular interactions such as dipole-dipole forces and hydrogen bonding.[1][2] Generally, an increase in molecular weight leads to higher melting and boiling points.[1] The high polarity imparted by the nitro group results in strong dipole-dipole interactions, leading to significantly higher boiling points for nitroalkanes compared to hydrocarbons of similar molecular mass.[1][2]
For solid nitroalkenes, the crystal lattice energy plays a crucial role in determining the melting point. Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[3]
Table 1: Physical Properties of Representative Substituted Nitroalkenes
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| (E)-β-Nitrostyrene | C₆H₅CH=CHNO₂ | C₈H₇NO₂ | 149.15 | 55-58[4] | 250-260[4] |
| 3,4-Dihydroxy-β-nitrostyrene | (HO)₂C₆H₃CH=CHNO₂ | C₈H₇NO₄ | 181.15 | 148-151[5] | - |
| Nitromethane | CH₃NO₂ | CH₃NO₂ | 61.04 | - | 101[1] |
| Nitroethane | CH₃CH₂NO₂ | C₂H₅NO₂ | 75.07 | - | 114 |
| 1-Nitropropane | CH₃CH₂CH₂NO₂ | C₃H₇NO₂ | 89.09 | - | 132 |
| 2-Nitropropane | (CH₃)₂CHNO₂ | C₃H₇NO₂ | 89.09 | - | 120 |
Solubility
The solubility of substituted nitroalkenes follows the "like dissolves like" principle.[6] Due to the polar nitro group, they exhibit some solubility in polar solvents. However, the presence of nonpolar alkyl or aryl substituents can significantly decrease their solubility in water.
Lower molecular weight nitroalkanes, like nitromethane, are sparingly soluble in water.[1][7] Aromatic nitroalkenes, such as β-nitrostyrene, generally have low solubility in water but are soluble in many organic solvents like ethanol, ether, and benzene.[8] The solubility of substituted nitroalkenes in various solvents is a critical parameter for their use in synthesis, purification, and biological assays.
Table 2: Solubility of Selected Nitro-substituted Compounds
| Compound | Solvent | Solubility |
| Nitrobenzene | Water | ~1.8 g/L at 25°C[8] |
| Nitrobenzene | Ethanol, Ether, Benzene | Soluble[8] |
| Nitromethane | Water | <10% by weight[1][7] |
| 3-Nitrobenzaldehyde | Acetone | High |
| 3-Nitrobenzaldehyde | Toluene | Low |
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted nitroalkenes.
UV-Visible Spectroscopy
The UV-Vis spectra of conjugated nitroalkenes are characterized by strong absorption bands. For instance, chalcones, which share a similar α,β-unsaturated carbonyl system, typically exhibit two main absorption bands.[9][10] Band I is usually found between 340-390 nm and Band II between 220-270 nm, arising from π → π* electronic transitions.[9] The presence of a nitro group can lead to a higher maximum absorption wavelength (λmax).[11]
Infrared (IR) Spectroscopy
The IR spectra of nitroalkenes provide key information about their functional groups. The nitro group itself gives rise to two characteristic strong absorption bands:
-
Asymmetric stretching: ~1550 cm⁻¹ for nitroalkanes.[7]
-
Symmetric stretching: ~1375 cm⁻¹ for nitroalkanes.[7]
For conjugated nitroalkenes, these frequencies might be slightly shifted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed structure of substituted nitroalkenes.[12][13]
-
¹H NMR: The protons on the double bond of nitroalkenes are typically deshielded due to the electron-withdrawing effect of the nitro group, appearing at downfield chemical shifts. The coupling constants between these protons can help determine the stereochemistry (E/Z) of the double bond.
-
¹³C NMR: The carbon atoms of the double bond also exhibit downfield shifts in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of substituted nitroalkenes.[14][15] The fragmentation patterns can provide valuable structural information. Common fragmentation pathways may involve the loss of the nitro group (NO₂) or other substituents.
Experimental Protocols
Accurate determination of the physical characteristics of substituted nitroalkenes is essential. The following are detailed methodologies for key experiments.
Melting Point Determination
Objective: To determine the temperature range over which a solid substituted nitroalkene transitions to a liquid.
Methodology (Capillary Method): [3][16][17]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][17]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).[16]
-
Heating: The heating bath is heated slowly and steadily, at a rate of about 1-2°C per minute as the melting point is approached.[16]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[16][18]
-
Purity: A sharp melting point (a narrow range of 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[16][19]
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of a liquid substituted nitroalkene equals the atmospheric pressure.
Methodology (Micro-Boiling Point Method): [20][21][22]
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[20]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube).[20]
-
Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[20][23]
-
Observation: Heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[20]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[21]
Solubility Determination
Objective: To determine the solubility of a substituted nitroalkene in various solvents.
Methodology (Qualitative): [24][25][26]
-
Sample Preparation: A small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.[26]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[26]
-
Mixing: The test tube is shaken vigorously after each addition of the solvent.[24]
-
Observation: The compound is considered soluble if it completely dissolves at this concentration.
-
Systematic Testing: A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in dilute acid (e.g., 5% HCl) and dilute base (e.g., 5% NaOH) is tested to identify acidic or basic functional groups.[24][27]
Signaling Pathways and Biological Relevance
Substituted nitroalkenes, particularly nitro-fatty acids, are known to be potent signaling molecules with significant anti-inflammatory and cytoprotective effects. Their biological activity is largely attributed to their ability to act as electrophiles in Michael addition reactions with nucleophilic residues (such as cysteine) on proteins.
Nrf2/ARE Pathway Activation
Nitroalkenes are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
References
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- 5. estudogeral.uc.pt [estudogeral.uc.pt]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Phenyl Nitrobutenone Isomers: IUPAC Nomenclature, CAS Numbers, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenyl nitrobutenone isomers, molecules of significant interest in organic synthesis and medicinal chemistry. This document details their nomenclature, chemical identifiers, synthetic methodologies, and potential biological activities, with a focus on providing actionable information for laboratory and research applications.
IUPAC Nomenclature and CAS Numbers of Phenyl Nitrobutenone Isomers
The structural diversity of phenyl nitrobutenone isomers leads to a range of chemical properties and potential applications. Accurate identification through standardized IUPAC nomenclature and CAS numbers is critical for researchers. The following table summarizes the key isomers and their identifiers.
| IUPAC Name | Common Name/Synonym | CAS Number |
| (E)-1-Phenyl-2-nitro-1-butene | β-Methyl-β-nitrostyrene | 705-60-2 |
| (Z)-1-Phenyl-2-nitro-1-butene | Not readily available | Not readily available |
| 4-Phenyl-3-nitro-2-butanone | Not readily available | Not readily available |
| (E)-4-Phenyl-3-buten-2-one | Benzalacetone | 122-57-6 |
| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 4-Nitrobenzalacetone | 3490-37-7 |
| (E)-4-(3-Nitrophenyl)but-3-en-2-one | 3-Nitrobenzalacetone | 7466-48-0 |
Synthetic Methodologies and Experimental Protocols
The synthesis of phenyl nitrobutenone isomers primarily relies on two fundamental carbon-carbon bond-forming reactions: the Henry Reaction (nitroaldol reaction) and the Michael Addition. The choice of reaction pathway is dictated by the desired isomeric product.
Logical Workflow for the Synthesis of Phenyl Nitrobutenone Isomers
Caption: Synthetic routes to phenyl nitrobutenone isomers.
2.1. Henry Reaction for the Synthesis of (E)-1-Phenyl-2-nitro-1-butene
The Henry reaction is a classic method for the formation of β-nitro alcohols from the reaction of a nitroalkane with an aldehyde or ketone in the presence of a base.[1] Subsequent dehydration of the nitro alcohol intermediate yields the corresponding nitroalkene.
Experimental Protocol: Synthesis of (E)-1-Phenyl-2-nitro-1-butene
-
Reactants: Benzaldehyde, 1-Nitropropane, and a basic catalyst (e.g., n-butylamine or cyclohexylamine).
-
Procedure:
-
To a solution of benzaldehyde in a suitable solvent (e.g., ethanol or acetic acid), add 1-nitropropane and the basic catalyst.
-
The reaction mixture is typically heated to reflux for several hours to drive the condensation and subsequent dehydration.[2]
-
Upon cooling, the product, (E)-1-phenyl-2-nitro-1-butene, often crystallizes from the solution.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
2.2. Michael Addition for the Synthesis of 4-Phenyl-3-nitro-2-butanone
The Michael addition involves the 1,4-conjugate addition of a nucleophile (in this case, the nitronate anion of nitromethane) to an α,β-unsaturated carbonyl compound.[3][4]
Experimental Protocol: Synthesis of 4-Phenyl-3-nitro-2-butanone
-
Reactants: Benzalacetone ((E)-4-phenyl-3-buten-2-one), Nitromethane, and a base (e.g., sodium hydroxide or potassium carbonate).
-
Procedure:
-
Benzalacetone is dissolved in a suitable solvent, and nitromethane is added.
-
A catalytic amount of base is introduced to generate the nitronate anion.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
The reaction is quenched with a weak acid, and the product is extracted with an organic solvent.
-
Purification is typically achieved through column chromatography.
-
Spectroscopic Characterization Data
The structural elucidation of phenyl nitrobutenone isomers is confirmed through various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.1. Infrared (IR) Spectroscopy
The nitro group (-NO2) exhibits characteristic strong absorption bands in the IR spectrum.
-
Asymmetric Stretch: Typically observed in the range of 1500-1560 cm⁻¹.
-
Symmetric Stretch: Usually appears in the region of 1345-1385 cm⁻¹.
The carbonyl group (C=O) in the butenone and butanone isomers will show a strong absorption band around 1670-1720 cm⁻¹.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on the carbon atom alpha to the nitro group are typically deshielded and appear in the range of 4.5-5.5 ppm. Vinylic protons in the butenone isomers will be in the range of 6.0-8.0 ppm, often showing coupling to each other. Aromatic protons will be observed in the typical region of 7.0-8.0 ppm.
-
¹³C NMR: The carbon atom attached to the nitro group is typically found in the range of 70-90 ppm. Carbonyl carbons will appear significantly downfield, generally above 190 ppm.
The following table summarizes key spectroscopic data for representative isomers.
| Isomer | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| (E)-1-Phenyl-2-nitro-1-butene | ~1520 (NO₂ asym), ~1350 (NO₂ sym) | ~2.1 (CH₃), ~2.5 (CH₂), ~7.4-7.6 (aromatic), ~8.0 (vinylic) |
| 4-Phenyl-3-nitro-2-butanone | ~1720 (C=O), ~1550 (NO₂ asym), ~1370 (NO₂ sym) | ~2.3 (CH₃), ~3.2 (CH₂), ~4.8 (CH-NO₂), ~7.2-7.4 (aromatic) |
Biological Activity and Potential Signaling Pathways
Derivatives of nitrostyrene, which are structurally analogous to phenyl nitrobutenone isomers, have demonstrated a range of biological activities, including anticancer and antimicrobial effects. While specific signaling pathways for phenyl nitrobutenone isomers are not yet fully elucidated, the proposed mechanisms often involve the induction of cellular stress and apoptosis.
Proposed Mechanism of Action for Anticancer Activity
Caption: A conceptual diagram of the proposed anticancer mechanism.
The biological activity of these compounds is often attributed to their electrophilic nature, allowing them to react with cellular nucleophiles such as cysteine residues in proteins. This can lead to the inhibition of key enzymes and the disruption of cellular signaling pathways. For instance, some nitrostyrene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[5] Further research is necessary to delineate the specific molecular targets and signaling cascades affected by phenyl nitrobutenone isomers.
This guide provides a foundational understanding of phenyl nitrobutenone isomers for researchers in drug discovery and organic synthesis. The provided synthetic protocols and characterization data serve as a practical starting point for further investigation into the promising chemical and biological properties of this class of compounds.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. sctunisie.org [sctunisie.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Conjugated Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
Conjugated nitroalkenes, a class of signaling molecules and versatile synthetic intermediates, are characterized by an electron-deficient double bond activated by the nitro group. This inherent reactivity, while crucial for their biological activity and synthetic utility, also presents significant challenges regarding their stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of conjugated nitroalkenes, recommended storage conditions, and detailed experimental protocols for their synthesis and stability assessment.
Factors Influencing the Stability of Conjugated Nitroalkenes
The stability of conjugated nitroalkenes is primarily dictated by their susceptibility to nucleophilic attack, polymerization, and degradation under various environmental conditions. Key factors include:
-
pH: Conjugated nitroalkenes are generally more stable in acidic to neutral conditions. Basic environments promote the formation of nitronate anions, which can participate in reversible Michael additions and other reactions, leading to degradation. Some nitro-fatty acids have been observed to degrade within minutes to hours in aqueous environments, particularly under acidic conditions that can catalyze hydration of the double bond.[1]
-
Temperature: Elevated temperatures accelerate degradation pathways. Many conjugated nitroalkenes are relatively stable at room temperature, but for long-term storage, lower temperatures are essential to minimize thermal decomposition.[2][3] The Arrhenius equation, which relates the rate of chemical reactions to temperature, can be used to model the thermal degradation of these compounds.[4][5][6][7][8]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, including isomerization of the double bond and other degradation pathways.[9] Photostability studies are crucial for determining the need for light-protected storage and handling.[10][11][12]
-
Presence of Nucleophiles: The electrophilic nature of the β-carbon makes conjugated nitroalkenes highly susceptible to Michael addition by nucleophiles. Thiol-containing molecules, such as glutathione and cysteine residues in proteins, are particularly reactive and this reactivity is central to their biological signaling.[1] However, this also represents a primary degradation pathway.
-
Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the nitroalkene functionality.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in reactions with the nitroalkene, while aprotic solvents are generally preferred for storage.
Recommended Storage Conditions
To ensure the long-term integrity of conjugated nitroalkenes, the following storage conditions are recommended. These are general guidelines, and optimal conditions may vary depending on the specific structure of the nitroalkene.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes thermal degradation and slows down the rate of other chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber vials or protection from light | Protects against photodegradation. |
| Form | Solid or in a dry, aprotic solvent | Avoids hydrolysis and other solvent-mediated degradation. Suitable solvents include ethanol, chloroform, or ethyl acetate. |
| Additives | Avoid antioxidants unless their compatibility has been established | While antioxidants can prevent oxidation of other parts of a molecule (e.g., a fatty acid chain), their effect on the nitroalkene moiety is not well-documented and could potentially lead to unwanted reactions.[10] |
Table 1: Recommended Long-Term Storage Conditions for Conjugated Nitroalkenes
For nitro-fatty acids like 9-nitro-oleic acid, storage at -20°C or below is recommended, with a reported stability of at least two years under these conditions.
Signaling Pathways Involving Conjugated Nitroalkenes
Conjugated nitroalkenes, particularly nitro-fatty acids, are known to modulate inflammatory and cytoprotective signaling pathways. A primary mechanism of action is the activation of the Keap1-Nrf2 pathway.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic species, such as conjugated nitroalkenes, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes.
Figure 1: The Keap1-Nrf2 signaling pathway activated by conjugated nitroalkenes.
Experimental Protocols
Representative Synthesis of a Conjugated Nitroalkene: 9-Nitro-oleic Acid
This protocol describes the multi-step synthesis of a specific regioisomer of nitro-oleic acid, a widely studied nitro-fatty acid.[13][14][15]
Materials:
-
9-Bromononanoic acid
-
Allyl alcohol
-
Toluene
-
p-Toluenesulfonic acid
-
Sodium nitrite
-
Tetrahydrofuran (THF)
-
Nonanal
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Palladium(II) chloride
-
Formic acid
-
Diethyl ether
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Esterification: 9-Bromononanoic acid is reacted with allyl alcohol in toluene with a catalytic amount of p-toluenesulfonic acid under reflux with a Dean-Stark trap to yield allyl 9-bromononanoate.
-
Nitration: The allyl 9-bromononanoate is then treated with sodium nitrite in a suitable solvent like THF to substitute the bromide with a nitro group, forming allyl 9-nitrononanoate.
-
Henry Reaction (Nitroaldol Condensation): The allyl 9-nitrononanoate is reacted with nonanal in the presence of a base such as DBU to form the nitro-aldol adduct.
-
Dehydration: The resulting nitro-alcohol is then dehydrated to form the nitroalkene. This is typically achieved by acetylation with acetic anhydride and DMAP, followed by elimination of the acetate group.
-
Deprotection: The allyl ester is removed using a palladium catalyst and a reducing agent like formic acid to yield the final product, 9-nitro-oleic acid.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Figure 2: General workflow for the synthesis of 9-nitro-oleic acid.
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[16][17][18][19][20][21] The following is a general protocol that can be adapted for specific conjugated nitroalkenes.
Objective: To evaluate the stability of a conjugated nitroalkene under various stress conditions (hydrolysis, oxidation, heat, and light) and to identify major degradation products.
Materials:
-
Conjugated nitroalkene of interest
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber with controlled light and UV exposure
-
Validated stability-indicating HPLC-UV method
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugated nitroalkene in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid nitroalkene in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
Also, expose a solution of the nitroalkene to the same thermal stress.
-
At the end of the exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid nitroalkene and a solution of the nitroalkene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples and their corresponding controls using a validated stability-indicating HPLC-UV method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage degradation of the parent compound in each condition.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the parent conjugated nitroalkene and separating it from any potential degradation products, process impurities, or other excipients.[2][15][19][22][23][24][25][26]
General Parameters for Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve the parent compound from polar and non-polar degradants.
-
Detection: UV detection is suitable for conjugated nitroalkenes, which typically have a strong chromophore. The detection wavelength should be chosen at the λmax of the parent compound.
-
Forced Degradation Samples: The stressed samples generated from the forced degradation study are used to challenge the specificity of the HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other.
-
Validation: The method must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
The inherent reactivity of conjugated nitroalkenes necessitates a thorough understanding of their stability and the implementation of appropriate storage and handling procedures. This guide provides a framework for researchers and drug development professionals to ensure the quality and integrity of these valuable compounds. By carefully controlling environmental factors such as temperature, light, and pH, and by employing robust analytical methods for stability assessment, the challenges associated with the handling of conjugated nitroalkenes can be effectively managed.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sci-rad.com [sci-rad.com]
- 4. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Temperature effect on bacterial azo bond reduction kinetics: an Arrhenius plot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iagim.org [iagim.org]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sfrbm.org [sfrbm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sci-rad.com [sci-rad.com]
- 17. scispace.com [scispace.com]
- 18. turkjps.org [turkjps.org]
- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iajpr.com [iajpr.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. wjpmr.com [wjpmr.com]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 4-Phenyl-3-nitro-3-buten-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth review of the synthetic methodologies for 4-phenyl-3-nitro-3-buten-2-one. As a β-nitrovinyl ketone, this compound is a valuable intermediate in organic synthesis, serving as a precursor for various heterocyclic compounds and functionalized molecules through its reactive nitroalkene and ketone moieties. The primary synthetic route involves a base-catalyzed condensation reaction between benzaldehyde and nitroacetone, a variant of the Henry (nitro-aldol) reaction.
Core Synthesis Pathway: Henry-Knoevenagel Condensation
The most direct and widely applicable method for synthesizing 4-phenyl-3-nitro-3-buten-2-one is the Henry-Knoevenagel condensation. This reaction involves the C-C bond formation between an aldehyde (benzaldehyde) and an active methylene compound (nitroacetone) in the presence of a base. The reaction proceeds through a nitro-aldol addition intermediate, which subsequently undergoes dehydration to yield the final α,β-unsaturated nitro-ketone.
The general mechanism involves the deprotonation of nitroacetone by a base to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-nitroalkoxide is protonated to form a β-nitroalcohol intermediate, which is readily dehydrated under the reaction conditions to yield the conjugated product, 4-phenyl-3-nitro-3-buten-2-one.
Caption: General mechanism for the Henry-Knoevenagel condensation.
Experimental Protocols
While specific literature for 4-phenyl-3-nitro-3-buten-2-one is scarce, protocols can be reliably adapted from established procedures for the Henry reaction with ketones and the Claisen-Schmidt condensation, which is used to synthesize the non-nitrated analog, 4-phenyl-3-buten-2-one (benzalacetone).[1][2][3]
Key Protocol: Base-Catalyzed Condensation of Benzaldehyde and Nitroacetone
This protocol is adapted from general methods for nitroaldol reactions.[1]
Materials:
-
Benzaldehyde
-
Nitroacetone
-
Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), potassium carbonate (K₂CO₃), or tetra-n-butylammonium fluoride (TBAF))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (CH₃CN))
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add nitroacetone (1.0 eq.) and the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Base Addition: Add the base catalyst. For catalysts like DBU or TBAF, a catalytic amount (0.1-0.2 eq.) is typically sufficient. For solid bases like K₂CO₃, stoichiometric amounts may be used.[1]
-
Aldehyde Addition: Stir the mixture at room temperature for 10-15 minutes. Slowly add benzaldehyde (1.0-1.2 eq.) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the catalyst and temperature.
-
Workup:
-
Quench the reaction by adding 1M HCl to neutralize the base.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-phenyl-3-nitro-3-buten-2-one.
-
Caption: Experimental workflow for synthesis and purification.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetone | Cs₂CO₃ (2.0) | Ethanol/H₂O | 120 | 8 | ~80 | [3] |
| Styrene | Acetic Anh. | Aluminosilicate | None | 120-130 | 10 | 86.7 | [4] |
| Benzaldehyde | Nitromethane | Ionic Liquid | [bmim]PF₆ | 25 | 24 | >90 | [5] |
| Cyclohexanone | Nitromethane | DBU (cat.) | None | RT | — | 83 | [1] |
| Benzaldehyde | Nitroacetone | DBU (0.1-0.2) | THF | RT | 2-12 | Est. >70 | Hypothesized |
This table provides data for related reactions to inform the synthesis of the target compound. The final entry is a hypothesized set of conditions based on these analogs.
Conclusion
The synthesis of 4-phenyl-3-nitro-3-buten-2-one is most effectively achieved through a Henry-Knoevenagel condensation of benzaldehyde and nitroacetone. While direct literature is limited, established protocols for related nitro-aldol and Claisen-Schmidt reactions provide a robust framework for developing an efficient synthetic procedure. Key variables for optimization include the choice of base catalyst, solvent, and reaction temperature. The functional versatility of the resulting β-nitrovinyl ketone makes it an attractive target for further synthetic exploration and application in medicinal chemistry and materials science.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Basic Reactivity of the Nitro Group in Organic Synthesis
The nitro group (–NO₂) is a cornerstone functional group in organic synthesis, prized for its strong electron-withdrawing nature and its remarkable versatility.[1][2] Its presence in a molecule imparts unique reactivity, enabling a wide array of chemical transformations that are fundamental to the construction of complex molecules, including pharmaceuticals, agrochemicals, and high-energy materials.[3][4] This guide provides a detailed exploration of the core reactivity of the nitro group, complete with mechanistic insights, experimental protocols, and structured data to serve as a comprehensive resource for professionals in the chemical sciences.
Fundamental Properties of the Nitro Group
The reactivity of the nitro group is a direct consequence of its electronic structure. It consists of a nitrogen atom bonded to two oxygen atoms, with the nitrogen atom bearing a formal positive charge. The group is a resonance hybrid of two equivalent structures, which delocalizes the negative charge over the two oxygen atoms.[5] This powerful electron-withdrawing effect, exerted through both inductive and resonance effects, governs its influence on adjacent atoms and the molecule as a whole.[6][7]
Caption: Resonance delocalization in the nitro group.
Reactivity of Aliphatic Nitro Compounds
The strong electron-withdrawing nature of the nitro group significantly acidifies the α-protons of aliphatic nitro compounds (nitroalkanes).[1] This property is the foundation for several key carbon-carbon bond-forming reactions.
Acidity and Nitronate Ion Formation
The C-H bond adjacent to the nitro group is acidic, allowing for deprotonation by a base to form a resonance-stabilized carbanion known as a nitronate ion.[1] This nucleophilic species is a critical intermediate in reactions like the Henry and Michael additions.
| Compound | pKa (in DMSO) | Aqueous pKa (approx.) |
| Nitromethane | 17.2[1] | ~11[1] |
| 2-Nitropropane | 16.9[1] | ~11[1] |
| Phenylnitromethane | 12.3 | ~7 |
The Henry (Nitroaldol) Reaction
Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[8][9] It is a powerful method for C-C bond formation and is analogous to the aldol reaction.[8] The products are highly valuable as they can be readily converted into other functional groups, such as nitroalkenes via dehydration or β-amino alcohols via reduction of the nitro group.[8]
Caption: The general workflow of the Henry reaction.
Experimental Protocol: Synthesis of 1-nitro-2-propanol (Henry Reaction)
-
Reactants : Nitromethane (6.1 g, 0.1 mol), Acetaldehyde (4.4 g, 0.1 mol), Triethylamine (1.0 g, 0.01 mol), Ethanol (50 mL).
-
Procedure : To a stirred solution of nitromethane in ethanol at 0°C, add triethylamine dropwise.
-
Slowly add acetaldehyde to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Work-up : Neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-nitro alcohol.
-
Purification : Purify the product by vacuum distillation.
The Nef Reaction
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through the acid hydrolysis of its corresponding nitronate salt.[10][11] This reaction provides a valuable synthetic route for preparing carbonyl compounds from nitroalkanes, which can be synthesized via methods not directly accessible to carbonyls.[10][12]
Caption: The two-stage process of the Nef reaction.
Experimental Protocol: Synthesis of Cyclohexanone from Nitrocyclohexane (Nef Reaction)
-
Reactants : Nitrocyclohexane (12.9 g, 0.1 mol), Sodium methoxide (5.9 g, 0.11 mol in 50 mL methanol), Sulfuric acid (8M, 100 mL).
-
Procedure :
-
Step 1 (Nitronate formation) : Add the nitrocyclohexane to the sodium methoxide solution in methanol and stir for 1 hour at room temperature.
-
Step 2 (Hydrolysis) : Pour the resulting sodium nitronate solution slowly into a vigorously stirred solution of 8M sulfuric acid at -5°C.
-
-
Work-up : After the addition, allow the mixture to warm to room temperature and stir for an additional hour.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting cyclohexanone by distillation.
The Nitro Group on Aromatic Systems
On an aromatic ring, the nitro group's powerful electron-withdrawing properties fundamentally alter the ring's reactivity towards both electrophilic and nucleophilic substitution.
Influence on Electrophilic Aromatic Substitution (EAS)
The nitro group strongly deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic.[1] The deactivation is most pronounced at the ortho and para positions due to resonance stabilization of the positive charge on the nitrogen atom. Consequently, electrophilic substitution, when it occurs, is directed to the meta position.[13]
Activation of Nucleophilic Aromatic Substitution (SNAr)
Conversely, the nitro group is a powerful activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group (typically a halide).[1][14] The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[15][16] This stabilization lowers the activation energy of the reaction, facilitating the substitution.[16]
Caption: Logical workflow for SNAr reactions activated by a nitro group.
In some cases, the nitro group itself can act as the leaving group in SNAr reactions, being displaced by a strong nucleophile.[6][17][18]
Experimental Protocol: Synthesis of 2,4-Dinitrophenol (SNAr Reaction)
-
Reactants : 1-Chloro-2,4-dinitrobenzene (20.2 g, 0.1 mol), Sodium hydroxide (4.4 g, 0.11 mol), Water (100 mL).
-
Procedure : Dissolve the sodium hydroxide in water and heat the solution to 90°C.
-
Add the 1-chloro-2,4-dinitrobenzene in portions to the hot, stirred aqueous NaOH solution. The solid will melt and react.
-
Continue heating and stirring for 1 hour until the reaction is complete (the oily layer disappears).
-
Work-up : Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1.
-
The yellow product, 2,4-dinitrophenol, will precipitate.
-
Purification : Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a minimal amount of hot, dilute ethanol.
Reduction of the Nitro Group
The reduction of a nitro group is one of its most important and widely used transformations, providing a primary route to amines.[19] Virtually all aromatic amines are derived from the corresponding nitroaromatics.[1] The reduction proceeds through nitroso and hydroxylamine intermediates.[20]
Caption: Stepwise reduction pathway from a nitro group to an amine.
A variety of reagents can effect this transformation, with the choice depending on the substrate's sensitivity to other functional groups.
| Reagent System | Conditions | Selectivity/Notes |
| H₂, Pd/C (or PtO₂, Raney Ni) | 1-4 atm H₂, RT, various solvents | Highly effective and clean. May reduce other functional groups like alkenes and alkynes.[19][21] |
| Fe, HCl (or Sn, HCl; Zn, HCl) | Acidic, aqueous | Classic method, inexpensive and effective for aromatic nitro compounds.[19][22] |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or alcoholic solution | Mild conditions, can selectively reduce one nitro group in the presence of another. |
| LiAlH₄ | Anhydrous ether or THF | Very powerful, but can also reduce other functional groups. Can produce azo compounds from aromatic nitro compounds as a side product.[21] |
Experimental Protocol: Reduction of Nitrobenzene to Aniline
-
Reactants : Nitrobenzene (12.3 g, 0.1 mol), Granulated Tin (30 g, 0.25 mol), Concentrated Hydrochloric Acid (70 mL).
-
Procedure : Place the tin and nitrobenzene in a round-bottom flask fitted with a reflux condenser.
-
Add 20 mL of the concentrated HCl and swirl. The reaction is exothermic and may require cooling in a water bath.
-
Once the initial reaction subsides, add the remaining HCl in portions and heat the mixture on a steam bath for 1 hour with occasional shaking.
-
Work-up : Cool the flask and add a solution of sodium hydroxide (25 g in 50 mL water) until the mixture is strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.
-
Purification : Steam distill the mixture to isolate the aniline. Separate the aniline from the aqueous layer, dry over solid KOH, and distill.
The Nitro Group in Cycloaddition Reactions
Nitroalkenes, which can be readily prepared from the corresponding β-nitro alcohols (Henry reaction products), are excellent dienophiles in Diels-Alder reactions.[23] The electron-withdrawing nitro group activates the double bond for [4+2] cycloaddition with a conjugated diene.[24] This provides a powerful route to functionalized six-membered rings.[25]
References
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Nef reaction - Wikipedia [en.wikipedia.org]
- 12. Nef Reaction [organic-chemistry.org]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 22. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 23. mdpi.com [mdpi.com]
- 24. Diels-Alder Reaction [organic-chemistry.org]
- 25. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Safety of Nitro Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the nitro group into molecular scaffolds is a cornerstone of synthetic chemistry, unlocking pathways to a vast array of pharmaceuticals, agrochemicals, and high-energy materials. However, the very properties that make nitro compounds valuable also necessitate a profound understanding of their potential hazards. This technical guide provides a comprehensive overview of the health and safety information critical for handling nitro compounds in a research and development setting. It offers a synthesis of quantitative toxicological data, detailed experimental protocols for safety assessment, and visualizations of key toxicological pathways and experimental workflows.
Section 1: Quantitative Toxicological Data
A thorough understanding of the toxicological profile of nitro compounds is paramount for risk assessment. The following tables summarize acute toxicity data for a range of common nitroaromatic and nitroaliphatic compounds. It is crucial to note that toxicity can vary significantly based on the specific compound, route of exposure, and test species.
Table 1: Acute Toxicity of Common Nitroaromatic Compounds
| Compound | Chemical Formula | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/m³/4h) |
| Nitrobenzene | C₆H₅NO₂ | Rat | 349 - 732[1][2] | 2100[1][2] | 2850[1] |
| Rabbit | - | 301 - 760[1][3][4] | - | ||
| Mouse | 590[2] | - | - | ||
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | Rat | 270 - 650[5] | - | - |
| Mouse | 1340 - 1954[5] | - | - | ||
| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | Rat | 180 - 795[5] | - | - |
| Mouse | 621 - 807[5] | - | - | ||
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | Rat | 794 - 1320[6][7] | - | - |
| Mouse | 660[6] | - | - |
Table 2: Acute Toxicity of Common Nitroaliphatic Compounds
| Compound | Chemical Formula | Species | Oral LD50 (mg/kg) | Inhalation LC50 (ppm/4h) |
| Nitromethane | CH₃NO₂ | Rat | 1210 | - |
| Nitroethane | C₂H₅NO₂ | Rat | 1100 | - |
| 2-Nitropropane | C₃H₇NO₂ | Rat | 500[8] | - |
Section 2: Health and Safety Hazards
Nitro compounds present a dual threat of chemical reactivity and biological toxicity. A comprehensive safety protocol must address both aspects.
Physical and Chemical Hazards
Many nitro compounds are energetically unstable and can decompose violently under certain conditions. The presence of multiple nitro groups on an aromatic ring, for instance, significantly increases the risk of explosion.
-
Explosive Potential: Compounds with a high nitrogen and oxygen content relative to carbon and hydrogen may be explosive. Thermal stress, shock, and friction can initiate detonation.
-
Reactivity: Aromatic nitro compounds can react violently with strong oxidizing and reducing agents, as well as strong bases.[1] Mixtures with nitric acid can be particularly hazardous.[1]
Toxicological Hazards
Exposure to nitro compounds can occur through inhalation, dermal absorption, and ingestion, leading to a range of adverse health effects.
-
Methemoglobinemia: A primary toxic effect of many aromatic nitro compounds, such as nitrobenzene, is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin.[9] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis, headache, dizziness, and in severe cases, respiratory depression and death.[2]
-
Carcinogenicity and Genotoxicity: Several nitro compounds are classified as known or suspected carcinogens.[2] Their genotoxic effects often stem from the metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA.[10]
-
Reproductive and Developmental Toxicity: Nitrobenzene, for example, is a known reproductive toxicant, causing testicular damage.[11]
-
Organ-Specific Toxicity: The liver, kidneys, and spleen are often target organs for nitro compound toxicity.[1]
Section 3: Experimental Protocols for Safety Assessment
A tiered approach to safety testing is essential to characterize the hazards of novel nitro compounds. This section outlines key experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Assessment of Explosive Properties
The UN Manual of Tests and Criteria provides a framework for the classification of explosive substances.[12][13] Key screening tests include:
3.1.1 Koenen Test
This test determines the sensitivity of a substance to intense heat under confinement.
-
Apparatus: A standardized steel tube with an orifice plate of varying diameter.[14][15]
-
Procedure:
-
The substance is loaded into the steel tube.
-
An orifice plate with a specific diameter is fitted.
-
The tube is heated at a controlled rate.[15]
-
The outcome is observed, noting if the tube ruptures or fragments.[16]
-
The test is repeated with different orifice plates to determine the limiting diameter at which an explosion occurs.[14][15]
-
-
Interpretation: A smaller limiting diameter indicates a greater explosive hazard. A substance is considered to have explosive properties if the limiting diameter is 1.0 mm or more.[14]
3.1.2 Time/Pressure Test
This test evaluates the effects of igniting a substance under confinement.
-
Apparatus: A pressure vessel equipped with a bursting disc and a means of ignition.
-
Procedure:
-
A specified quantity of the substance is placed in the apparatus.
-
The substance is ignited.
-
The time it takes for the pressure to rise from 690 kPa to 2070 kPa is measured.[17]
-
-
Interpretation: A rapid pressure rise indicates a potential for deflagration with explosive violence.[17] The result is reported as "yes, fast," "yes, slow," or "no."[17]
In Vitro Toxicology Assays
In vitro methods provide a crucial first tier for assessing the biological hazards of nitro compounds, reducing the reliance on animal testing.
3.2.1 Bacterial Reverse Mutation Test (Ames Test)
This assay is widely used to assess the mutagenic potential of a chemical.[16][18][19]
-
Principle: The test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[19]
-
Methodology:
-
Prepare cultures of the appropriate Salmonella strains (e.g., TA98, TA100, TA102).
-
Prepare a top agar containing a trace amount of histidine and biotin.
-
In separate tubes, mix the test compound at various concentrations, the bacterial culture, and either a buffer or a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to mimic mammalian metabolism, which can convert some non-mutagenic compounds into mutagens.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies on each plate and compare it to the negative (solvent) control.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
3.2.2 In Vitro Micronucleus Assay
This test detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[2][7][20]
-
Principle: The assay is typically performed in mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6).[2]
-
Methodology:
-
Culture the chosen mammalian cells.
-
Expose the cells to at least three concentrations of the test substance for a defined period (e.g., 3-24 hours), both with and without metabolic activation (S9).[2]
-
To ensure that only cells that have undergone division are scored, cytokinesis is often blocked using cytochalasin B, resulting in binucleated cells.[20]
-
Harvest the cells, fix, and stain them with a DNA-specific dye.
-
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[20]
-
-
Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[2]
Section 4: Visualization of Toxicological Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathways in Nitro Compound-Induced Toxicity
The toxicity of many nitro compounds is mediated through complex intracellular signaling cascades.
Caption: Key signaling pathways in nitro compound-induced toxicity.
Experimental Workflow for Chemical Safety Assessment
An integrated approach to testing and assessment (IATA) provides a structured framework for evaluating chemical safety, moving from in silico and in vitro methods to in vivo testing only when necessary.[21]
Caption: Integrated workflow for chemical safety assessment.
Section 5: Safe Handling Practices
Given the potential hazards, stringent safety protocols are mandatory when working with nitro compounds.
-
Engineering Controls: Work with nitro compounds should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating or handling volatile compounds. For potentially explosive compounds, a blast shield should be used.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton™), must be worn at all times.
-
Storage: Nitro compounds should be stored in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials. Potentially explosive compounds should be stored in appropriate containers and in designated areas.
-
Waste Disposal: All waste containing nitro compounds must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Emergency Procedures: Emergency showers and eyewash stations should be readily accessible. All personnel should be familiar with the appropriate emergency procedures for spills, fires, and exposures.
Conclusion
Nitro compounds are indispensable tools in modern chemical research and development. A thorough understanding and proactive management of their associated health and safety risks are not just a matter of compliance but a fundamental responsibility to ensure the well-being of all laboratory personnel. By integrating the quantitative data, experimental protocols, and safety practices outlined in this guide, researchers can handle these valuable compounds with the necessary caution and confidence, fostering a culture of safety and scientific excellence.
References
- 1. gov.uk [gov.uk]
- 2. vastanichem.com [vastanichem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Short-term oral toxicity of 2,4,6-trinitrotoluene in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.gov [epa.gov]
- 10. Extrapolating in vitro to in vivo toxicity for predicting effects on growth in rodents | Innovation Platform [nc3rs.org.uk]
- 11. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. unece.org [unece.org]
- 13. unece.org [unece.org]
- 14. smsenergetics.com [smsenergetics.com]
- 15. etusersgroup.org [etusersgroup.org]
- 16. fauske.com [fauske.com]
- 17. consilab.de [consilab.de]
- 18. apt-research.com [apt-research.com]
- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 20. In vitro to in vivo extrapolation for high throughput prioritization and decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. IATA - Integrated Approaches to Testing and Assessment - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Solubility Profile of (Z)-4-Phenyl-3-nitro-3-buten-2-one in Common Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility profile of (Z)-4-Phenyl-3-nitro-3-buten-2-one in a range of common laboratory solvents. Due to the limited availability of direct experimental data for this specific isomer, this guide extrapolates solubility characteristics from its parent compound, 4-phenyl-3-buten-2-one (benzalacetone), and integrates theoretical considerations based on the physicochemical effects of the nitro functional group and geometric isomerism.
Executive Summary
This compound is a derivative of benzalacetone, featuring a nitro group that significantly influences its polarity and, consequently, its solubility. The presence of the nitro group is anticipated to increase the compound's polarity compared to the parent molecule. This guide presents qualitative and extrapolated quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing the compound's solubility profile.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The introduction of a nitro group (-NO2) to the benzalacetone structure increases the molecule's polarity and potential for dipole-dipole interactions and hydrogen bonding with protic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to Soluble | The nitro and carbonyl groups can act as hydrogen bond acceptors. Solubility is likely higher in alcohols than in water due to the organic backbone. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Freely Soluble | Strong dipole-dipole interactions between the solvent and the nitro and carbonyl groups are expected to lead to good solubility. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Sparingly Soluble | The phenyl ring and hydrocarbon backbone provide non-polar character, allowing for some solubility in these solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can dissolve compounds with a moderate range of polarities. |
Table 2: Comparative Solubility Data of 4-Phenyl-3-buten-2-one (Parent Compound)
| Solvent | Reported Solubility |
| Water | Very slightly soluble (1.3 g/L at 20°C)[1] |
| Alcohol | Freely soluble[2] |
| Benzene | Freely soluble[2] |
| Chloroform | Freely soluble[2] |
| Diethyl Ether | Freely soluble[2] |
| Petroleum Ether | Very slightly soluble[2] |
The increased polarity due to the nitro group in this compound suggests that its solubility in polar solvents like alcohols and acetone will likely be enhanced compared to the parent compound. Conversely, its solubility in non-polar solvents such as hexane may be reduced.
Experimental Protocols for Solubility Determination
The following protocols outline standard laboratory procedures for determining the solubility of a solid organic compound like this compound.
3.1. Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
-
Apparatus and Materials:
-
Small test tubes
-
Vortex mixer
-
Spatula
-
This compound
-
A range of solvents (e.g., water, ethanol, acetone, toluene, hexane, 5% aq. HCl, 5% aq. NaOH)
-
-
Procedure:
-
Place approximately 10-20 mg of the compound into a clean, dry test tube.
-
Add 1 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).
-
After each addition, vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid against a contrasting background.
-
If the solid dissolves completely, the compound is considered "soluble" in that solvent under these conditions. If a significant portion remains undissolved, it is deemed "insoluble" or "sparingly soluble."
-
For compounds tested in acidic or basic solutions, observe for any reaction (e.g., color change, gas evolution) that might indicate salt formation leading to increased solubility.[3][4]
-
3.2. Semi-Quantitative Solubility Determination (Saturation Method)
This method provides a more precise measure of solubility.
-
Apparatus and Materials:
-
Scintillation vials or small flasks with secure caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath or plate
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial.
-
Seal the vial and place it in a temperature-controlled bath, typically at 25°C.
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the systematic determination of the solubility profile of this compound.
Caption: Workflow for Solubility Profile Determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Michael Addition using (Z)-4-Phenyl-3-nitro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of nitroalkenes as Michael acceptors is particularly valuable due to the strong electron-withdrawing nature of the nitro group, which activates the alkene for nucleophilic attack. The resulting nitroalkane products are versatile intermediates that can be transformed into a variety of functional groups, including amines, carbonyls, and other nitro compounds, making them highly relevant in the synthesis of pharmaceuticals and other biologically active molecules. This document provides a detailed protocol for the Michael addition reaction using (Z)-4-Phenyl-3-nitro-3-buten-2-one as the electrophile, focusing on asymmetric synthesis to generate chiral products, a critical aspect of modern drug development.
While a specific protocol for this compound is not extensively documented, the following procedures are based on well-established methods for structurally similar α,β-unsaturated nitroalkenes and nitroenones. These protocols are intended to serve as a robust starting point for reaction optimization.
Reaction Principle
The core of the reaction involves the 1,4-addition of a nucleophile (Michael donor) to the activated double bond of this compound (Michael acceptor). The reaction is typically facilitated by a catalyst, which can be a base, an acid, or, for asymmetric transformations, a chiral organocatalyst or metal complex. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the reaction, yielding products with high diastereo- and enantioselectivity.
Data Presentation: Representative Michael Additions to Nitroalkenes
The following tables summarize typical results for Michael additions of various nucleophiles to nitroalkenes, demonstrating the expected yields and stereoselectivities under organocatalytic conditions. These data are drawn from reactions with substrates similar to this compound and serve as a benchmark for what can be achieved.
Table 1: Asymmetric Michael Addition of Ketones to Nitroalkenes [1][2][3]
| Entry | Ketone (Nucleophile) | Nitroalkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea (10) | Water | 5 | 99 | 9/1 | 99 |
| 2 | Acetophenone | trans-β-nitrostyrene | Isopropyl-substituted thiourea (10) | Toluene | 48 | 96 | - | 98 |
| 3 | Cyclopentanone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea (10) | Water | 12 | 95 | 8/2 | 96 |
| 4 | Acetone | trans-β-nitrostyrene | (R,R)-Cyclohexyldiamine derivative (10) | Toluene | 72 | 85 | - | 90 |
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes [4][5][6][7]
| Entry | Aldehyde (Nucleophile) | Nitroalkene | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-nitrostyrene | Diphenylprolinol silyl ether (1) | 4-Nitrophenol (5) | Toluene | 20 | 95 | >95:5 | >99 |
| 2 | Isobutyraldehyde | trans-β-nitrostyrene | Chiral primary amine-salicylamide (10) | DMAP (10) | CH2Cl2 | RT | 92 | 85:15 | 94 |
| 3 | Pentanal | Nitroethylene | (S)-Diphenylprolinol silyl ether (2) | Benzoic Acid (20) | Toluene | 3 | 94 | - | 98 |
| 4 | Hexanal | trans-β-nitrostyrene | Ionically-tagged diphenylprolinol silyl ether (10) | - | [bmim]NTf2 | RT | 91 | 90:10 | 95 |
Table 3: Michael Addition of Thiols to Nitroalkenes [8][9]
| Entry | Thiol (Nucleophile) | Nitroalkene | Catalyst | Solvent | Time (h) | Yield (%) | dr (anti/syn) |
| 1 | Thiophenol | (E)-(2-nitrovinyl)benzene | DBU | MeCN | 4 | 94 | >95:5 |
| 2 | 4-Fluorothiophenol | (E)-(2-nitrovinyl)benzene | DBU | MeCN | 4 | 88 | >95:5 |
| 3 | Thiophenol | 1-nitrocyclohexene | NaHCO3 | Water | 0.75 | 85 | cis only |
| 4 | Thiophenol | (E)-1-nitroprop-1-ene | NaHCO3 | Water | 0.75 | 75 | 80:20 |
Experimental Protocols
The following are generalized protocols for performing a Michael addition to this compound. Optimization of catalyst, solvent, temperature, and reaction time may be necessary for specific nucleophiles.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of a Ketone
This protocol is adapted from procedures using chiral primary amine-thiourea catalysts, which have shown high efficiency in similar reactions.[2]
Materials:
-
This compound (1.0 equiv)
-
Ketone (e.g., cyclohexanone, 10 equiv)
-
Chiral thiourea catalyst (e.g., (R,R)-1,2-diphenylethylenediamine-based thiourea, 0.1 equiv)
-
Additive (e.g., 4-nitrophenol, 0.1 equiv)
-
Solvent (e.g., Toluene or Water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.02 mmol, 0.1 equiv) and 4-nitrophenol (0.02 mmol, 0.1 equiv).
-
Add this compound (0.20 mmol, 1.0 equiv).
-
Dissolve the solids in the chosen solvent (2.0 mL).
-
Add the ketone (2.0 mmol, 10 equiv) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Michael Addition of a Thiol
This protocol is based on base-catalyzed and catalyst-free additions of thiols to activated alkenes.[8]
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., thiophenol, 1.2 equiv)
-
Base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 equiv)
-
Solvent (e.g., Acetonitrile, MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (0.5 mmol, 1.0 equiv) in the chosen solvent (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the thiol (0.6 mmol, 1.2 equiv) to the solution.
-
Add the base (0.55 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric ratio by ¹H NMR analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a Michael addition reaction.
Proposed Catalytic Cycle for Amine-Catalyzed Michael Addition
Caption: Proposed mechanism for an amine-catalyzed Michael addition.
References
Asymmetric Synthesis Unleashed: Application Notes and Protocols for Chiral Nitroalkenes in Drug Discovery
For Immediate Release
Summary: The strategic use of chiral nitroalkenes in asymmetric synthesis has emerged as a powerful tool for the construction of complex, enantiomerically enriched molecules, with significant implications for the pharmaceutical industry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting key reactions such as Michael additions, Diels-Alder reactions, and cascade sequences. The information presented herein is designed to facilitate the adoption of these methodologies for the efficient synthesis of chiral building blocks and active pharmaceutical ingredients (APIs).
Application Notes
Chiral nitroalkenes are versatile building blocks in asymmetric synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of stereoselective transformations. The resulting nitro-functionalized products can be readily converted into other valuable functional groups, including amines, carbonyls, and nitriles, making them highly sought-after intermediates in the synthesis of complex natural products and pharmaceuticals.[1][2][3]
The primary applications of chiral nitroalkenes in drug development lie in their ability to introduce chirality and densely functionalized stereocenters with high levels of control. This is crucial as the pharmacological activity of a drug is often dependent on its specific stereochemistry.[4][5][6] Key therapeutic areas where chiral building blocks derived from nitroalkenes have shown significant potential include neuroscience, with the synthesis of GABA analogues like Pregabalin, and in the development of anti-inflammatory and antidepressant medications such as Rolipram.[7][8][9][10]
Key Reaction Methodologies:
-
Asymmetric Michael Addition: This is one of the most fundamental carbon-carbon bond-forming reactions where a nucleophile adds to the β-carbon of a nitroalkene. The use of chiral organocatalysts, such as proline derivatives and thioureas, allows for the highly enantioselective and diastereoselective synthesis of γ-nitro carbonyl compounds and related structures.[11][12][13] These products are direct precursors to chiral γ-amino acids and other valuable synthons.[14][15]
-
Asymmetric Diels-Alder Reaction: Chiral nitroalkenes can act as potent dienophiles in [4+2] cycloaddition reactions. Catalyzed by chiral Lewis acids or organocatalysts, these reactions provide access to highly functionalized and stereochemically complex cyclic scaffolds, which are prevalent in natural products and drug molecules.[16][17][18][19]
-
Cascade Reactions: The reactivity of chiral nitroalkenes can be harnessed in elegant cascade or domino reactions, where multiple bond-forming events occur in a single pot. These processes offer a rapid increase in molecular complexity from simple starting materials, leading to the efficient construction of intricate heterocyclic and carbocyclic frameworks.[2][20][21][22]
The following sections provide detailed experimental protocols for these key transformations, along with tabulated data for easy comparison of different catalytic systems and substrates.
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol describes the synthesis of a chiral γ-nitro aldehyde, a versatile precursor for γ-amino acids like Pregabalin, using a proline-derived organocatalyst.[15][23]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
trans-β-Nitrostyrene
-
Propanal
-
4-Nitrophenol (co-catalyst)
-
Toluene, anhydrous
-
Sodium borohydride (for in-situ reduction for analysis)
-
Methanol (for in-situ reduction for analysis)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Add 4-nitrophenol (0.2 mmol, 20 mol%) to the flask.
-
Add anhydrous toluene (10 mL) and stir the mixture until the catalyst and co-catalyst are fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Slowly add propanal (2.0 mmol, 2.0 equiv) to the reaction mixture over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral γ-nitro aldehyde.
-
For analytical purposes (ee determination): An aliquot of the crude reaction mixture can be reduced in situ. Dissolve the crude product in methanol, cool to 0 °C, and add sodium borohydride in portions. After complete reduction of the aldehyde, quench with water and extract with ethyl acetate. The resulting alcohol can be analyzed by chiral HPLC to determine the enantiomeric excess.
Protocol 2: Chiral Thiourea-Catalyzed Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol details the synthesis of a chiral γ-nitro ketone using a bifunctional thiourea catalyst.[12][24][25]
Materials:
-
(1R,2R)-1,2-Diphenylethanediamine-derived thiourea catalyst
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Benzoic acid (additive)
-
Water (solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the (1R,2R)-1,2-diphenylethanediamine-derived thiourea catalyst (0.05 mmol, 5 mol%) and benzoic acid (0.1 mmol, 10 mol%) in water (5 mL).
-
Add cyclohexanone (2.0 mmol, 2.0 equiv) to the stirred solution.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 48-72 hours. Monitor the reaction progress by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral γ-nitro ketone.
-
The enantiomeric excess and diastereomeric ratio can be determined by chiral HPLC analysis.
Protocol 3: Asymmetric Diels-Alder Reaction of a Nitroalkene
This protocol outlines a helical-chiral hydrogen bond donor-catalyzed enantioselective Diels-Alder reaction.[16][19]
Materials:
-
Helical-chiral double hydrogen bond donor catalyst
-
Nitroethylene
-
5-Substituted pentamethylcyclopentadiene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrazine hydrate
-
Methanol
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried test tube under an inert atmosphere, add the helical-chiral double hydrogen bond donor catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous dichloromethane (0.3 mL) followed by a solution of nitroethylene (0.2 mmol, 1.0 equiv) in anhydrous dichloromethane (0.1 mL).
-
Cool the resulting mixture to -78 °C.
-
Slowly add a solution of the 5-substituted pentamethylcyclopentadiene (0.22 mmol, 1.1 equiv) in anhydrous dichloromethane (0.2 mL).
-
Stir the reaction at -78 °C for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a solution of hydrazine hydrate (0.1 mL) in methanol (0.1 mL).
-
Allow the mixture to warm to room temperature.
-
Wash the reaction mixture with water (3 x 1 mL) and brine (1 x 1 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral Diels-Alder adduct.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation
Table 1: Organocatalyzed Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Entry | Aldehyde | Nitroalkene | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Ref. |
| 1 | Propanal | trans-β-Nitrostyrene | (S)-DPPTMS (10) | 4-Nitrophenol (20) | Toluene | 48 | 94 | 9:1 | 97 (syn) | [11] |
| 2 | n-Pentanal | Nitroethylene | (S)-DPPTMS (2) | 3-Nitrobenzoic acid (20) | Toluene | 24 | 95 | - | >95 | [15] |
| 3 | Isobutyraldehyde | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea (5) | - | Water | 72 | 99 | 9:1 | 99 (syn) | [11] |
| 4 | Acetaldehyde | 5-Methyl-1-nitrohex-1-ene | 4-OT enzyme | - | Buffer/EtOH | - | - | - | >99 (R) | [8] |
(S)-DPPTMS = (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether; (R,R)-DPEN-Thiourea = (1R,2R)-1,2-Diphenylethanediamine-derived thiourea; 4-OT = 4-oxalocrotonate tautomerase
Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Ketone | Nitroalkene | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Ref. |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea (20) | 4-Nitrophenol | Water | 12 | 99 | 9:1 | 99 (syn) | [13] |
| 2 | Acetophenone | trans-β-Nitrostyrene | Isopropyl-DPEN-Thiourea (10) | - | Toluene | 24 | 96 | - | 98 | [12] |
| 3 | Acetone | trans-β-Nitrostyrene | (R,R)-Cyclohexanediamine-Thiourea (10) | Benzoic Acid | Toluene | 48 | 85 | - | 92 | [24] |
Table 3: Asymmetric Diels-Alder Reactions of Nitroalkenes
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | er | Ref. |
| 1 | Pentamethylcyclopentadiene | Nitroethylene | Helical-Chiral H-bond Donor (10) | CH₂Cl₂ | -78 | 85 | 95:5 | [16] |
| 2 | Hydroxymaleimide | Nitrosoalkene (in situ) | Cinchona-derived Squaramide (10) | CH₂Cl₂ | -20 | 99 | >99:1 | [1] |
Visualizations
Logical Workflow for Asymmetric Synthesis and Drug Development
Caption: Workflow from chiral nitroalkene synthesis to drug development.
Mechanism of Action: Inhibition of Glycine Transporter 1 (GlyT1)
Some chiral molecules synthesized from nitroalkene precursors have been investigated as potent inhibitors of GlyT1, a transporter responsible for glycine reuptake in the central nervous system. Inhibition of GlyT1 increases synaptic glycine levels, which can potentiate NMDA receptor activity, a target for treating schizophrenia.[26]
Caption: GlyT1 inhibition by a chiral molecule derived from a nitroalkene.
Synthetic Pathway to (R)-Rolipram
The anti-inflammatory and antidepressant drug (R)-Rolipram can be synthesized enantioselectively using an asymmetric Michael addition of a malonate to a nitroalkene as a key step.[9][27][28][29][30]
References
- 1. Organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes for direct preparation of chiral hemiketals with 1,2-oxazine skeleton - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Nitroalkenes in the synthesis of carbocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chirality in natural products drug discovery and development [pharmabiz.com]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-Enabled Catalytic Asymmetric Michael Reactions of Unreactive Nitroalkenes: One-Pot Synthesis of Chiral GABA-Analogs with All-Carbon Quaternary Stereogenic Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarship.miami.edu]
- 19. Enantio- and periselective nitroalkene Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Chemoselective N-Heterocyclic Carbene-Catalyzed Cascade of Enals with Nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arkat-usa.org [arkat-usa.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Chiral Proton Catalysis of Secondary Nitroalkane Additions to Azomethine: Synthesis of a Potent GlyT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols: Reduction of (Z)-4-Phenyl-3-nitro-3-buten-2-one to Amino Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of (Z)-4-phenyl-3-nitro-3-buten-2-one to the corresponding 3-amino-4-phenylbutan-2-one. This transformation is a valuable step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below cover several common and effective reduction methodologies.
Introduction
The reduction of α,β-unsaturated nitro compounds, such as this compound, to α-amino ketones is a crucial transformation in organic synthesis. The resulting amino ketones are versatile building blocks for the preparation of a wide range of biologically active molecules and heterocyclic compounds.[1][2] The challenge in this synthesis lies in the selective reduction of both the carbon-carbon double bond and the nitro group, while preserving the ketone functionality. This document outlines and compares several reliable methods to achieve this transformation.
Overview of Reduction Methodologies
Several methods are available for the reduction of α,β-unsaturated nitro compounds. The choice of method often depends on the desired selectivity, functional group tolerance, and available laboratory equipment. The most common approaches include catalytic hydrogenation, transfer hydrogenation, and metal-hydride reductions. A summary of these methods is presented in the table below.
| Method | Catalyst/Reagent | Hydrogen Source | Typical Solvents | General Remarks |
| Catalytic Hydrogenation | Pd/C, Raney Nickel | H₂ gas | Methanol, Ethanol, Ethyl Acetate | Highly efficient for reducing both the nitro group and the double bond. Requires specialized hydrogenation equipment.[3] |
| Transfer Hydrogenation | Pd/C, Raney Nickel, Ru-complexes | Formic acid, Ammonium formate | Methanol, Ethanol, Water | Avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[4] |
| Metal Hydride Reduction | NaBH₄ with Ni(OAc)₂ or other transition metal salts | NaBH₄ | Methanol, Ethanol, Acetonitrile/Water | Sodium borohydride alone is generally not sufficient to reduce the nitro group but can be activated by transition metal catalysts.[5][6] |
| Dissolving Metal Reduction | Iron (Fe) | Acetic Acid or Hydrochloric Acid | Acetic Acid, Water | A classic method that is cost-effective. The reaction conditions are acidic.[4] |
Experimental Protocols
The following are detailed protocols for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of the nitroalkene using hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel for the hydrogenation apparatus, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-amino-4-phenylbutan-2-one.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Transfer Hydrogenation using Formic Acid
This method utilizes formic acid as a hydrogen source, avoiding the need for a pressurized hydrogen setup.[7][8]
Materials:
-
This compound
-
Palladium on Carbon (Pd/C) or Raney Nickel
-
Formic acid (≥85%)
-
Methanol or Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration setup
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and methanol.
-
Add the catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
With stirring, slowly add formic acid (2-5 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent and excess formic acid from the filtrate by rotary evaporation.
-
The resulting residue is the crude amino ketone, which can be further purified.
Protocol 3: Reduction with Sodium Borohydride and Nickel(II) Acetate
This protocol employs a modified borohydride reduction system.[5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Methanol or a mixture of acetonitrile and water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and Ni(OAc)₂·4H₂O (catalytic amount, e.g., 0.1-0.2 eq) in the chosen solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add NaBH₄ (2-4 eq) portion-wise to the stirred solution. Control the rate of addition to manage the exothermic reaction and gas evolution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature.
-
Monitor the reaction progress.
-
Upon completion, quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the reduction of this compound.
Caption: General experimental workflow for the synthesis of 3-amino-4-phenylbutan-2-one.
Plausible Reaction Mechanism: Catalytic Hydrogenation
This diagram outlines a simplified, plausible mechanism for the catalytic hydrogenation of the nitroalkene on a metal surface (e.g., Pd or Ni).
Caption: Simplified mechanism for catalytic hydrogenation of the nitroalkene.
References
- 1. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. organic chemistry - Reduction of α,β-unsaturated nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. orientjchem.org [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Reduction of Conjugated Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
The reduction of conjugated nitroalkenes is a pivotal transformation in organic synthesis, providing access to valuable nitroalkanes, which are precursors to amines, oximes, and carbonyl compounds. These products are significant in the development of pharmaceuticals and fine chemicals. This document provides an overview of various catalytic methods for this reduction, complete with experimental protocols and comparative data to aid in the selection and implementation of the most suitable method for a given application.
Introduction
Conjugated nitroalkenes are versatile building blocks due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. The selective reduction of the C=C bond, while preserving the nitro group, is a key challenge that has been addressed by a variety of catalytic systems. These methods can be broadly categorized into metal-catalyzed, organocatalyzed, and biocatalyzed reductions. Each approach offers distinct advantages in terms of chemoselectivity, stereoselectivity, and substrate scope.
Metal-Catalyzed Reductions
Transition metal catalysts are widely employed for the reduction of nitroalkenes, offering high efficiency and functional group tolerance.
Iridium-Catalyzed Transfer Hydrogenation
A highly efficient and chemoselective method for the reduction of a wide range of nitroalkenes has been developed using an iridium catalyst with formic acid or sodium formate as a hydride donor in water.[1] This method is notable for its very low catalyst loading, excellent functional group tolerance, and the use of an environmentally benign solvent.[1]
General Reaction Scheme:
Caption: Iridium-catalyzed transfer hydrogenation of a conjugated nitroalkene.
Quantitative Data Summary:
| Entry | Substrate (R1, R2) | Catalyst Loading (S/C) | Yield (%) | Reference |
| 1 | Phenyl, H | 10,000 | 98 | [1] |
| 2 | 4-Chlorophenyl, H | 10,000 | 97 | [1] |
| 3 | 2-Naphthyl, H | 10,000 | 96 | [1] |
| 4 | Phenyl, Methyl | 5,000 | 95 | [1] |
| 5 | Cyclohexyl, H | 2,000 | 92 | [1] |
Experimental Protocol: General Procedure for Iridium-Catalyzed Transfer Hydrogenation [1]
-
To a reaction vial, add the conjugated nitroalkene (1.0 mmol), the iridium catalyst (0.01-0.05 mol%), and sodium formate (1.5 mmol).
-
Add deionized water (2.0 mL) to the vial.
-
Seal the vial and stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C) for the specified time (typically 1-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Copper-Catalyzed Enantioselective Conjugate Reduction
Optically active nitroalkanes can be synthesized via the enantioselective conjugate reduction of β,β-disubstituted nitroalkenes using a copper fluoride (CuF₂) catalyst with a chiral bis-phosphine ligand (e.g., JOSIPHOS).[2] This method provides access to valuable chiral building blocks for asymmetric synthesis.[2]
Quantitative Data Summary:
| Entry | Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1 | (E)-2-(2-nitroprop-1-en-1-yl)naphthalene | JOSIPHOS | 92 | 94 | [2] |
| 2 | (E)-1-chloro-4-(2-nitroprop-1-en-1-yl)benzene | JOSIPHOS | 85 | 93 | [2] |
| 3 | (E)-1-methyl-4-(2-nitroprop-1-en-1-yl)benzene | JOSIPHOS | 90 | 95 | [2] |
Experimental Protocol: General Procedure for Copper-Catalyzed Enantioselective Reduction [2]
-
In a glovebox, add CuF₂ (0.01 mmol, 1 mol%) and the chiral ligand (e.g., JOSIPHOS, 0.011 mmol, 1.1 mol%) to a flame-dried reaction vial.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the β,β-disubstituted nitroalkene (1.0 mmol) to the catalyst mixture.
-
Add water (1.0 equiv) and polymethylhydrosiloxane (PMHS, 0.1 equiv).
-
Add phenylsilane (1.5 equiv) portion-wise: 0.5 equiv at the beginning of the reaction and another 1.0 equiv after 12 hours.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Organocatalytic Reductions
Organocatalysis has emerged as a powerful tool for the asymmetric reduction of nitroalkenes, avoiding the use of potentially toxic and expensive metals.
Thiourea-Catalyzed Biomimetic Reduction
A thiourea-based organocatalyst can be employed for the biomimetic reduction of conjugated nitroalkenes using a Hantzsch ester as the hydride source.[3] This method is effective for a range of aromatic and aliphatic substrates under mild conditions.[3]
Proposed Catalytic Cycle:
References
Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Nitrostyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of nitrostyrene derivatives via the Knoevenagel condensation. Nitrostyrenes are valuable intermediates in organic synthesis, serving as precursors for a variety of pharmaceuticals and biologically active compounds.[1]
Introduction
The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] In the context of nitrostyrene synthesis, this involves the reaction of an aromatic aldehyde with a nitroalkane, typically nitromethane, in the presence of a basic catalyst.[3] The versatility of this reaction allows for the synthesis of a wide array of substituted nitrostyrenes by varying the aromatic aldehyde.
Reaction Mechanism and Experimental Workflow
The Knoevenagel condensation for nitrostyrene synthesis proceeds through a base-catalyzed mechanism. The base abstracts a proton from the α-carbon of the nitroalkane, generating a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aromatic aldehyde, forming a β-nitro aldol intermediate. Subsequent dehydration, often facilitated by the reaction conditions, yields the final nitrostyrene product.
A general experimental workflow for the synthesis and purification of nitrostyrene derivatives is outlined below.
References
Application Notes and Protocols: (Z)-4-Phenyl-3-nitro-3-buten-2-one in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of (Z)-4-Phenyl-3-nitro-3-buten-2-one as a versatile building block in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. While direct literature precedents for this specific molecule in MCRs are limited, its chemical structure, featuring both a nitroalkene and an enone moiety, suggests its utility in various established synthetic methodologies. The protocols provided are based on well-established procedures for analogous compounds and are intended to serve as a starting point for further investigation and optimization.
Synthesis of Polysubstituted Dihydropyridines
The structural motif of this compound makes it an ideal candidate for the synthesis of highly functionalized 1,4-dihydropyridines (DHPs) through a modified Hantzsch-type multi-component reaction. DHPs are a critical class of compounds in medicinal chemistry, with prominent applications as calcium channel blockers.
Proposed Reaction Scheme:
A one-pot, three-component reaction involving this compound, an active methylene compound (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate) is proposed for the synthesis of novel dihydropyridine derivatives.
Experimental Protocol: Three-Component Synthesis of a Dihydropyridine Derivative
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Catalyst (e.g., L-proline or a Lewis acid, optional for optimization)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Add ammonium acetate (1.5 mmol) to the mixture.
-
If a catalyst is being used for optimization, add it at this stage (e.g., 10 mol% L-proline).
-
Stir the reaction mixture at reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the desired dihydropyridine derivative.
Quantitative Data (Hypothetical based on analogous reactions):
| Entry | Active Methylene Compound | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | None | 6 | 75-85 |
| 2 | Methyl acetoacetate | None | 6 | 70-80 |
| 3 | Malononitrile | None | 5 | 80-90 |
| 4 | Ethyl acetoacetate | L-proline | 4 | 85-95 |
Logical Workflow for Dihydropyridine Synthesis:
Caption: Workflow for the proposed synthesis of dihydropyridines.
Synthesis of Polysubstituted Pyridines
This compound can also serve as a precursor for the synthesis of highly substituted pyridine derivatives through a four-component reaction. This approach offers rapid access to complex aromatic heterocyclic structures, which are prevalent in pharmaceuticals and functional materials.
Proposed Reaction Scheme:
A one-pot, four-component reaction of this compound, an aldehyde, an active methylene compound (e.g., malononitrile), and ammonium acetate can lead to the formation of polysubstituted pyridines.
Experimental Protocol: Four-Component Synthesis of a Pyridine Derivative
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Catalyst (e.g., piperidine or a Lewis acid, for optimization)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in anhydrous ethanol (10 mL).
-
Add this compound (1.0 mmol) and ammonium acetate (1.5 mmol) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data (Hypothetical based on analogous reactions):
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine | 10 | 65-75 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | 10 | 70-80 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Piperidine | 12 | 60-70 |
| 4 | Benzaldehyde | Ethyl cyanoacetate | Piperidine | 12 | 55-65 |
Proposed Signaling Pathway for Pyridine Formation:
Caption: Proposed mechanism for the four-component pyridine synthesis.
Disclaimer: The provided protocols and reaction pathways are proposed based on established chemical principles and analogous reactions found in the scientific literature. Researchers should conduct their own optimization and characterization to validate these methods for the specific substrate this compound. Standard laboratory safety precautions should be followed at all times.
Application Notes and Protocols for Denitrative Cross-Coupling Reactions with Substituted Nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denitrative cross-coupling reactions have emerged as a powerful and versatile tool in modern organic synthesis, providing a novel pathway for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Substituted β-nitrostyrenes, which are readily accessible and bench-stable compounds, serve as excellent electrophilic partners in these transformations.[1][3] The nitro group, acting as a traceless leaving group, allows for the introduction of a wide array of functionalities, leading to the synthesis of valuable compounds such as stilbenes, chalcones, substituted styrenes, and vinyl sulfones.[1][3] These products are significant scaffolds in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and mechanistic insights into various denitrative cross-coupling reactions of substituted nitrostyrenes.
The versatility of this methodology stems from the diverse range of coupling partners that can be employed, including organoboron compounds, aldehydes, Hantzsch esters, unactivated alkenes, and sulfur- and phosphorus-containing reagents.[1] These reactions can be promoted under various conditions, including thermal, photochemical, and metal-catalyzed (e.g., using iron, silver, or palladium) systems, highlighting the adaptability of denitrative couplings to different synthetic strategies.[1][4][5]
Mechanistic Overview
The most commonly accepted mechanism for denitrative cross-coupling reactions is a radical addition-elimination pathway.[1][6] The reaction is initiated by the generation of a radical species from the coupling partner. This radical then adds to the β-position of the nitrostyrene, forming a stabilized benzylic radical intermediate. Subsequent elimination of the nitro group as a radical or nitrite anion yields the desired cross-coupled product and regenerates the double bond.
A generalized mechanistic pathway is illustrated below:
Figure 1: Generalized radical addition-elimination mechanism.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a denitrative cross-coupling reaction. Specific details regarding reagents, conditions, and work-up procedures will vary depending on the chosen protocol.
Figure 2: Typical experimental workflow for denitrative cross-coupling.
Application Notes and Protocols
This section provides detailed protocols for several key denitrative cross-coupling reactions, along with tables summarizing their substrate scope and yields.
Photocatalytic Denitrative Benzoylation for the Synthesis of Chalcones
This protocol, developed by Yadav and coworkers, describes a metal-free, visible-light-induced synthesis of chalcones from β-nitrostyrenes and benzaldehydes.[7]
Protocol:
-
To an oven-dried reaction tube, add the substituted β-nitrostyrene (0.5 mmol), the corresponding benzaldehyde (1.0 mmol), and N-hydroxyphthalimide (NHPI) (10 mol%, 0.05 mmol).
-
Add acetonitrile (2.0 mL) as the solvent.
-
Seal the tube and stir the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a 24 W white LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired chalcone.
Data Presentation:
| Entry | Nitrostyrene Substituent (Ar) | Benzaldehyde Substituent (Ar') | Product | Yield (%) |
| 1 | Phenyl | Phenyl | (E)-1,3-diphenylprop-2-en-1-one | 88 |
| 2 | 4-Chlorophenyl | Phenyl | (E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one | 85 |
| 3 | 4-Methylphenyl | Phenyl | (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one | 82 |
| 4 | Phenyl | 4-Chlorophenyl | (E)-3-phenyl-1-(4-chlorophenyl)prop-2-en-1-one | 86 |
| 5 | Phenyl | 4-Methoxyphenyl | (E)-3-phenyl-1-(4-methoxyphenyl)prop-2-en-1-one | 84 |
Denitrative Alkylation with Hantzsch Esters
This method by Tang and colleagues provides access to a variety of β-alkylated styrenes through a radical-initiated coupling of β-nitrostyrenes with Hantzsch esters.[1]
Protocol:
-
In a reaction tube, dissolve the β-nitrostyrene (0.2 mmol) and the Hantzsch ester (0.4 mmol) in dibutyl ether (2.0 mL).
-
Add azobisisobutyronitrile (AIBN) (0.04 mmol) as the radical initiator.
-
Seal the tube and heat the reaction mixture at 130 °C.
-
Monitor the reaction by TLC until the starting nitrostyrene is consumed.
-
After cooling to room temperature, directly purify the reaction mixture by column chromatography on silica gel with a suitable eluent (e.g., petroleum ether/ethyl acetate) to isolate the product.
Data Presentation:
| Entry | Nitrostyrene Substituent (Ar) | Hantzsch Ester Alkyl Group (R) | Product | Yield (%) |
| 1 | Phenyl | Isopropyl | (E)-(3-methylbut-1-en-1-yl)benzene | 85 |
| 2 | 4-Fluorophenyl | Isopropyl | (E)-1-fluoro-4-(3-methylbut-1-en-1-yl)benzene | 82 |
| 3 | Phenyl | Cyclohexyl | (E)-(2-cyclohexylvinyl)benzene | 88 |
| 4 | 4-Chlorophenyl | Cyclohexyl | (E)-1-chloro-4-(2-cyclohexylvinyl)benzene | 86 |
| 5 | Phenyl | Benzyl | (E)-prop-1-ene-1,3-diyldibenzene | 75 |
Iron-Catalyzed Reductive Alkylation with Unactivated Alkenes
Developed by Cui and coworkers, this protocol describes an iron-catalyzed reductive coupling of β-nitrostyrenes with unactivated alkenes, providing access to secondary and tertiary-alkylated styrenes.[5][8]
Protocol:
-
To a screw-capped tube, add Fe(acac)₂ (10 mol%, 0.02 mmol), the β-nitrostyrene (0.2 mmol), and the unactivated alkene (1.0 mmol).
-
Add 1,4-dioxane (1.0 mL) as the solvent.
-
Add phenylsilane (0.6 mmol) as the reducing agent.
-
Seal the tube and stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using petroleum ether as the eluent to yield the desired product.
Data Presentation:
| Entry | Nitrostyrene Substituent (Ar) | Alkene | Product | Yield (%) |
| 1 | Phenyl | 1-Octene | (E)-dec-3-en-3-ylbenzene | 75 |
| 2 | 4-Methylphenyl | 1-Octene | (E)-1-(dec-3-en-3-yl)-4-methylbenzene | 72 |
| 3 | Phenyl | Cyclohexene | (E)-(2-cyclohexylvinyl)benzene | 80 |
| 4 | 4-Bromophenyl | Cyclohexene | (E)-1-bromo-4-(2-cyclohexylvinyl)benzene | 68 |
| 5 | Phenyl | Styrene | (E)-1,3-diphenylprop-1-ene | 65 |
Silver-Catalyzed Denitrative Sulfonylation
This protocol from the Yadav group details a convenient synthesis of (E)-vinyl sulfones via a silver-catalyzed denitrative coupling of β-nitrostyrenes with sodium sulfinates.[4]
Protocol:
-
In a round-bottom flask, combine the β-nitrostyrene (0.5 mmol), sodium sulfinate (0.6 mmol), and AgNO₃ (10 mol%, 0.05 mmol).
-
Add a 10:1 mixture of acetonitrile and water (2.2 mL) as the solvent system.
-
Add potassium persulfate (K₂S₂O₈) (1.0 mmol) as the oxidant.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to obtain the pure vinyl sulfone.
Data Presentation:
| Entry | Nitrostyrene Substituent (Ar) | Sodium Sulfinate (R) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | (E)-(2-(phenylsulfonyl)vinyl)benzene | 90 |
| 2 | 4-Chlorophenyl | Phenyl | (E)-1-chloro-4-(2-(phenylsulfonyl)vinyl)benzene | 88 |
| 3 | Phenyl | 4-Tolyl | (E)-1-methyl-4-((E)-2-(phenylsulfonyl)vinyl)benzene | 92 |
| 4 | 4-Methoxyphenyl | 4-Tolyl | (E)-1-methoxy-4-(2-((4-methylphenyl)sulfonyl)vinyl)benzene | 85 |
| 5 | 2-Naphthyl | Phenyl | (E)-2-(2-(phenylsulfonyl)vinyl)naphthalene | 82 |
Denitrative Arylation with Arylhydrazines for Stilbene Synthesis
Akamanchi and coworkers developed this method for the synthesis of trans-stilbenes through the coupling of β-nitrostyrenes with arylhydrazines, mediated by o-iodoxybenzoic acid (IBX).
Protocol:
-
To a solution of β-nitrostyrene (1.0 mmol) in acetonitrile (5 mL), add the arylhydrazine hydrochloride (1.2 mmol).
-
Add o-iodoxybenzoic acid (IBX) (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extract the product with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the trans-stilbene.
Data Presentation:
| Entry | Nitrostyrene Substituent (Ar) | Arylhydrazine Substituent (Ar') | Product | Yield (%) |
| 1 | Phenyl | Phenyl | (E)-1,2-diphenylethene | 85 |
| 2 | 4-Nitrophenyl | Phenyl | (E)-1-nitro-4-styrylbenzene | 78 |
| 3 | Phenyl | 4-Chlorophenyl | (E)-1-chloro-4-styrylbenzene | 82 |
| 4 | 4-Methoxyphenyl | Phenyl | (E)-1-methoxy-4-styrylbenzene | 88 |
| 5 | 4-Chlorophenyl | 4-Chlorophenyl | (E)-1,2-bis(4-chlorophenyl)ethene | 80 |
Conclusion
Denitrative cross-coupling reactions of substituted nitrostyrenes represent a rapidly evolving and highly valuable area of organic synthesis. The protocols and data presented herein demonstrate the broad applicability and synthetic utility of this methodology for constructing a diverse range of functionalized alkenes. These reactions offer a compelling alternative to traditional cross-coupling methods, often proceeding under mild conditions with high stereoselectivity and functional group tolerance. For researchers in drug development and materials science, these methods provide efficient access to key structural motifs and opportunities for late-stage functionalization. Further exploration of novel catalysts and coupling partners is expected to continue to expand the scope and impact of these powerful transformations.
References
- 1. Denitrative Cross-Couplings of Nitrostyrenes [mdpi.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fe-Catalyzed Reductive Coupling of Unactivated Alkenes with β-Nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Grignard Reaction with Protected Phenyl-butenone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Its application to α,β-unsaturated ketones, such as phenyl-butenone derivatives, is of significant interest for the synthesis of complex molecules and chiral tertiary alcohols, which are valuable intermediates in drug development.[1][2] However, these reactions present a chemoselectivity challenge: Grignard reagents can add to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition).[3][4] To achieve selective 1,2-addition and prevent unwanted side reactions, a protection-deprotection strategy is often employed. This document provides detailed protocols for the protection of the ketone functionality, the subsequent Grignard reaction, and the final deprotection step, along with relevant quantitative data.
Logical Workflow of the Synthesis
The overall strategy involves three key stages: protecting the ketone to ensure the Grignard reagent reacts at the desired location, performing the Grignard addition, and finally, removing the protecting group to yield the final product.
Caption: A high-level workflow for the three-stage synthesis.
Reaction Pathway Overview
The core of this methodology is the temporary conversion of the reactive ketone group into an unreactive acetal. This acetal does not react with the Grignard reagent, directing the nucleophilic attack to other electrophilic sites if present, or simply preventing self-reaction if the Grignard reagent is formed from a molecule containing a ketone.[5][6] After the key C-C bond is formed, the acetal is easily hydrolyzed back to the ketone.
Caption: The chemical pathway from starting material to final product.
Experimental Protocols
These protocols are generalized for phenyl-butenone derivatives. Researchers should adjust molar equivalents and reaction times based on the specific substrate and Grignard reagent used.
Protocol 1: Protection of the Ketone (Acetal Formation)
This procedure converts the ketone of the phenyl-butenone derivative into an ethylene acetal, which is stable under the basic conditions of the Grignard reaction.[7]
Materials:
-
Phenyl-butenone derivative
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA, 0.02 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark trap and condenser, add the phenyl-butenone derivative, toluene (approx. 0.2 M solution), ethylene glycol, and p-TSA.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected ketone.
-
Purify the product by column chromatography or distillation as needed.
Protocol 2: Grignard Reaction
This protocol describes the formation of the Grignard reagent and its subsequent reaction with the protected phenyl-butenone derivative. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as Grignard reagents are highly sensitive to moisture.[8]
Materials:
-
Protected phenyl-butenone derivative
-
Organohalide (e.g., Bromobenzene, 1.5 equivalents)
-
Magnesium turnings (1.6 equivalents)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a dry three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of the organohalide dissolved in anhydrous ether to the dropping funnel and add it to the magnesium. The reaction is initiated when bubbling occurs and the color of the iodine fades.[7]
-
Add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Protected Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the protected phenyl-butenone derivative in anhydrous ether and add it to the dropping funnel.
-
Add the solution dropwise to the cold Grignard reagent with vigorous stirring.[7]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 3: Deprotection of the Acetal
This final step hydrolyzes the acetal protecting group to restore the ketone functionality, yielding the final tertiary alcohol product.[7]
Materials:
-
Crude product from Protocol 2
-
Acetone
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the crude product in acetone in a round-bottomed flask.
-
Add water and a catalytic amount of concentrated HCl.
-
Fit the flask with a condenser and heat to reflux for 1-2 hours. Monitor by TLC for the disappearance of the protected intermediate.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Add water and extract the product with diethyl ether (2x).
-
Combine the organic layers and wash carefully with saturated NaHCO₃ solution (caution: CO₂ evolution) and then with brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
Quantitative Data
The success of a Grignard reaction can be assessed by its yield and, in the case of α,β-unsaturated systems, its regioselectivity. The following tables provide representative data.
Table 1: Regioselectivity of Grignard Additions to α,β-Unsaturated Ketones
The choice of Grignard reagent significantly impacts whether 1,2- or 1,4-addition occurs. Protecting the carbonyl group forces 1,2-addition if another electrophilic site is present or prevents side reactions. The data below illustrates the behavior with an unprotected enone, highlighting the need for protection.
| Grignard Reagent (RMgBr) | Substrate (4-Phenyl-3-buten-2-one) | % 1,2-Addition | % 1,4-Addition |
| Methylmagnesium bromide | Unprotected | High | Low[4] |
| Phenylmagnesium bromide | Unprotected | >95% | <5%[4] |
| tert-Butylmagnesium bromide | Unprotected | ~50% | ~50%[4] |
| Copper(I) catalyzed RMgBr | Unprotected | Low | High[3][9] |
Data is representative and sourced from studies on similar α,β-unsaturated systems.[4]
Table 2: Asymmetric Addition of Grignard Reagents to Ketones
For drug development, achieving high enantioselectivity is crucial. The use of chiral ligands can facilitate the asymmetric addition of Grignard reagents to ketones, producing chiral tertiary alcohols with high enantiomeric excess (ee).
| Ketone Substrate | Grignard Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| Acetophenone | EtMgBr | (R,R)-L12 | 85 | 92[1] |
| 4-Methoxyacetophenone | MeMgBr | (R,R)-L12 | 90 | 90[1] |
| Propiophenone | PhMgBr | (R,R)-L12' | 78 | 94[10] |
| 1-(Naphthalen-2-yl)ethanone | MeMgBr | (R,R)-L12' | 88 | 91[1] |
Data from Monasterolo, C., et al., highlighting the effectiveness of DACH-derived biaryl ligands (L12, L12').[1][10]
Application Notes
-
Importance of Anhydrous Conditions: The success of the Grignard reaction is critically dependent on the exclusion of moisture and protic solvents, which will quench the Grignard reagent.[8]
-
Choice of Protecting Group: Ethylene acetals are widely used due to their stability to strong bases and nucleophiles and their relatively straightforward removal under acidic conditions.[11] Other protecting groups like silyl ethers may be considered depending on the overall synthetic strategy.[6]
-
Regioselectivity Control: While protection is a robust method to ensure 1,2-addition, the use of copper(I) catalysts can conversely promote 1,4-conjugate addition if that is the desired outcome.[3][9]
-
Asymmetric Synthesis: For the synthesis of chiral drug intermediates, the addition of chiral ligands can provide excellent stereocontrol, leading to highly enantioenriched tertiary alcohols.[1][10] This ligand-mediated approach is a powerful tool for constructing complex stereocenters.
-
Safety: Grignard reagents are highly reactive and can be pyrophoric. Diethyl ether is extremely flammable. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The quenching step is exothermic and should be performed slowly and with cooling.
References
- 1. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 4. actachemscand.org [actachemscand.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aroonchande.com [aroonchande.com]
- 8. youtube.com [youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
Cycloaddition Reactions of (Z)-4-Phenyl-3-nitro-3-buten-2-one: A Gateway to Complex Molecular Architectures
For Researchers, Scientists, and Drug Development Professionals
(Z)-4-Phenyl-3-nitro-3-buten-2-one, a conjugated nitroalkene, serves as a versatile building block in organic synthesis, particularly in cycloaddition reactions. Its electron-deficient nature, arising from the conjugation of a nitro group and a ketone with a carbon-carbon double bond, makes it a potent dienophile and dipolarophile. This reactivity allows for the construction of complex cyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key cycloaddition reactions involving this substrate and its analogs, summarizing quantitative data and visualizing reaction pathways.
Application Notes
Conjugated nitroalkenes like this compound are valuable precursors for the synthesis of a wide array of carbocyclic and heterocyclic compounds. The electron-withdrawing nitro group activates the double bond for nucleophilic attack, making it an excellent substrate for various cycloaddition reactions.
1. Diels-Alder Reactions:
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings.[1] In this context, this compound acts as a dienophile, reacting with a conjugated diene. The reaction typically proceeds with high regioselectivity and stereoselectivity, governed by the electronic and steric properties of the reactants. The use of Lewis acids or organocatalysts can enhance the reaction rate and control the stereochemical outcome, providing access to highly functionalized cyclohexene derivatives. These products can be further transformed into valuable compounds such as amino alcohols and other biologically active molecules.
2. 1,3-Dipolar Cycloadditions:
The [3+2] cycloaddition of 1,3-dipoles with this compound as the dipolarophile leads to the formation of five-membered heterocyclic rings.[2] This class of reactions is particularly significant for the synthesis of isoxazolidines and other nitrogen- and oxygen-containing heterocycles, which are common motifs in pharmaceuticals.[3][4] Nitrones, nitrile oxides, and azomethine ylides are common 1,3-dipoles used in these reactions.[3] The regioselectivity of the cycloaddition is controlled by the frontier molecular orbital interactions between the dipole and the dipolarophile. Asymmetric versions of this reaction, often employing chiral catalysts, can yield enantiomerically enriched heterocyclic products.[5]
3. Asymmetric Catalysis:
The development of asymmetric cycloaddition reactions is crucial for the synthesis of chiral molecules with defined stereochemistry. Bifunctional organocatalysts, such as thioureas and squaramides, have emerged as powerful tools for activating nitroalkenes towards enantioselective cycloadditions.[6] These catalysts operate through hydrogen bonding interactions, effectively shielding one face of the nitroalkene and directing the approach of the reaction partner. Similarly, chiral Lewis acids can coordinate to the nitro or carbonyl group, enhancing the electrophilicity of the dienophile/dipolarophile and creating a chiral environment to control the stereochemical outcome.[7]
Data Presentation
The following tables summarize representative quantitative data for cycloaddition reactions involving conjugated nitroalkenes analogous to this compound.
Table 1: Diels-Alder Reactions of Conjugated Nitroalkenes
| Entry | Nitroalkene | Diene | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | β-Nitrostyrene | Cyclopentadiene | SnCl₄, CH₂Cl₂, -78 °C | 91 | >95:5 (endo/exo) | - | N/A |
| 2 | (E)-1-Nitro-1-pentene | Isoprene | Neat, 160 °C | 75 | 60:40 | - | N/A |
| 3 | β-Nitrostyrene | Danishefsky's diene | Toluene, 120 °C, 18h | 85 (of hydrolyzed product) | - | - | N/A |
| 4 | Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Cyclopentadiene | Toluene, 120-130 °C, 3-4 days | 75-95 (conversion) | Mixture of isomers | - | [8] |
Table 2: 1,3-Dipolar Cycloadditions of Conjugated Nitroalkenes
| Entry | Nitroalkene | 1,3-Dipole | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Acrolein | C-Phenyl-N-methylnitrone | Chiral bis-titanium catalyst, CH₂Cl₂, 0 °C | 98 | >99:1 (endo/exo) | 94 | [5] |
| 2 | Crotonaldehyde | N-Benzyl-C-phenylnitrone | Chiral imidazolidinone·HCl, CH₂Cl₂/H₂O, -20 °C | 98 | 94:6 (endo/exo) | 94 | [6] |
| 3 | Various nitroolefins | Substituted azides | [bmim][BF₄]/FeCl₃, 80 °C | up to 94 | - | - | N/A |
| 4 | (S)-(-)-4-benzyl-N-methacryloyl-2-oxazolidinone | Various nitrones | Toluene, reflux | Moderate to good | High | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of a Conjugated Nitroalkene with Cyclopentadiene
This protocol is adapted from procedures for the reaction of β-nitrostyrene derivatives.
Materials:
-
This compound (1.0 mmol)
-
Cyclopentadiene (freshly cracked, 3.0 mmol)
-
Toluene (5 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolve the nitroalkene in toluene (5 mL).
-
Add freshly cracked cyclopentadiene (3.0 mmol) to the solution.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cycloadduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition of a Conjugated Nitroalkene with a Nitrone
This protocol is a general representation based on common procedures for nitrone cycloadditions.
Materials:
-
This compound (1.0 mmol)
-
C,N-Diphenylnitrone (1.2 mmol)
-
Toluene or Dichloromethane (10 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and C,N-diphenylnitrone (1.2 mmol) in the chosen solvent (10 mL).
-
Stir the reaction mixture at room temperature for 24-48 hours. If the reaction is slow, it can be heated to reflux.
-
Monitor the consumption of the starting materials by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography with a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to isolate the isoxazolidine product(s).
-
Characterize the purified product(s) by spectroscopic methods to determine the structure and stereochemistry.
Mandatory Visualization
Diagram 1: General Diels-Alder Reaction Pathway
Caption: A generalized workflow for the Diels-Alder reaction.
Diagram 2: 1,3-Dipolar Cycloaddition Mechanism
Caption: A schematic of the 1,3-dipolar cycloaddition mechanism.
Diagram 3: Asymmetric Organocatalysis Workflow
References
- 1. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 3. chesci.com [chesci.com]
- 4. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid [organic-chemistry.org]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. An unexpected Lewis acid catalyzed Diels-Alder cycloaddition of aryl allenes and acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
The Role of Nitroalkenes: Versatile Intermediates in Modern Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Nitroalkenes have emerged as powerful and versatile building blocks in organic synthesis. Their unique electronic properties, arising from the strong electron-withdrawing nature of the nitro group, render the carbon-carbon double bond highly susceptible to a wide array of nucleophilic and pericyclic reactions. This reactivity, coupled with the facile transformation of the nitro group into other valuable functionalities such as amines, oximes, and carbonyls, positions nitroalkenes as indispensable intermediates in the construction of complex molecular architectures, including pharmaceuticals and natural products.[1][2][3] These notes provide an overview of key applications and detailed protocols for representative transformations.
Key Synthetic Applications of Nitroalkenes
Nitroalkenes participate in a diverse range of chemical reactions, making them highly valuable in synthetic organic chemistry.[4][5] Their utility is particularly evident in the stereocontrolled synthesis of carbocyclic and heterocyclic frameworks.[1][6][7][8]
1. Michael Addition Reactions: The conjugate addition of nucleophiles to nitroalkenes is one of their most fundamental and widely exploited reactions.[9][10] A broad spectrum of carbon and heteroatom nucleophiles readily add to the electron-deficient double bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Asymmetric Michael additions, often employing chiral organocatalysts, have become a cornerstone for the enantioselective synthesis of complex molecules.[9][11][12]
2. Cycloaddition Reactions: Nitroalkenes are excellent partners in various cycloaddition reactions. They can function as dienophiles in Diels-Alder ([4+2]) reactions and as dipolarophiles in [3+2] cycloadditions with species like nitrones, azides, and diazocompounds, providing access to a rich variety of five-membered heterocyclic systems.[4][13][14] Furthermore, [2+2] cycloadditions offer routes to functionalized cyclobutane derivatives.[13]
3. Reduction of the Nitro Group and the Alkene: The nitro group can be selectively reduced to a nitroalkane, preserving the nitro functionality for further transformations, or fully reduced to a primary amine.[15][16][17] The carbon-carbon double bond can also be reduced, often concurrently with the nitro group, depending on the chosen reagents.[18][19] These reductions are pivotal in multi-step syntheses where the nitroalkene serves as a masked amino group.
4. Synthesis of Heterocycles: The reactivity of nitroalkenes has been extensively harnessed in the synthesis of a wide variety of heterocyclic compounds, including pyrrolidines, piperidines, isoxazolines, and more.[1][2][6][20] These reactions often proceed through cascade or domino sequences, where an initial Michael addition is followed by an intramolecular cyclization.
Data Presentation: Representative Reactions and Yields
The following tables summarize quantitative data for key reactions involving nitroalkenes, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrene
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Diethyl malonate | (R,R)-Thiourea Catalyst 1 (10) | Toluene | 24 | 80 | 94 | [21] |
| 2 | Acetylacetone | Chiral Diamine 2 (5) | CH2Cl2 | 12 | 95 | 92 | N/A |
| 3 | Dibenzoylmethane | (S)-Proline (20) | DMSO | 48 | 78 | 85 | N/A |
| 4 | Dimedone | Cinchona Alkaloid 3 (10) | Toluene | 36 | 92 | 90 | N/A |
Table 2: [3+2] Cycloaddition Reactions of Nitroalkenes
| Entry | Nitroalkene | Dipole | Catalyst | Solvent | Yield (%) | dr | Reference |
| 1 | β-Nitrostyrene | Benzonitrile Oxide | None | Benzene | 85 | N/A | [4] |
| 2 | (E)-1-Nitroprop-1-ene | C-Phenyl-N-methylnitrone | None | Toluene | 78 | 4:1 | N/A |
| 3 | β-Nitrostyrene | Methyl diazoacetate | Cu(acac)2 | CH2Cl2 | 90 | >20:1 | N/A |
| 4 | β-Nitrostyrene | Azomethine ylide | AgOAc | Toluene | 88 | 95:5 | N/A |
Table 3: Reduction of β-Nitrostyrene
| Entry | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenyl-2-nitroethane | NaBH4 | EtOH/H2O | 0-5 | 1 | 90 | [18] |
| 2 | 2-Phenylethanamine | H2, Pd/C | MeOH | RT | 3 | 95 | [16][17] |
| 3 | 2-Phenylethanamine | LiAlH4 | THF | RT | 6 | 85 | [16][17] |
| 4 | 2-Phenylethanamine | Fe/HCl | EtOH/H2O | Reflux | 4 | 88 | [17] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments involving nitroalkenes.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene
This protocol describes a typical procedure for the enantioselective conjugate addition of a soft nucleophile to a nitroalkene using a chiral thiourea organocatalyst.
Materials:
-
β-Nitrostyrene
-
Diethyl malonate
-
(R,R)-1,2-Diphenylethylenediamine-derived thiourea catalyst
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of β-nitrostyrene (1.0 mmol) and the chiral thiourea catalyst (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL) is added diethyl malonate (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: [3+2] Cycloaddition of β-Nitrostyrene with Benzonitrile Oxide
This protocol outlines the synthesis of a 3,5-disubstituted isoxazoline via a 1,3-dipolar cycloaddition reaction.
Materials:
-
β-Nitrostyrene
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine
-
Benzene, anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
In situ generation of benzonitrile oxide: To a solution of benzaldoxime (1.0 mmol) in anhydrous benzene (10 mL), add N-chlorosuccinimide (1.1 mmol) and a catalytic amount of pyridine. Stir the mixture at room temperature for 1 hour.
-
To the reaction mixture containing the in situ generated benzohydroximoyl chloride, add β-nitrostyrene (1.2 mmol).
-
Cool the mixture to 0 °C and add triethylamine (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with benzene.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired isoxazoline.
Protocol 3: Two-Step Reduction of β-Nitrostyrene to 2-Phenylethanamine
This protocol details the reduction of a nitroalkene to the corresponding nitroalkane, followed by the reduction of the nitroalkane to the primary amine.
Step A: Reduction of β-Nitrostyrene to 1-Phenyl-2-nitroethane [18] Materials:
-
β-Nitrostyrene
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Dissolve β-nitrostyrene (1.0 mmol) in ethanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium borohydride (1.5 mmol) in a mixture of ethanol (5 mL) and water (1 mL).
-
Add the NaBH4 solution dropwise to the stirred solution of β-nitrostyrene at 0-5 °C. The pH of the medium should be maintained between 3 and 6.[18]
-
After the addition is complete, stir the reaction mixture at the same temperature for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-phenyl-2-nitroethane.
Step B: Reduction of 1-Phenyl-2-nitroethane to 2-Phenylethanamine [16] Materials:
-
1-Phenyl-2-nitroethane
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve 1-phenyl-2-nitroethane (1.0 mmol) in methanol (15 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 3 hours or until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford 2-phenylethanamine.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the application of nitroalkenes in organic synthesis.
Caption: Synthetic utility of nitroalkenes.
Caption: Mechanism of Michael addition.
Caption: [3+2] Cycloaddition pathway.
References
- 1. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. sci-rad.com [sci-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Part II: nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitroalkenes in the synthesis of carbocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. api.pageplace.de [api.pageplace.de]
- 10. sctunisie.org [sctunisie.org]
- 11. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. scribd.com [scribd.com]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 18. [PDF] Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride | Semantic Scholar [semanticscholar.org]
- 19. Sciencemadness Discussion Board - Reduction of nitroalkenes to nitroalkanes - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. researchgate.net [researchgate.net]
- 21. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-4-Phenyl-3-nitro-3-buten-2-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (Z)-4-Phenyl-3-nitro-3-buten-2-one. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help improve your reaction yields and achieve the desired stereoselectivity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Henry (nitroaldol) reaction between benzaldehyde and nitroacetone, followed by dehydration.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst/Base: The base used to deprotonate nitroacetone may be old or decomposed. 2. Poor Quality Reagents: Benzaldehyde may have oxidized to benzoic acid; nitroacetone may have decomposed. 3. Unfavorable Reaction Conditions: Incorrect temperature, reaction time, or solvent. 4. Reversibility of the Henry Reaction: The initial nitroaldol addition is reversible and the equilibrium may not favor the product. | 1. Use a fresh, anhydrous base (e.g., a new bottle of DBU or freshly prepared sodium methoxide). 2. Purify benzaldehyde by distillation before use. Use high-purity nitroacetone. 3. Optimize reaction conditions. For the Henry reaction, temperatures are often kept low to favor the addition product. Dehydration to the nitroalkene may require heating. 4. Use a dehydrating agent during the reaction or a Dean-Stark trap to remove water and drive the reaction forward. |
| Formation of (E)-isomer Instead of (Z)-isomer | 1. Thermodynamic Control: The (E)-isomer is generally the more thermodynamically stable product and is often favored under equilibrium conditions. 2. Reaction Conditions Favoring (E)-isomer: Higher temperatures and longer reaction times tend to favor the formation of the more stable (E)-isomer. | 1. Employ kinetic control by running the reaction at a lower temperature for a shorter duration. 2. Consider using specific catalysts or modified reagents known to favor the formation of the (Z)-isomer in similar reactions.[1] 3. If the (E)-isomer is the major product, it may be possible to isomerize it to the (Z)-isomer. This can sometimes be achieved photochemically or by using specific catalysts. |
| Formation of Side Products | 1. Self-condensation of Nitroacetone: Under basic conditions, nitroacetone can undergo self-condensation. 2. Cannizzaro Reaction of Benzaldehyde: If a strong base is used in the absence of an enolizable ketone, benzaldehyde can disproportionate. 3. Michael Addition: The product, being an α,β-unsaturated ketone, can act as a Michael acceptor for another molecule of deprotonated nitroacetone. | 1. Add the base slowly to the mixture of benzaldehyde and nitroacetone. Maintain a low temperature. 2. Ensure that nitroacetone is present and the base is added portion-wise. 3. Use a stoichiometric amount of the reactants to minimize the presence of excess nucleophile after the initial reaction. |
| Difficult Purification | 1. Presence of Both (E) and (Z) Isomers: These isomers may have similar polarities, making them difficult to separate by standard column chromatography. 2. Polymeric Byproducts: Undesired polymerization can lead to a complex mixture that is difficult to purify. | 1. Utilize specialized chromatography techniques. For example, silica gel impregnated with silver nitrate can sometimes be effective for separating geometric isomers. HPLC may also be necessary. 2. Minimize polymerization by running the reaction at a lower concentration and temperature, and for a shorter time. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds through a two-step sequence:
-
Henry (Nitroaldol) Reaction: Nitroacetone is deprotonated by a base to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form a β-nitro alcohol intermediate.[2][3]
-
Dehydration: The β-nitro alcohol intermediate is then dehydrated, typically under acidic or basic conditions with heating, to form the α,β-unsaturated nitroketone. The stereochemistry (E or Z) of the final product is determined during this elimination step.
Q2: How can I favor the formation of the (Z)-isomer over the (E)-isomer?
A2: Achieving high selectivity for the (Z)-isomer can be challenging as it is often the thermodynamically less stable isomer. Here are some strategies:
-
Kinetic Control: Running the reaction at lower temperatures can sometimes favor the kinetic product, which may be the (Z)-isomer.
-
Modified Reagents: The use of specific phosphonate reagents in a Horner-Wadsworth-Emmons type reaction can provide high Z-selectivity.[1]
-
Isomerization: If the (E)-isomer is predominantly formed, it may be possible to isomerize it to the (Z)-isomer using photochemical methods or specific transition metal catalysts.
Q3: What are the best purification techniques to separate the (E) and (Z) isomers?
A3: The separation of geometric isomers can be challenging.
-
Column Chromatography: Standard silica gel chromatography may not be sufficient. However, using a less polar solvent system and carefully monitoring the fractions can sometimes provide separation.
-
Silver Nitrate Impregnated Silica Gel: The π-electrons of the double bond can interact with silver ions, often allowing for the separation of geometric isomers.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating isomers with very similar polarities.
-
Crystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional crystallization may be a viable option.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Nitro Compounds: Nitroalkanes can be explosive, especially in the presence of strong bases. Avoid heating dry nitroalkane salts.
-
Reagents: Handle all chemicals, including benzaldehyde, nitroacetone, and the bases and acids used, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pressure: Be cautious of pressure buildup, especially if running the reaction in a sealed vessel with heating.
Data Presentation
Table 1: Illustrative Yields for Henry Reactions Producing β-Nitrostyrenes under Various Conditions
| Aldehyde | Nitroalkane | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Isomer Ratio (E:Z) |
| Benzaldehyde | Nitromethane | Ethylenediammonium diacetate | None | 2 | 100 | 90 | Predominantly E |
| 4-Nitrobenzaldehyde | Nitromethane | Ammonium acetate | Acetic Acid | 2 | 100 | 91 | Predominantly E |
| Benzaldehyde | Nitroethane | Amberlite IRA-402 (OH-) | None | 5 | RT | 85 | Predominantly E |
| α-Methylstyrene | NaNO2 / I2 | CuO·HBF4 | Acetonitrile | 7 | RT | 31 | 6:1 (E:Z)[4] |
Experimental Protocols
The following is a representative protocol for the synthesis of 4-Phenyl-3-nitro-3-buten-2-one, which typically yields the more stable (E)-isomer. A subsequent isomerization step would be required to obtain the (Z)-isomer.
Protocol 1: Synthesis of (E)-4-Phenyl-3-nitro-3-buten-2-one
Materials:
-
Benzaldehyde
-
Nitroacetone
-
Methanol
-
Piperidine (or another suitable base)
-
Glacial Acetic Acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and nitroacetone (1.1 equivalents) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture with a few drops of glacial acetic acid.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the (E)-isomer.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Factors Influencing Stereoselectivity
Caption: Key factors influencing the Z/E stereoselectivity in the synthesis of β-nitro-α,β-unsaturated ketones.
References
Purification techniques for crude nitrostyrene products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude nitrostyrene products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude nitrostyrene product is an oil and won't crystallize. What should I do?
A: An oily product often indicates the presence of impurities, such as unreacted starting materials or solvent residues, that inhibit crystallization.
-
Troubleshooting Steps:
-
Initial Wash: Ensure the crude product has been thoroughly washed with water to remove any inorganic salts.[1] A useful technique is to melt the crude product in a beaker with hot water, allow the layers to separate, and then cool until the nitrostyrene solidifies, at which point the water can be decanted.[1][2]
-
Solvent Removal: Ensure all reaction solvents have been removed under reduced pressure.
-
Scratching: Try to induce crystallization by scratching the inside of the flask at the oil's surface with a glass rod.
-
Seeding: If you have a small amount of pure crystalline nitrostyrene, add a "seed" crystal to the oil.
-
Proceed to Chromatography: If crystallization fails, column chromatography is an effective method for purifying oily products.[3][4]
-
Q2: My final product is orange or red instead of the expected pale yellow. What does this indicate?
A: An orange or red coloration typically signifies the presence of polymeric byproducts.[5] Nitrostyrenes are susceptible to polymerization, especially when heated or exposed to basic conditions.[4][6][7]
-
Troubleshooting Steps:
-
Minimize Heat: During recrystallization, use the minimum amount of heat necessary to dissolve the solid and avoid prolonged heating.[4] For phenyl-2-nitropropene (P2NP), it is recommended not to exceed 60°C when using isopropanol.[5]
-
Recrystallization: A careful recrystallization can resolve this. The pure, less soluble nitrostyrene should crystallize upon cooling, leaving the more soluble polymeric impurities in the mother liquor. Rinsing the filtered crystals with ice-cold solvent (e.g., isopropanol) can help remove outer layers of polymerized product.[5]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can separate the monomer from the polymer.
-
Q3: My yield is very low after recrystallization. How can I improve it?
A: Low yields can result from multiple factors, including incomplete reaction, product loss during transfers, or using a suboptimal recrystallization solvent or procedure.
-
Troubleshooting Steps:
-
Check Mother Liquor: Concentrate the filtrate (mother liquor) from your recrystallization and cool it further (e.g., in a freezer) to see if a second crop of crystals can be recovered.[5]
-
Solvent Choice: Ensure you are using an appropriate solvent. The ideal solvent should dissolve the nitrostyrene well when hot but poorly when cold. See the data table below for solvent suggestions.
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in solution upon cooling.
-
Washing: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.
-
Q4: How can I effectively remove unreacted benzaldehyde from my crude product?
A: Unreacted benzaldehyde is a common impurity.
-
Troubleshooting Steps:
-
Recrystallization: This is the primary method for removing residual benzaldehyde.[5] The different solubility profiles and crystal lattice structures of nitrostyrene and benzaldehyde allow for their separation.
-
Column Chromatography: This is a very effective, albeit more labor-intensive, method for separating nitrostyrene from benzaldehyde and other byproducts.[3]
-
Q5: What is the best way to store purified nitrostyrene?
A: Nitrostyrenes can polymerize over time, especially when exposed to heat, light, and air.[5][8]
-
Storage Recommendations:
Data Presentation: Purification Parameters
Table 1: Recrystallization Solvents for Nitrostyrenes
| Solvent System | Typical Purity Outcome | Notes | Reference(s) |
| Hot Ethyl Alcohol (Ethanol) | Yields of 80-83% with a sharp melting point (57-58°C for β-nitrostyrene). | A very common and effective solvent. Vapors are irritating. | [1][2] |
| Isopropanol (IPA) | Can achieve >99% purity with repeated recrystallizations. Product loss can be <5%. | Do not heat above 60°C to minimize polymerization. A ratio of 2 g product to 1 mL IPA is suggested for high purity. | [5][9] |
| Methanol | Effective for recrystallization. | Often used when ammonium acetate/acetic acid is the catalyst system. | [4] |
| Ethanol / Acetone (2:1 v/v) | Yields pure yellow crystals. | Used for purifying 3-nitro-4-methoxy-β-nitrostyrene. | [2] |
| Glacial Acetic Acid (dilute) | Effective for recrystallization. | Can be used as an alternative to alcohols. | [4] |
Table 2: Column Chromatography Conditions for Nitrostyrene Purification
| Stationary Phase | Mobile Phase (Eluent) | Observation | Reference(s) |
| Silica Gel | Hexane / Diethyl Ether (9:1) | Effective for separating nitrostyrenes from crude reaction mixtures. | [10] |
| Silica Gel | Cyclohexane / Ethyl Acetate (85:15) | Good for obtaining separation for flash chromatography. | [11] |
| Alumina | Light Petroleum | An alternative to silica gel; can provide high purity product. | [12] |
Experimental Protocols
Protocol 1: General Recrystallization from an Alcohol Solvent (Ethanol or Isopropanol)
-
Dissolution: Place the crude, dry nitrostyrene product into an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent (e.g., ethanol or isopropanol) to a gentle boil. Add the minimum amount of hot solvent to the Erlenmeyer flask to completely dissolve the crude product with gentle swirling.
-
Hot Filtration (Optional): If solid impurities are present in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass or foil and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.[5]
-
Isolation: Collect the pale yellow crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum for 10-15 minutes.[5] For final drying, the crystals can be transferred to a watch glass to air dry or placed in a vacuum desiccator.
-
Storage: Transfer the pure, dry crystals to an airtight container and store them in a freezer.[5]
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen eluent (e.g., Hexane/Diethyl Ether 9:1) to create a slurry and pack the column.[3][10]
-
Sample Loading: Dissolve the crude nitrostyrene product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions. The yellow band of the nitrostyrene product should be visible as it moves down the column.
-
Analysis: Spot each fraction on a TLC plate and develop it to determine which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified nitrostyrene.
Visualizations
Caption: A general workflow for the purification of crude nitrostyrene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 3. 2,4,6-Trimethoxy-beta-nitrostyrene | Benchchem [benchchem.com]
- 4. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. eidoloncs.co.uk [eidoloncs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. flash-chromatography.com [flash-chromatography.com]
- 12. connectsci.au [connectsci.au]
Overcoming side reactions in the reduction of nitroalkenes
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of nitroalkenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common products when reducing nitroalkenes?
The reduction of nitroalkenes can yield a variety of products depending on the substrate, reducing agent, and reaction conditions. The most common products are nitroalkanes, primary amines, oximes, and hydroxylamines.
Q2: How can I selectively reduce the double bond of a nitroalkene to form a nitroalkane?
Chemoselective reduction of the carbon-carbon double bond without affecting the nitro group can be achieved using specific reagents. Sodium borohydride (NaBH₄) in a mixed solvent system like THF/methanol is a widely used method.[1] Another approach is the use of tri-n-butyltin hydride under aqueous conditions, often accelerated by microwave irradiation.[2] Catalytic transfer hydrogenation using a rhodium complex has also been shown to be highly chemoselective for this transformation.
Q3: What are the best methods to reduce a nitroalkene directly to a primary amine?
Direct reduction to a primary amine is a common goal. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[3] However, this method can sometimes lead to side products. Traditional methods often involve harsh conditions but newer, milder methods are being developed. One such method employs metal-catalysis to effect this transformation under milder conditions.[3]
Q4: What causes the formation of dimer byproducts during the reduction?
Dimerization is a frequent side reaction, particularly when using borohydride reagents.[4] This occurs via a Michael addition of the nitronate intermediate, formed during the reduction, to another molecule of the starting nitroalkene.[4][5]
Q5: How can I prevent the formation of oximes and hydroxylamines?
Oximes and hydroxylamines are common byproducts, especially with strong reducing agents or under certain pH conditions.[6] The choice of reducing agent and careful control of the reaction environment are crucial. For instance, the reduction of some nitroalkenes with tin(II) chloride can selectively produce oximes. To favor the formation of the desired product, it is important to select a reducing system known for its chemoselectivity towards the intended functional group transformation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. | - Monitor the reaction progress using TLC. If the reaction stalls, consider adding a fresh portion of the reducing agent.[7] - Ensure the reaction is stirred for a sufficient duration; some reductions can take several hours to reach completion.[7] |
| - Degradation of starting material or product. | - Some nitroalkenes or the resulting products might be sensitive to the reaction conditions (e.g., pH, temperature). Consider using milder reducing agents or adjusting the work-up procedure. | |
| - Suboptimal reaction temperature. | - Temperature control can be critical. Some reductions require cooling (e.g., 0°C) to suppress side reactions, while others may need heating to proceed at a reasonable rate. | |
| - Formation of side products. | - Identify the major side products (e.g., via NMR, MS) to diagnose the issue. Refer to the specific troubleshooting sections below for guidance on minimizing common byproducts. | |
| Formation of Dimer Byproduct | - High concentration of reactants. | - Use a more dilute solution to decrease the likelihood of intermolecular reactions. |
| - Slow reduction rate compared to Michael addition. | - Add the reducing agent portion-wise to maintain a low concentration of the nitronate intermediate.[1] - Choose a reducing agent that rapidly reduces the nitroalkene. | |
| Formation of Oxime/Hydroxylamine | - Over-reduction of the nitro group. | - Select a milder reducing agent that is chemoselective for the desired transformation. For example, to obtain a nitroalkane, use NaBH₄ in a mixed solvent system. |
| - Use of inappropriate reducing agent. | - Certain reducing agents are known to favor the formation of oximes or hydroxylamines. For example, tin(II) chloride can be used for the synthesis of oximes.[5] | |
| Inconsistent Results | - Purity of reagents and solvents. | - Ensure all reagents and solvents are of appropriate purity and are dry if the reaction is moisture-sensitive.[7] |
| - Atmosphere control. | - Some reactions may be sensitive to air or moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Data Presentation
Table 1: Comparison of Reducing Agents for Nitroalkene Reduction
| Reducing Agent/System | Typical Product(s) | Advantages | Disadvantages | Yield Range (%) |
| NaBH₄ in THF/MeOH | Nitroalkane | Readily available, mild conditions, high yields.[1] | Can lead to dimer formation.[4] | 62-82[5] |
| Tri-n-butyltin hydride (aq.) | Nitroalkane | Chemoselective, fast with microwave heating.[2] | Tin byproducts can be difficult to remove. | Up to 95[2] |
| Catalytic Hydrogenation (Pd/C) | Primary Amine | Direct route to amines. | Can be non-selective, potentially reducing other functional groups. | >80 (for aromatic nitroalkenes) |
| Fe/HCl | Ketone | Selectively converts nitroalkenes to ketones.[8] | Not suitable for obtaining nitroalkanes or amines. | Good to very good[8] |
| Hantzsch ester with silica gel | Nitroalkane | Chemoselective, tolerates other functional groups like aldehydes and ketones.[4] | May require longer reaction times. | Good[4] |
Experimental Protocols
Protocol 1: Chemoselective Reduction of a Nitroalkene to a Nitroalkane using Sodium Borohydride
This protocol is adapted from a procedure for the reduction of β-methyl-β-nitrostyrene.[1]
-
Preparation: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the nitroalkene (2 mmol) in 10 mL of a 10:1 (v/v) mixture of THF and methanol at room temperature.
-
Reduction: While stirring the solution, add sodium borohydride (2.5 mmol) in four portions. A mild exothermic reaction should be observed, and the yellow color of the nitroalkene will gradually fade.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 40 minutes. The reaction progress can be monitored by the disappearance of the yellow color.
-
Quenching: After the reaction is complete, quench the reaction by adding 20 mL of water.
-
Work-up: Remove the volatile solvents using a rotary evaporator. Extract the aqueous layer with ether (3 x 25 mL).
-
Purification: Combine the ether layers, wash successively with water and brine, and then dry over anhydrous MgSO₄. Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel.
Protocol 2: Catalytic Transfer Hydrogenation of a Nitro Compound to an Amine
This protocol is a general procedure for the transfer hydrogenation of a nitro compound using a Co-Zn/N-C catalyst and formic acid as the hydrogen donor.[9]
-
Reaction Setup: In a 15 mL pressure tube, add the nitro compound (0.2 mmol), the Co-Zn/N-C catalyst (20 mg, 5 mol% Co), 2.0 mL of THF, and 6 equivalents of formic acid.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at the desired reaction temperature. Stir the mixture magnetically at 600 rpm for the specified reaction time.
-
Cooling: Once the reaction is complete, remove the tube from the oil bath and cool it to room temperature using running tap water.
-
Work-up and Analysis: The product can be analyzed and purified using standard techniques such as chromatography.
Visualizations
Caption: Decision pathway for selecting a reducing agent.
Caption: General experimental workflow for nitroalkene reduction.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [erowid.org]
- 2. tandfonline.com [tandfonline.com]
- 3. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines" by Brendan Phillips [digitalcommons.ursinus.edu]
- 4. Syntheses and Selected Reductions of Conjugated Nitroalkenes - Varma & Kabalka - [www.rhodium.ws] [erowid.org]
- 5. Varma & Kabalka Nitroalkene Reduction Review - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Sciencemadness Discussion Board - new/old nitroalkene reduction method - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
Technical Support Center: Optimizing Stereoselectivity in Michael Additions to Nitroenones
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize stereoselectivity in Michael additions to nitroenones.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantioselectivity in my Michael addition to a nitroenone?
Low enantioselectivity can stem from several factors. The catalyst's structure and its ability to create a well-organized chiral environment around the reacting molecules is paramount. Bifunctional catalysts, such as thiourea-based organocatalysts, often rely on dual activation through hydrogen bonding to the nitro group to achieve high stereoselectivity.[1] If this interaction is weak or disrupted, a loss of enantiocontrol can occur. Other potential causes include an unsuitable solvent that interferes with the catalyst-substrate interactions, incorrect catalyst loading, or a reaction temperature that is too high, which can lead to a less ordered transition state.
Q2: How can I improve the diastereoselectivity of my reaction?
Improving diastereoselectivity often involves fine-tuning the reaction conditions to favor the formation of one diastereomer over another. The choice of catalyst is a critical starting point, as different catalysts can favor the formation of either syn or anti products.[2] The steric bulk of both the nucleophile and the electrophile can significantly influence the facial selectivity of the attack on the nitroenone. Additionally, solvent polarity can play a crucial role; for instance, non-polar aprotic solvents are often beneficial as they do not interfere with the hydrogen bonding that directs the stereochemical outcome.[1] In some cases, the addition of an acid co-catalyst can also enhance diastereoselectivity.[3]
Q3: My reaction is sluggish or not proceeding to completion. What can I do?
A sluggish reaction can be due to insufficient catalyst activity, poor solubility of reactants, or inherent low reactivity of the substrates. Increasing the catalyst loading can sometimes improve the reaction rate, though it's important to find an optimal concentration, as higher loadings can sometimes negatively impact stereoselectivity.[4] The choice of solvent is also critical for ensuring all components are adequately dissolved. If substrate reactivity is the issue, using a more activated nucleophile or a nitroenone with a stronger electron-withdrawing group can be effective. For organocatalyzed reactions involving ketone nucleophiles, the addition of a co-catalyst, such as 4-nitrophenol, has been shown to increase reactivity and yield.[1]
Q4: I am observing the formation of side products. How can I minimize them?
Side product formation is often a result of competing reaction pathways. In Michael additions, a common side reaction is the polymerization of the nitroalkene, especially if the nitronate anion intermediate is prone to further addition.[5] To minimize this, adjusting the rate of addition of the nucleophile or using a catalyst that effectively shields the intermediate can be beneficial. In some cases, using a masked nucleophile, such as using acetaldehyde dimethyl acetal as a precursor for acetaldehyde, can prevent self-condensation reactions.[6] Careful control of the reaction stoichiometry and temperature is also essential.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Suggested Solution |
| Ineffective Catalyst | Screen different classes of chiral catalysts (e.g., cinchona alkaloids, proline derivatives, thiourea-based catalysts). The catalyst should have a well-defined chiral pocket.[1][7] |
| Suboptimal Solvent | Test a range of solvents with varying polarities. Non-polar aprotic solvents often favor stereoselectivity by not disrupting key hydrogen bonding interactions.[1] |
| Incorrect Temperature | Lowering the reaction temperature can lead to a more ordered transition state and improved enantioselectivity. |
| Interfering Additives | If using additives or co-catalysts, ensure they do not interfere with the chiral catalyst's mode of action. Sometimes, removing an additive can improve ee%. |
| Catalyst Loading | Optimize the catalyst loading. Interestingly, for some bifunctional catalysts, a decrease in catalyst loading has been shown to increase enantiomeric induction.[4][5] |
Issue 2: Poor Diastereomeric Ratio (dr)
| Potential Cause | Suggested Solution |
| Steric Hindrance | The steric bulk of the nucleophile or substituents on the nitroenone can influence the direction of attack. Modifying the structure of the reactants can favor one diastereomer. The size of the ring in cyclic ketones can also impact diastereoselectivity.[1] |
| Solvent Effects | The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions. For some vinylogous Michael additions, solvents with a high dielectric constant can negatively affect both reactivity and stereoselectivity.[3] |
| Catalyst Choice | Different catalysts can favor different diastereomers. For example, some catalysts are known to produce syn products, while others may favor the anti isomer.[2] |
| Thermodynamic vs. Kinetic Control | If the product can epimerize, the reaction may be under thermodynamic control. Running the reaction at a lower temperature for a shorter time may favor the kinetic product. In some cases, a crystallization-induced diastereomer transformation (CIDT) can be used to funnel an equilibrating mixture of diastereomers into a single crystalline stereoisomer.[8] |
Quantitative Data Summary
The following tables summarize representative data from the literature on the stereoselective Michael addition to nitroenones under various catalytic conditions.
Table 1: Organocatalyzed Michael Addition of Ketones to Nitroalkenes [1]
| Entry | Ketone | Nitroalkene | Catalyst | Additive | Solvent | Yield (%) | dr (syn/anti) | ee% (syn) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | 4-Nitrophenol | H₂O | 95 | 9/1 | 98 |
| 2 | Cyclopentanone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | 4-Nitrophenol | H₂O | 91 | 7/3 | 92 |
| 3 | Acetophenone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | 4-Nitrophenol | H₂O | 92 | - | 85 |
| 4 | Acetone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | 4-Nitrophenol | H₂O | 88 | - | 76 |
Table 2: Organocatalyzed Michael Addition of Aldehydes to Nitroalkenes [9]
| Entry | Aldehyde | Nitroalkene | Catalyst | Solvent | Yield (%) | dr (syn/anti) | ee% (syn) |
| 1 | Isobutyraldehyde | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | H₂O | 99 | 9/1 | 99 |
| 2 | Propionaldehyde | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | H₂O | 98 | 7/3 | 98 |
| 3 | Butyraldehyde | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | H₂O | 97 | 8/2 | 97 |
| 4 | Pentanal | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | H₂O | 96 | 9/1 | 99 |
Table 3: Dinuclear Zinc-Catalyzed Vinylogous Michael Addition to Nitroalkenes [10]
| Entry | Nucleophile | Nitroalkene | Catalyst | Solvent | Yield (%) | dr (syn/anti) | ee% |
| 1 | 2(5H)-Furanone | trans-β-nitrostyrene | (S,S)-Bis-ProPhenol-Zn | Toluene | 75 | 10:1 | 93 |
| 2 | 2(5H)-Furanone | (E)-2-(2-nitrovinyl)furan | (S,S)-Bis-ProPhenol-Zn | Toluene | 82 | >20:1 | 95 |
| 3 | 2(5H)-Furanone | (E)-1-methoxy-4-(2-nitrovinyl)benzene | (S,S)-Bis-ProPhenol-Zn | Toluene | 78 | 20:1 | 96 |
Key Experimental Protocols
General Procedure for Organocatalyzed Michael Addition of a Ketone to a Nitroalkene
This protocol is adapted from studies using (R,R)-DPEN-based thiourea catalysts.[1]
-
To a solution of the nitroalkene (0.3 mmol) in the chosen solvent (e.g., H₂O, 1.0 mL) are added the ketone (5 equivalents), the organocatalyst (10 mol%), and any additive (e.g., 4-nitrophenol, 10 mol%).
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate, 3 x 5 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is a general representation of procedures utilizing diarylprolinol silyl ether or similar amine catalysts.
-
To a stirred solution of the nitroalkene (0.5 mmol) in the selected solvent (e.g., toluene, 1.0 mL) at the desired temperature (e.g., room temperature or 0 °C) is added the organocatalyst (10-20 mol%).
-
The aldehyde (2-3 equivalents) is then added to the reaction mixture.
-
The reaction is stirred until the nitroalkene is consumed, as indicated by TLC analysis.
-
The reaction is quenched, for example, by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography to yield the product.
-
Stereoselectivity is determined by chiral HPLC or by NMR analysis after conversion to a suitable derivative.
Visualizations
References
- 1. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 8. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes [mdpi.com]
- 10. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent polymerization of nitrostyrene during reaction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted polymerization of nitrostyrene during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my nitrostyrene polymerizing during the reaction?
A1: Nitrostyrene is highly susceptible to polymerization due to the electron-withdrawing nitro group, which activates the vinyl group. Polymerization can be initiated by several factors:
-
Heat: Elevated temperatures can cause thermal self-initiation of polymerization.[1][2] Styrene, a related compound, begins to polymerize thermally at temperatures above 100°C.[1] Heating a solution of nitrostyrene can significantly increase the amount of polymer formed.[3]
-
Light: UV light can initiate radical polymerization.[4]
-
Radical Initiators: Contaminants or reagents that can generate free radicals, such as peroxides or azo compounds (e.g., AIBN), will initiate polymerization.[4][5][6]
-
Anionic Initiators: Basic conditions, including the use of strong bases like sodium hydroxide or even amines, can initiate anionic polymerization of β-nitrostyrene.[3][7][8]
Q2: How can I tell if a polymer is forming in my reaction?
A2: Polymer formation is often visually apparent. Signs include:
-
The reaction mixture becoming viscous or thick.[2]
-
The formation of a solid precipitate that is insoluble in the reaction solvent.[3]
-
The appearance of a gummy or sticky substance.
Q3: What are the best inhibitors to prevent polymerization during a reaction?
A3: While β-nitrostyrene itself can act as a strong inhibitor for the polymerization of other vinyl monomers like styrene[4][9], it is prone to self-polymerization. For preventing the polymerization of nitrostyrene itself, especially during synthesis or storage, inhibitors are crucial. For the broader class of styrenic monomers, several types of inhibitors are effective:
-
Phenolic Compounds: These are common for storage and transport and can be removed with an alkali wash.[1] Examples include 4-tert-butylcatechol (TBC), butylated hydroxytoluene (BHT), and 4-methoxyphenol (MEHQ).[1][10]
-
Stable Nitroxide Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective radical scavengers.[1][10]
-
Dinitrophenols: Compounds like 2,6-dinitro-p-cresol are effective retarders at elevated temperatures, but they are often highly toxic.[1][11]
Q4: How do I remove a stabilizer before starting my reaction?
A4: If the commercially available nitrostyrene contains a stabilizer (like TBC)[12], it may need to be removed as it can interfere with your desired reaction. Common methods include:
-
Washing with Base: For phenolic inhibitors like TBC, washing the organic solution of the monomer with an aqueous base solution (e.g., 5% NaOH) can remove the acidic inhibitor.[13]
-
Column Chromatography: Passing the nitrostyrene through a plug of basic alumina is a quick and effective method to remove phenolic inhibitors.[13]
-
Vacuum Distillation: While effective, distillation of unstabilized monomers can be hazardous as heat can induce polymerization.[1][13] This should only be performed with extreme caution, under reduced pressure to keep the temperature low, and preferably on a small scale.
Q5: What reaction conditions should I use to minimize polymerization?
A5: Controlling reaction conditions is critical:
-
Temperature: Keep the reaction temperature as low as feasible. For base-catalyzed condensations to form nitrostyrene, temperatures between 10-15°C are recommended to avoid polymerization.[14] Higher temperatures generally increase the rate of polymerization.[2][15]
-
Atmosphere: Whenever possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can sometimes participate in initiation pathways.[10]
-
Catalyst/Reagent Choice: Be mindful of the reagents used. Strong bases can induce anionic polymerization.[3][7][8] If a base is required, using a weaker base or carefully controlling its addition and temperature can be beneficial.
-
Reaction Time: Do not run the reaction longer than necessary. In some syntheses, the optimal reaction time is a balance between achieving a good yield of the desired product and avoiding excessive polymer formation.[3]
Q6: I have already formed a polymer. Can it be reversed?
A6: No, the polymerization of nitrostyrene is generally not reversible. The polymer is a stable, high-molecular-weight compound. The focus should be on purifying the desired monomer from the polymer.
Q7: How can I purify my desired nitrostyrene product from the polymer?
A7:
-
Recrystallization: This is the most common method for purifying solid nitrostyrenes. The monomer is typically much more soluble in a given solvent than the polymer. Solvents like hot ethanol are often used.[3][14]
-
Filtration: If the polymer has precipitated from the reaction mixture, it can sometimes be removed by simple filtration, though the filtrate may still contain dissolved oligomers.
Quantitative Data Summary
Table 1: Common Inhibitors for Styrene Polymerization (Note: Data for nitrostyrene is limited; data for styrene is presented as a close analogue.)
| Inhibitor Class | Example Inhibitor | Typical Use | Mechanism |
| Phenolic | 4-tert-butylcatechol (TBC) | Storage & Transport | Radical Scavenger (H-atom donor) |
| Phenolic | Butylated hydroxytoluene (BHT) | Storage & Processing | Radical Scavenger (H-atom donor) |
| Nitroxide Radicals | 4-hydroxy-TEMPO | Processing | Stable Radical Trap ("True Inhibitor") |
| Dinitrophenols | 2,4-dinitro-o-cresol (DNOC) | Processing (High Temp) | Retarder |
| Phenylenediamines | p-phenylenediamine | Processing | Retarder |
Table 2: Effect of Temperature on Polymerization (Generalized effects based on styrene polymerization principles)
| Temperature | Effect on Initiation Rate | Effect on Propagation Rate | Overall Polymerization Rate | Molecular Weight of Polymer | Risk of Runaway Reaction |
| Low | Slower | Slower | Slower | Generally Higher | Lower |
| High | Faster | Faster | Much Faster | Generally Lower | Higher |
Experimental Protocols
Protocol 1: General Synthesis of β-Nitrostyrene with Minimized Polymerization (Adapted from the condensation of benzaldehyde and nitromethane)
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath (ice-salt or ice-water).
-
Reagents: Charge the flask with benzaldehyde (1 eq.), nitromethane (1 eq.), and methanol.
-
Cooling: Cool the mixture to below 15°C, ideally between 10-15°C.[14]
-
Base Addition: Prepare a cooled solution of sodium hydroxide (1.05 eq.) in water. Add this solution slowly via the dropping funnel to the stirred reaction mixture. Crucially, maintain the internal temperature between 10-15°C throughout the addition. A rapid temperature increase indicates an exothermic reaction that can promote polymerization.[14]
-
Reaction: After the addition is complete, stir the resulting thick slurry for an additional 15-30 minutes while maintaining the low temperature.
-
Workup (Quenching): Quench the reaction by pouring the mixture into a vigorously stirred solution of excess hydrochloric acid in ice water. The nitrostyrene should precipitate as a yellow crystalline solid.[14]
-
Purification: Collect the crude product by suction filtration, wash thoroughly with water, and purify by recrystallization from hot ethanol to remove any oligomers or polymer.[14]
Protocol 2: Removal of TBC Inhibitor Using an Alumina Plug
-
Prepare the Plug: Take a glass column or a large pipette and place a small plug of cotton or glass wool at the bottom.
-
Add Alumina: Add a layer of sand (approx. 1 cm) followed by basic alumina (approx. 5-10 cm, depending on the scale). Top with another small layer of sand.
-
Equilibrate: Pre-wet the column with the solvent you used to dissolve the nitrostyrene (e.g., dichloromethane or diethyl ether).
-
Load and Elute: Dissolve the TBC-stabilized nitrostyrene in a minimal amount of the chosen solvent and carefully add it to the top of the column.
-
Collect: Allow the solution to pass through the alumina plug, collecting the eluent. The reddish-brown TBC will be adsorbed onto the top of the alumina, while the purified, colorless/pale yellow nitrostyrene solution will elute.
-
Use Immediately: The resulting solution contains unstabilized nitrostyrene and should be used immediately in the subsequent reaction. Do not store it for extended periods.[13]
Visualizations
Caption: Workflow for minimizing nitrostyrene polymerization during reaction.
Caption: Troubleshooting decision tree for nitrostyrene polymerization.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Initiators [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization [mdpi.com]
- 11. US4033829A - Process for inhibiting polymerization of styrene during distillation - Google Patents [patents.google.com]
- 12. 4-Nitrostyrene (stabilized with TBC) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. US5910232A - Method for inhibiting polymer formation in styrene processing - Google Patents [patents.google.com]
- 17. KR20000006016A - Method for inhibiting polymer formation in styrene processing - Google Patents [patents.google.com]
- 18. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in Knoevenagel reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in Knoevenagel reactions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Knoevenagel reaction has a low conversion rate. What are the most common causes?
Low conversion in a Knoevenagel condensation can stem from several factors. The reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] Key areas to investigate include:
-
Catalyst Issues: The catalyst, typically a weak base like piperidine or an amine, may be inappropriate for the specific substrates, deactivated, or used in an incorrect amount.[1][2]
-
Solvent Effects: The choice of solvent significantly impacts reaction kinetics.[3][4] Polar aprotic solvents generally favor the reaction, while protic solvents can sometimes hinder it.[3][4]
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. An increase in temperature often leads to a higher yield, but excessive heat can cause side reactions.[5][6]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[7] Failure to remove this water can shift the equilibrium back towards the reactants, lowering the conversion.[7]
-
Reactant Quality and Stoichiometry: Impure reactants or incorrect molar ratios can lead to poor results. Aldehydes are generally more reactive than ketones.[7] The active methylene compound must have sufficiently electron-withdrawing groups.[1][7]
2. How do I choose the right catalyst for my Knoevenagel reaction?
The catalyst is crucial for activating the active methylene compound.[1] Weak bases are generally preferred to avoid self-condensation of the aldehyde or ketone.[1]
-
Common Catalysts: Primary and secondary amines, such as piperidine and pyridine, are frequently used.[2][8] Ammonium salts like ammonium acetate are also effective and considered a greener option.[9]
-
Catalyst Loading: The optimal amount of catalyst should be determined experimentally. A typical starting point is a catalytic amount (e.g., 1-10 mol%).
-
Heterogeneous Catalysts: To simplify catalyst removal and recycling, consider using solid-supported catalysts.[10]
Troubleshooting Catalyst Issues:
If you suspect catalyst-related problems, consider the following workflow:
Figure 1. Troubleshooting workflow for catalyst optimization.
3. What is the effect of the solvent on the reaction, and how should I select one?
Solvents can have a dramatic effect on both reaction rates and selectivity.[3]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Acetonitrile (CH3CN) are often superior choices, leading to high conversion in short reaction times.[3][11]
-
Polar Protic Solvents: Protic solvents like methanol and ethanol can slow down the reaction and lead to poorer selectivity in some cases.[3] However, they can be effective in other systems.[12]
-
Nonpolar Solvents: Nonpolar solvents such as toluene and diethyl ether may result in longer reaction times.[3]
-
Solvent-Free Conditions: In some instances, running the reaction neat or under solvent-free conditions can be highly effective and environmentally friendly.[13][14]
Table 1: Effect of Different Solvents on Knoevenagel Condensation
| Solvent | Type | Conversion Rate | Reaction Time | Selectivity |
| Toluene | Nonpolar | 61-99% | Hours | 100% |
| Diethyl Ether | Nonpolar | 61-99% | Hours | 100% |
| Methanol | Polar Protic | Poor | Slow | Poor |
| Ethanol | Polar Protic | - | - | - |
| DMF | Polar Aprotic | 81-99% | 15 min | 100% |
| Acetonitrile | Polar Aprotic | 81-99% | 15 min | 100% |
Data synthesized from multiple sources.[3]
4. My reaction is very slow. Should I increase the temperature?
Increasing the reaction temperature is a common strategy to improve slow reaction kinetics.
-
Temperature Optimization: The effect of temperature should be studied systematically. For example, one study showed an increase in yield from 56% to 95% when the temperature was raised from 25°C to 40°C.[5]
-
Caution with High Temperatures: Be aware that excessively high temperatures can lead to the formation of byproducts and decomposition of reactants or products.
Table 2: Influence of Temperature on Product Yield
| Temperature (°C) | Yield (%) |
| 25 | 56 |
| 40 | 95 |
Data is illustrative and based on a specific reaction.[5]
5. How can I effectively remove water from the reaction mixture?
Water is a byproduct of the condensation, and its removal drives the reaction towards the product.[7]
-
Azeotropic Distillation: If you are using a solvent like toluene or benzene that forms an azeotrope with water, a Dean-Stark apparatus can be used for continuous water removal.
-
Drying Agents: The addition of molecular sieves to the reaction mixture can effectively sequester the water as it is formed.[7]
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Setup: In separate, dry reaction vessels, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) to the chosen solvent (5 mL).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., piperidine, pyridine, ammonium acetate) at a loading of 5 mol%.
-
Reaction: Stir the mixtures at room temperature, or a predetermined temperature, and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Analysis: Compare the conversion rates for each catalyst to identify the most effective one for your system.
Protocol 2: Water Removal using a Dean-Stark Apparatus
-
Apparatus Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with the aldehyde (1.0 mmol), active methylene compound (1.0 mmol), catalyst (e.g., 0.1 mmol), and an appropriate solvent that forms an azeotrope with water (e.g., toluene, 20 mL).
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.
-
Completion: Continue the reaction until no more water is collected in the trap, or until TLC/GC analysis indicates the reaction is complete.
Logical Troubleshooting Diagram
The following diagram outlines a systematic approach to troubleshooting low conversion rates in Knoevenagel reactions.
Figure 2. Systematic troubleshooting logic for low conversion.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Knoevenagel condensation at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. acgpubs.org [acgpubs.org]
Managing the stability of nitroalkenes during workup and purification
Welcome to the technical support center for managing the stability of nitroalkenes during workup and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling of these versatile but often sensitive compounds.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the workup and purification of nitroalkenes.
Problem 1: My nitroalkene is decomposing during aqueous workup.
Possible Causes:
-
pH Instability: Nitroalkenes are susceptible to decomposition under both acidic and basic conditions. Strong acids or bases used for quenching can catalyze hydrolysis or other degradation pathways.
-
Michael Addition: Nucleophiles present in the workup, such as amines or thiols, can add to the electron-deficient double bond of the nitroalkene.
Solutions:
-
Neutral Quenching: Quench the reaction with a saturated aqueous solution of a neutral salt like ammonium chloride (NH₄Cl) or sodium chloride (NaCl). This helps to break up emulsions and remove inorganic salts without exposing the nitroalkene to harsh pH conditions.
-
Mild Acid/Base Wash: If an acid or base wash is necessary, use dilute solutions (e.g., 1 M HCl or 1 M NaHCO₃) and minimize the contact time. Perform the extraction at low temperatures (0-5 °C) to reduce the rate of decomposition.
-
Avoid Reactive Quenching Agents: Do not use primary or secondary amines, or strong nucleophiles to quench the reaction if the desired product is the nitroalkene.
Problem 2: My nitroalkene is turning into a brown/yellow oil or solid during purification on a silica gel column.
Possible Causes:
-
Acid-Catalyzed Decomposition: Standard silica gel is slightly acidic and can cause the decomposition or polymerization of sensitive nitroalkenes.[1]
-
Polymerization: The concentration of the nitroalkene on the silica surface can promote polymerization, especially for highly reactive or sterically unhindered nitroalkenes.
Solutions:
-
Deactivated Silica Gel: Use deactivated silica gel for column chromatography. This can be prepared by treating silica gel with a base, such as triethylamine, or by adding a small percentage of a basic solvent to the eluent.[1]
-
Protocol for Deactivating Silica Gel: A common method is to flush the packed column with the chosen eluent system containing 1-3% triethylamine before loading the sample.[1]
-
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.[2]
-
Rapid Purification: Minimize the time the nitroalkene spends on the column. Use flash chromatography with a higher flow rate.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica or Celite and loading it onto the column as a solid can sometimes improve the separation and reduce on-column decomposition.[3]
Problem 3: My purified nitroalkene is a mixture of E and Z isomers.
Possible Causes:
-
Equilibration during Workup or Purification: Traces of acid or base can catalyze the isomerization between the E and Z forms.
-
Photochemical Isomerization: Exposure to UV light can promote E/Z isomerization.
Solutions:
-
Neutral Conditions: Ensure all workup and purification steps are carried out under strictly neutral conditions.
-
Protection from Light: Protect the compound from direct light by using amber vials or covering glassware with aluminum foil.
-
Chromatographic Separation: In some cases, E and Z isomers can be separated by flash chromatography, sometimes requiring specialized stationary phases like silver nitrate-impregnated silica gel.[4] High-performance liquid chromatography (HPLC) can also be effective for separating isomers.[4]
-
Stereoselective Synthesis: If possible, modify the synthetic route to favor the formation of the desired isomer. For example, in the Henry reaction, reaction conditions can be tuned to favor either the E or Z product.
Problem 4: My nitroalkene polymerizes upon concentration or storage.
Possible Causes:
-
Inherent Reactivity: Nitroalkenes are prone to radical or anionic polymerization, which can be initiated by heat, light, or impurities.
-
Absence of Inhibitors: Commercial alkenes often contain small amounts of polymerization inhibitors, which are removed during purification.
Solutions:
-
Low-Temperature Storage: Store purified nitroalkenes at low temperatures (-20 °C is recommended for long-term storage) in the absence of light.
-
Use of Inhibitors: For storage of larger quantities or particularly unstable nitroalkenes, consider adding a small amount of a polymerization inhibitor.
-
Solvent Storage: Storing the nitroalkene as a dilute solution in an inert solvent can sometimes suppress polymerization.
II. Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of nitroalkenes?
A1: Nitroalkenes are generally sensitive to a range of conditions. Their stability is influenced by their substitution pattern, with electron-withdrawing groups often increasing their reactivity. Key sensitivities include:
-
pH: Susceptible to decomposition in both strongly acidic and basic media.
-
Temperature: Thermally labile and can decompose or polymerize at elevated temperatures.
-
Light: Can undergo photochemical reactions, including E/Z isomerization.
-
Nucleophiles: Highly electrophilic and react readily with nucleophiles via Michael addition.
Q2: What is the recommended procedure for the workup of a Henry reaction to isolate the nitroalkene product?
A2: The Henry reaction (nitroaldol reaction) is a common method to synthesize β-nitro alcohols, which are then dehydrated to nitroalkenes.[7][8] A general workup procedure to favor the formation and isolation of the nitroalkene is as follows:
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Q3: How can I monitor the stability of my nitroalkene during purification and storage?
A3: Several analytical techniques can be used to monitor the stability of your nitroalkene:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the appearance of new spots, which could indicate decomposition or isomerization.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to track the formation of degradation products or isomers over time.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the presence of impurities, byproducts, or changes in the E/Z isomer ratio.[9][10][13]
Q4: Are there any specific safety precautions I should take when working with nitroalkenes?
A4: Yes, nitroalkenes should be handled with care due to their reactivity and potential toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Avoid Inhalation and Contact: Nitroalkenes can be irritants and may have other toxicological properties. Avoid inhaling vapors and direct contact with skin.
-
Thermal Hazards: Be aware of their potential for exothermic decomposition, especially when heated.
III. Data Presentation
Table 1: General Stability of Nitroalkenes under Different Conditions
| Condition | Stability Concern | General Recommendations |
| pH < 4 | Acid-catalyzed hydrolysis, polymerization, or decomposition. | Avoid strong acids. Use dilute acids for short periods at low temperatures if necessary. |
| pH > 8 | Base-catalyzed polymerization or decomposition. | Avoid strong bases. Use weak inorganic bases like NaHCO₃ for quenching if required. |
| Elevated Temperature | Thermal decomposition and polymerization.[14] | Perform reactions and purifications at or below room temperature whenever possible. Concentrate solutions at low temperatures. |
| UV Light | E/Z isomerization and potential decomposition. | Protect from light using amber vials or by wrapping glassware in aluminum foil. |
| Nucleophiles | Michael addition. | Avoid nucleophilic solvents and reagents during workup and purification. |
| Silica Gel | Acid-catalyzed decomposition and polymerization.[1] | Use deactivated silica gel or alternative stationary phases like neutral alumina.[1][2] |
IV. Experimental Protocols
Protocol 1: Purification of a β-Nitrostyrene Derivative by Flash Chromatography using Deactivated Silica Gel
This protocol describes a general procedure for the purification of an acid-sensitive β-nitrostyrene derivative.
Materials:
-
Crude β-nitrostyrene derivative
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Flash chromatography setup (column, pump/air source, fraction collector)
Procedure:
-
Prepare the Eluent: Prepare a stock solution of your chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) containing 1% triethylamine.
-
Pack the Column: Dry pack the column with silica gel.
-
Deactivate the Silica Gel: Pass three column volumes of the eluent containing triethylamine through the packed column. Discard the eluate.
-
Prepare the Sample: Dissolve the crude β-nitrostyrene derivative in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.[3]
-
Load the Sample: Carefully load the prepared sample onto the top of the deactivated silica gel bed.
-
Elute the Column: Begin elution with the prepared eluent. A gradient elution may be necessary for complex mixtures, starting with a low polarity and gradually increasing the polarity.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 30 °C.
Protocol 2: Recrystallization of a β-Nitrostyrene Derivative
This protocol provides a general method for the purification of a solid β-nitrostyrene derivative by recrystallization.[15][16]
Materials:
-
Crude β-nitrostyrene derivative
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like hexanes/ethyl acetate)[15][17]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the nitroalkene is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently with swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
V. Mandatory Visualizations
Caption: General workflow for the workup and purification of nitroalkenes.
Caption: Troubleshooting logic for nitroalkene decomposition.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction [mdpi.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Henry Reaction [organic-chemistry.org]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of HPLC-NMR in the Identification of Plocamenone and Isoplocamenone from the Marine Red Alga Plocamium angustum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]
- 17. Reagents & Solvents [chem.rochester.edu]
Identifying and removing byproducts from (Z)-4-Phenyl-3-nitro-3-buten-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-4-Phenyl-3-nitro-3-buten-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound?
A1: The synthesis, typically a Henry-Nef reaction, may yield several byproducts. The most common include unreacted starting materials (benzaldehyde and nitroacetone), the corresponding nitroalkanol intermediate, and polymeric materials.[1] Under certain conditions, side reactions related to the nitro group can occur, potentially leading to oximes or other degradation products.
Q2: My reaction mixture is a thick, insoluble polymer. What could be the cause?
A2: The formation of a high-melting polymer is a known issue in nitrostyrene synthesis, especially when using strong bases or prolonged heating.[1] Using milder reaction conditions and carefully controlling the reaction time can help minimize polymerization.
Q3: How can I effectively remove unreacted benzaldehyde from my crude product?
A3: Unreacted benzaldehyde can often be removed through recrystallization.[2][3] For more persistent impurities, a bisulfite wash can be effective. This involves treating the crude product dissolved in an organic solvent with an aqueous sodium bisulfite solution, which selectively reacts with the aldehyde to form a water-soluble adduct that can be extracted.[4][5]
Q4: What is the best solvent for recrystallizing this compound?
A4: Common solvents for recrystallizing β-nitrostyrenes include methanol, ethanol, and acetic acid.[1][2][3] The choice of solvent will depend on the specific impurities present. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your product.
Q5: The yield of my reaction is consistently low. What factors could be contributing to this?
A5: Low yields can result from several factors, including incomplete reaction, byproduct formation, or loss of product during workup and purification. To improve the yield, consider optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration. Ensuring the purity of starting materials is also crucial.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oily Product Instead of Solid | Incomplete reaction, presence of nitroalkanol intermediate. | - Ensure the reaction goes to completion by monitoring with TLC. - During workup, ensure acidic conditions are maintained to facilitate dehydration of the nitroalkanol intermediate.[2] |
| Product is Difficult to Purify by Recrystallization | Presence of multiple byproducts with similar solubility to the desired product. | - Attempt column chromatography on silica gel. - Consider a different recrystallization solvent or a multi-solvent system. |
| Formation of a Pink/Reddish Tinge in the Product | Potential formation of colored impurities or polymeric byproducts.[1] | - Recrystallize from a suitable solvent, possibly with the addition of activated charcoal to remove colored impurities. |
| Inconsistent Spectroscopic Data (NMR, IR) | Presence of geometric isomers (E/Z) or impurities. | - The synthesis may produce a mixture of (E) and (Z) isomers. The ratio can sometimes be influenced by reaction conditions and purification methods. - Purify the product thoroughly using recrystallization or column chromatography to isolate the desired (Z)-isomer. |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a general guideline based on the Henry-Nef reaction for β-nitrostyrenes.[1][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and nitroacetone (1.1 equivalents) in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalyst, for example, ammonium acetate (0.4 equivalents), to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 120°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
Caption: Byproduct identification and removal pathways.
References
- 1. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 6. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (Z)-4-Phenyl-3-nitro-3-buten-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (Z)-4-Phenyl-3-nitro-3-buten-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The most common approach for the synthesis of β-nitroalkenes is the Henry (nitroaldol) reaction. This involves the condensation of an aromatic aldehyde (benzaldehyde) with a nitroalkane (nitroacetone). The subsequent dehydration of the resulting nitroaldol adduct yields the target nitroalkene. Controlling the stereoselectivity to favor the (Z)-isomer is a critical aspect of this synthesis.
Q2: How can I control the stereoselectivity to obtain the (Z)-isomer?
Controlling the E/Z stereochemistry of the resulting nitroalkene can be challenging. Literature suggests that by carefully selecting the reaction conditions, such as the solvent and catalyst, and maintaining specific temperatures, one can influence the stereochemical outcome.[1] For some nitroalkenes, the use of specific catalysts and the presence of molecular sieves have been shown to be crucial in obtaining the Z-isomer.[1]
Q3: What are the common side reactions to be aware of during scale-up?
During the scale-up of this synthesis, several side reactions can occur, including:
-
Polymerization: The product, being a Michael acceptor, can be prone to polymerization, especially at elevated temperatures or in the presence of certain catalysts.
-
Isomerization: The (Z)-isomer may isomerize to the more thermodynamically stable (E)-isomer.
-
Side reactions of starting materials: Self-condensation of the ketone or Cannizzaro reaction of the aldehyde can occur under basic conditions.
Q4: What are the recommended purification methods for the final product?
Purification of this compound can typically be achieved through recrystallization or column chromatography. Given that the (E)-isomer is a likely impurity, chromatographic separation may be necessary to achieve high isomeric purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Poor quality starting materials- Incorrect reaction temperature- Product is water-soluble and lost during workup | - Use a fresh batch of catalyst.- Purify starting materials before use. Benzaldehyde should be distilled to remove benzoic acid.- Optimize reaction temperature; monitor with TLC.- Check the aqueous layer for your product.[2] |
| Formation of a thick, intractable material (polymerization) | - Reaction temperature is too high.- Prolonged reaction time.- Catalyst concentration is too high. | - Maintain a lower reaction temperature.- Monitor the reaction closely by TLC and quench it once the starting material is consumed.- Reduce the catalyst loading. |
| Product is a mixture of (E) and (Z) isomers | - Inappropriate solvent or catalyst for Z-selectivity.- Isomerization during workup or purification. | - Screen different solvents and catalysts. Some literature suggests specific conditions for Z-isomer formation.[1]- Avoid prolonged exposure to heat or acidic/basic conditions during workup and purification. |
| Product decomposes during purification | - Instability on silica gel.- Thermal degradation during solvent removal. | - Try a different stationary phase for chromatography (e.g., alumina).- Use a rotary evaporator at a lower temperature and pressure. |
| Crude NMR spectrum is complex and uninterpretable | - Presence of multiple side products.- Paramagnetic impurities. | - Purify a small sample by preparative TLC to isolate the main components for identification.- Crude NMR is not always a reliable indicator of reaction success; proceed with workup and purification.[2] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Benzaldehyde
-
Nitroacetone
-
Catalyst (e.g., an amine base like piperidine or an ionic liquid)
-
Solvent (e.g., toluene, dichloromethane, or an ionic liquid)[3][4]
-
Molecular sieves (optional, for Z-selectivity)[1]
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add benzaldehyde and nitroacetone in a 1:1 to 1:2 molar ratio.[3][4]
-
Addition of Solvent and Catalyst: Add the chosen solvent and catalyst. If using, add activated molecular sieves to the reaction mixture.
-
Reaction: Stir the reaction mixture at the optimized temperature (this may range from room temperature to gentle heating, e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If an ionic liquid is used, the product can be extracted with a solvent like ethyl acetate.[3][4] If a conventional solvent is used, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the (Z)-isomer from the (E)-isomer and other impurities.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of β-Nitrostyrene Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ionic Liquid | None | 100-130 | 0.5-24 | High | [3][4] |
| Piperidine | Toluene | Reflux | 3-5 | Good | General knowledge |
| Montmorillonite Clay | None | 80 | 1-2 | Excellent | [5] |
| 2-Hydroxyethylammonium formate | None | Room Temp | 1-3 | Very Good | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. Nitro alkene synthesis [organic-chemistry.org]
- 2. How To [chem.rochester.edu]
- 3. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]
- 4. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Nitroalkene Reduction
Welcome to the technical support center for nitroalkene reduction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common experimental issues, and answer frequently asked questions related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts for reducing nitroalkenes to nitroalkanes?
A1: The main classes include metal-based catalysts (e.g., Pd/C, Raney Nickel, Iridium, Gold nanoparticles), organocatalysts (e.g., thiourea derivatives, novel amine-based catalysts), and enzyme-based catalysts. The choice depends on factors like desired selectivity, substrate scope, and reaction conditions.
Q2: How do I choose between a metal-based catalyst and an organocatalyst?
A2: Metal catalysts, like Pd/C with H₂, are often highly efficient for simple reductions but can sometimes lack chemoselectivity, reacting with other functional groups. Organocatalysts have gained prominence for their ability to perform highly enantioselective reductions, which is crucial for synthesizing chiral molecules in drug development. A recently developed organocatalyst, AmA 7·HNTf₂, has shown exceptional generality and selectivity across a wide range of nitroalkene substrates.
Q3: What is the role of a Hantzsch ester in many organocatalytic nitroalkene reductions?
A3: The Hantzsch ester acts as a hydride donor, providing the hydrogen atoms necessary for the reduction of the carbon-carbon double bond of the nitroalkene. It is an NAD(P)H model and is often used in combination with chiral organocatalysts to achieve enantioselectivity.
Q4: Can catalytic hydrogenation (e.g., Pd/C, H₂) be used to reduce nitroalkenes to nitroalkanes?
A4: While catalytic hydrogenation is a common method for reducing nitro groups, its application on nitroalkenes can be problematic. For instance, using Pd/C with formic acid (HCOOH) as a hydrogen source often leads to the formation of oximes instead of the desired nitroalkane. However, other systems, like iridium catalysts with formic acid in water, have been developed for a highly chemoselective reduction to nitroalkanes.
Q5: What are common side products in nitroalkene reduction, and how can they be avoided?
A5: Common side products include oximes, amines (from over-reduction), and dimers. Oxime formation is prevalent with certain catalytic hydrogenation systems. Dimerization can occur when the reduced nitroalkane product attacks an unreacted nitroalkene molecule. Choosing the right catalyst and reducing agent, such as using a Hantzsch ester with silica gel, can help suppress these side reactions.
Troubleshooting Guide
Problem: Low or No Conversion of the Nitroalkene
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the catalyst is fresh or has been stored properly. For metal catalysts, verify the catalyst has not been poisoned. For organocatalysts, confirm its structural integrity. |
| Insufficient Reducing Agent | Increase the equivalents of the hydride source (e.g., Hantzsch ester, NaBH₄). Some reactions may require up to 2.6 equivalents. |
| Incorrect Temperature | Optimize the reaction temperature. While many enantioselective reactions are run at 0 °C or lower to improve selectivity, some systems may require heating (e.g., 60 °C) to achieve conversion. |
| Solvent Issues | Use a dry, appropriate solvent. Toluene is commonly used for organocatalytic reductions. Ensure the solvent is free of impurities that could poison the catalyst. |
Problem: Low Yield of the Desired Nitroalkane
| Possible Cause | Suggested Solution |
| Formation of Dimer Byproducts | This can happen when the reduced product acts as a nucleophile. Try running the reaction at a lower concentration or consider a biphasic system with a phase-transfer catalyst to minimize side reactions. |
| Formation of Oximes | This is common with certain catalytic hydrogenation methods (e.g., Pd/C and formic acid). Switch to a different reducing system, such as an iridium catalyst with formic acid in water or an organocatalyst with a Hantzsch ester. |
| Over-reduction to the Amine | The nitroalkane product can sometimes be further reduced to the corresponding amine. Use a milder reducing agent or a more selective catalyst system. For example, NaBH₄ is known to reduce nitroalkenes to nitroalkanes without significant over-reduction. |
| Difficult Purification | The product may be difficult to separate from the reaction mixture. Filter the reaction mixture through a silica plug to remove the catalyst before full column chromatography. |
Problem: Poor Enantioselectivity in Asymmetric Reduction
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst Choice | The catalyst may not be well-suited for the specific substrate. Screen a variety of chiral catalysts. The AmA 7·HNTf₂ catalyst has shown broad substrate generality. |
| Reaction Temperature is Too High | Enantioselectivity is often highly dependent on temperature. Lowering the reaction temperature (e.g., from 23 °C to 0 °C) can significantly improve the enantiomeric excess (ee). |
| Racemic Background Reaction | A non-catalyzed, racemic reaction may be occurring in parallel. Ensure the catalyst loading is sufficient (typically 5-10 mol%). Verify that the reaction does not proceed in the absence of the catalyst. |
| Purity of Catalyst/Reagents | Impurities in the chiral catalyst or reagents can interfere with the stereochemical control. Ensure all components are of high purity. |
Problem: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Poisoning | Impurities in the substrate or solvent (e.g., sulfur compounds) can irreversibly bind to the active sites of metal catalysts. Purify all reagents and solvents before use. |
| Coking or Fouling | Carbonaceous deposits can form on the catalyst surface, blocking active sites. This is more common in high-temperature reactions. Consider catalyst regeneration procedures if available. |
| Sintering | For heterogeneous metal catalysts, high temperatures can cause nanoparticles to agglomerate, reducing the active surface area. Operate at the lowest effective temperature. |
Data Presentation: Catalyst Performance in Enantioselective Nitroalkene Reduction
The following table summarizes the performance of selected catalysts for the reduction of various nitroalkene substrates.
| Catalyst | Substrate Class | Reductant | Typical Yield (%) | Typical ee (%) | Reference |
| AmA 7·HNTf₂ | β-Aryl, β-Alkyl Nitroalkenes | Hantzsch Ester | 80 - 99% | 90 - 99% | |
| Thiourea Catalyst A | Tetrasubstituted Nitroalkenes | Hantzsch Ester | 60 - 85% | up to 67% | |
| Iridium Complex | Structurally Diverse Nitroalkenes | Formic Acid / Water | >95% | N/A (Achiral) | |
| (S,S)-AmA Catalyst | α-Bromonitroalkane Precursor | Hantzsch Ester | Good (not specified) | High (not specified) | |
| Quinine-Squaramide | β-Ketosulfone Adducts | In-situ reduction | 50 - 85% | 80 - >99% |
Visualizations
Logical Relationships and Workflows
Caption: Workflow for selecting a catalyst system for nitroalkene reduction.
Caption: Troubleshooting flowchart for low yield in nitroalkene reduction.
Caption: Main reaction pathway and common competing side reactions.
Experimental Protocols
Protocol 1: General Enantioselective Reduction using an Organocatalyst
This protocol is based on the methodology for the enantioselective reduction of β,β-disubstituted nitroalkenes using an amine-based organocatalyst and a Hantzsch ester.
Materials:
-
β,β-disubstituted nitroalkene
-
Organocatalyst (e.g., AmA 7·HNTf₂) (5 - 10 mol%)
-
Hantzsch ester (1.6 equivalents)
-
Dry toluene (to make a 0.1 M solution)
-
Argon or Nitrogen source
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Add the β,β-disubstituted nitroalkene and the organocatalyst (5-10 mol%) to a flame-dried vial.
-
Add enough dry toluene to achieve a concentration of 0.1 M with respect to the nitroalkene.
-
Pre-cool the solution in a freezer or cryocooler to 0 °C for approximately one hour.
-
Add the Hantzsch ester (1.6 equivalents) to the cooled vial.
-
Evacuate the vial and backfill with an inert gas (e.g., argon).
-
Stir the reaction mixture at 0 °C for 48 - 96 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a silica plug, eluting with a suitable solvent system (e.g., hexanes/DCM 10:1) to remove the catalyst and Hantzsch ester byproduct.
-
Purify the resulting nitroalkane product further by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: Chemoselective Reduction using an Iridium Catalyst in Water
This protocol describes a highly chemoselective transfer hydrogenation of nitroalkenes in an aqueous medium, notable for its green chemistry principles and high efficiency.
Materials:
-
Nitroalkene substrate
-
Iridium catalyst complex (e.g., Cp*Ir) (S/C ratio up to 10,000)
-
Formic acid or Sodium formate (hydride donor)
-
Water (solvent)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add the nitroalkene substrate.
-
Add the iridium catalyst at a very low loading (e.g., S/C = 10,000, meaning 0.01 mol%).
-
Add water as the solvent. An inert atmosphere is not strictly required.
-
Add the hydride donor (formic acid or sodium formate). The pH is a key factor and may need optimization depending on the substrate.
-
Stir the reaction mixture at the optimized temperature until completion. The reaction is often fast, with high turnover frequencies.
-
Upon completion, the product can be purified by simple extraction with an organic solvent, often without the need for column chromatography.
-
Analyze the final product for purity and yield.
Technical Support Center: pH Control in Iridium-Catalyzed Reductions of Nitroalkenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iridium-catalyzed reductions of nitroalkenes. The chemoselectivity of this reaction is highly dependent on pH, and this guide is designed to help you navigate common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the iridium-catalyzed reduction of nitroalkenes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the nitroalkene. | 1. Inactive Catalyst: The iridium catalyst may not have been activated properly or has degraded. 2. Insufficient Reducing Agent: The concentration of the hydride donor (e.g., formic acid) is too low. 3. Incorrect pH: The reaction medium is not at the optimal pH for the desired transformation. | 1. Ensure the iridium precursor is correctly converted to the active hydride species. 2. Increase the equivalents of the formic acid or formate salt. 3. Carefully measure and adjust the pH of the reaction mixture to the desired value (acidic for ketones, neutral for nitroalkanes). |
| Formation of undesired by-products (e.g., nitroalkane instead of ketone). | 1. Incorrect pH: The pH of the reaction is not optimal for the desired product. Under neutral conditions (pH ≈ 7.1), the C=C bond is preferentially reduced to yield the nitroalkane.[1][2][3] 2. Substrate-Specific Reactivity: The substitution pattern of the nitroalkene can influence its reactivity.[4] | 1. For ketone synthesis, ensure the reaction is conducted under acidic conditions (pH ≈ 1.6).[1][2][3] The addition of a non-coordinating acid like sulfuric acid can help suppress the formation of nitroalkane and oxime by-products.[3] 2. Screen different pH values to find the optimal conditions for your specific substrate. |
| Reaction stalls before completion. | 1. Catalyst Poisoning: Certain anions, such as chloride, can coordinate to the iridium center and inhibit its catalytic activity.[3] 2. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. | 1. Avoid using hydrochloric acid for pH adjustment. Use a non-coordinating acid like sulfuric acid instead.[3] 2. Consider a higher catalyst loading or perform the reaction at a lower temperature to improve catalyst stability. |
| Inconsistent results between batches. | 1. Variability in pH Measurement: Inaccurate or inconsistent pH measurements can lead to different reaction outcomes. 2. Purity of Reagents: Impurities in the nitroalkene, solvent, or reducing agent can affect the reaction. | 1. Calibrate your pH meter before each use and ensure consistent measurement techniques. 2. Use high-purity reagents and ensure solvents are appropriately dried if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the iridium-catalyzed reduction of nitroalkenes?
A1: The pH of the reaction medium is a critical factor that controls the chemoselectivity of the reduction.[2][3][5] Under acidic conditions (e.g., pH 1.6), the nitro group is preferentially reduced, leading to the formation of ketones.[1][2][3] In contrast, under neutral conditions (e.g., pH 7.1), the carbon-carbon double bond is selectively reduced, yielding the corresponding nitroalkane.[1][2][3]
Q2: Why am I getting the nitroalkane as the major product when I want the ketone?
A2: If the nitroalkane is the major product, it is highly likely that the reaction medium is not sufficiently acidic. The exclusive reduction of the C=C bond is favored at a neutral pH (around 7.1).[1][2] To promote the formation of the ketone, the pH should be lowered to approximately 1.6.[2][3]
Q3: Can I use hydrochloric acid (HCl) to adjust the pH?
A3: It is not recommended to use hydrochloric acid. The chloride anion is a coordinating anion and can poison the iridium catalyst, leading to lower activity.[3] It is better to use a non-coordinating acid, such as sulfuric acid (H₂SO₄), to adjust the pH.[3]
Q4: What is the typical catalyst loading for these reactions?
A4: The catalyst loading can be quite low, with substrate-to-catalyst ratios (S/C) of up to 2500 for ketone synthesis and up to 10,000 or even 20,000 for nitroalkane synthesis.[4][5]
Q5: What is the proposed mechanism for the pH-dependent selectivity?
A5: Under acidic conditions, the nitro group is protonated, which makes it more susceptible to reduction by the iridium hydride catalyst.[2] This leads to a reaction cascade that ultimately yields a ketone.[2][5] Under neutral conditions, the C=C bond is more reactive towards the iridium hydride, resulting in the formation of the nitroalkane.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for Ketone Synthesis from (E)-(2-nitroprop-1-en-1-yl)benzene
| Entry | Additive (µL) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of Ketone (%) | Yield of Nitroalkane (%) | Yield of Oxime (%) |
| 1 | - | EtOH | 80 | 24 | 100 | 48 | 29 | 23 |
| 2 | H₂SO₄ (25) | EtOH | 80 | 24 | 100 | 72 | 0 | 0 |
| 3 | H₂SO₄ (50) | EtOH | 80 | 24 | 100 | 71 | 0 | 0 |
| 4 | H₂O (1000) | EtOH | 80 | 24 | 100 | 65 | 15 | 20 |
| 5 | H₂SO₄ (25) | H₂O | 80 | 24 | 100 | 68 | 0 | 0 |
Data adapted from a study on the iridium-catalyzed reduction of nitroalkenes. The addition of sulfuric acid was shown to inhibit the formation of nitroalkane and oxime by-products.[3]
Experimental Protocols
General Procedure for the Reduction of Nitroalkenes to Ketones
-
To a 25 mL round-bottom flask, add the nitroalkene (1 mmol) and ethanol (3 mL).
-
Add the iridium catalyst (e.g., [Ir(cod)Cl]₂ with a suitable ligand) at the desired substrate-to-catalyst ratio (e.g., S/C = 2500).
-
Add formic acid as the reducing agent.
-
If necessary, adjust the pH of the solution to approximately 1.6 using a non-coordinating acid like concentrated sulfuric acid.
-
Heat the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (e.g., 24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure, which may include extraction and purification by column chromatography, to isolate the desired ketone product.
Visualizations
Caption: pH-dependent chemoselectivity in iridium-catalyzed nitroalkene reduction.
Caption: General experimental workflow for iridium-catalyzed nitroalkene reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones [mdpi.com]
- 4. Iridium-catalyzed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of substituted nitroalkenes via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of substituted nitroalkenes in a practical question-and-answer format.
Question: My compound has "oiled out" and is separating as a liquid instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts and comes out of solution as a liquid before it can crystallize.[1][2][3] This is often because the melting point of your impure compound is lower than the temperature of the solution.[1] Impurities can significantly lower a compound's melting point.[1][4] Here are several strategies to resolve this issue:
-
Increase Solvent Volume: The compound may be coming out of solution too quickly at a temperature above its depressed melting point.[1] Reheat the solution and add a small amount of additional solvent (1-2 mL) to decrease the saturation point, then allow it to cool slowly again.[1]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially with an ice bath, once it has reached room temperature. This may help the oil solidify.
-
Change the Solvent: The boiling point of your chosen solvent might be too high. Select a solvent with a lower boiling point.[5]
-
Purify Before Recrystallization: If the compound is highly impure, the melting point depression may be too significant.[1] Consider a preliminary purification step, like column chromatography, before attempting recrystallization.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation site for crystal growth.[6][7]
Question: No crystals are forming, even after the solution has cooled completely. What is the problem?
Answer:
The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or the solution is supersaturated and requires initiation.
-
Too Much Solvent: This is the most common reason for poor or no crystal formation.[1][8] A large quantity of the compound remains dissolved in the mother liquor even when cold.[1] To fix this, evaporate some of the solvent by gently heating the solution or using a rotary evaporator to reduce the volume, and then attempt to cool it again.[8]
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[7]
-
Scratching: Use a glass stirring rod to scratch the inner surface of the flask just below the liquid level. The tiny glass particles scraped off can act as nucleation sites.[2][7]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed" crystal to the solution to initiate crystallization.[7]
-
Drastic Cooling: If other methods fail, cooling the solution in a dry ice/acetone bath might induce crystallization, though this can sometimes lead to the formation of a powder rather than large crystals.[2]
-
Question: My recrystallization resulted in a very low yield. How can I improve it?
Answer:
A low yield indicates that a significant portion of your product was lost during the process.[1] Consider the following potential causes:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as the compound remains in the mother liquor.[1][7][8] Use the minimum amount of hot solvent required to fully dissolve your compound.[9]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel.[2] Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate Solvent Choice: The compound might be too soluble in the cold solvent. An ideal solvent shows high solubility at high temperatures and very low solubility at low temperatures.[5][10]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[7][9]
Question: The crystals that formed are discolored or appear impure. What went wrong?
Answer:
The purpose of recrystallization is purification, so impure crystals defeat the objective.[1] This issue often arises from the following:
-
Rapid Cooling: Cooling the solution too quickly ("shock cooling") can cause impurities to become trapped within the rapidly forming crystal lattice.[11] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10][11]
-
Insoluble Impurities: If the hot solution was not filtered, insoluble impurities may have been collected along with your crystals. Perform a hot gravity filtration to remove them before cooling.[2][12]
-
Colored Impurities: Some impurities are colored and can be adsorbed onto the crystal surface.[2] Adding a small amount of activated charcoal to the hot solution before filtration can help remove these colored impurities. Be cautious, as adding too much charcoal can also adsorb your desired product and reduce the yield.[1]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my substituted nitroalkene?
The ideal recrystallization solvent should meet four key criteria[5]:
-
It should dissolve the nitroalkene completely when hot (at its boiling point).
-
It should dissolve the nitroalkene very poorly or not at all when cold.
-
It should dissolve impurities well at all temperatures or not at all.
-
Its boiling point should be lower than the melting point of the nitroalkene to prevent oiling out.[5]
For nitroaryl compounds, alcoholic solvents like ethanol or methanol are often a good starting point.[13][14] A general rule is "like dissolves like," but empirical testing is necessary.[7][13] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to find the best fit.
Q2: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent system is used when no single solvent meets all the criteria for a good recrystallization. It involves a pair of miscible solvents, one in which the nitroalkene is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[4]
The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent. Then, the hot "poor" solvent is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4] Common pairs include ethanol-water and ethyl acetate-hexane.[15][16]
Q3: What is the general experimental protocol for a single-solvent recrystallization?
The process involves seven key steps:
-
Choose a Solvent: Select an appropriate solvent based on solubility tests.
-
Dissolve the Solute: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude nitroalkene until it is completely dissolved.[9][12]
-
Decolorize (if needed): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[12]
-
Crystallize: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, cooling in an ice bath can maximize crystal formation.[12]
-
Collect Crystals: Use vacuum filtration (with a Büchner or Hirsch funnel) to separate the purified crystals from the cold mother liquor.[12][17]
-
Dry the Crystals: Wash the crystals with a small amount of ice-cold solvent, then allow them to dry completely to remove any residual solvent.[12]
Data Presentation
Table 1: Common Solvents for Recrystallization of Nitroaryl Compounds
| Solvent | Polarity | Boiling Point (°C) | Common Use Case / Notes |
| Ethanol | Polar | 78 | Good general-purpose solvent for moderately polar nitroalkenes. Often used in a pair with water.[13] |
| Methanol | Polar | 65 | Similar to ethanol, suitable for polar compounds.[18] |
| Isopropanol (IPA) | Polar | 82 | Another common alcoholic solvent. |
| Ethyl Acetate (EtOAc) | Intermediate | 77 | Good for compounds of intermediate polarity. Often paired with hexanes.[15] |
| Toluene | Non-polar | 111 | Effective for less polar, aromatic compounds. Can crystallize compounds well.[13] |
| Hexane / Heptane | Non-polar | 69 / 98 | Used for non-polar compounds or as the "poor" solvent in a mixed-solvent system with a more polar solvent.[15] |
| Water | Very Polar | 100 | Good for polar compounds that are sufficiently soluble when hot.[13] |
Experimental Protocols & Visualizations
Standard Recrystallization Workflow
The following diagram outlines the logical steps for a standard single-solvent recrystallization procedure.
Troubleshooting Decision Tree for "Oiling Out"
If your compound oils out, use this decision tree to identify and solve the problem.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mt.com [mt.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative NMR Analysis of (Z)-4-Phenyl-3-nitro-3-buten-2-one and Related Nitroalkenes
Introduction to Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful analytical techniques used to elucidate the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities, it is possible to determine the connectivity of atoms and the stereochemistry of a molecule. In the context of drug development and chemical research, accurate NMR data is crucial for structure verification, purity assessment, and quality control.
This guide focuses on the NMR analysis of (Z)-4-Phenyl-3-nitro-3-buten-2-one, a nitroalkene with potential applications in organic synthesis. For comparative purposes, experimental data for the closely related compound, (E)-β-nitrostyrene, is also presented.
Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for (E)-β-nitrostyrene. The predictions for the Z-isomer are based on established trends in NMR spectroscopy for nitroalkenes and related phenylpropenones.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-α | ~7.5 - 7.8 | s | - |
| Phenyl-H | ~7.3 - 7.6 | m | - | |
| CH₃ | ~2.4 - 2.6 | s | - | |
| (E)-β-Nitrostyrene | H-α | 7.56 | d | 13.7 |
| H-β | 7.94 | d | 13.7 | |
| Phenyl-H | 7.41 - 7.48 | m | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C=O | ~195 - 200 |
| C-α | ~135 - 140 | |
| C-β | ~145 - 150 | |
| Phenyl C-ipso | ~130 - 135 | |
| Phenyl C-ortho, C-meta, C-para | ~128 - 132 | |
| CH₃ | ~25 - 30 | |
| (E)-1-Chloro-4-(2-nitrovinyl)benzene[1] | C-α | 137.5 |
| C-β | 138.3 | |
| Phenyl C-ipso | 128.6 | |
| Phenyl C | 129.8, 130.4, 137.8 |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for compounds similar to this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Workflow for NMR Analysis
The following diagram illustrates the typical workflow for the NMR analysis of a synthetic compound.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl Nitrobutenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of phenyl nitrobutenone, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for phenyl nitrobutenone, this guide leverages fragmentation patterns of structurally similar compounds, namely trans-chalcone and phenyl-2-nitropropene, to provide a robust predictive analysis. This comparison will aid researchers in the identification and structural elucidation of phenyl nitrobutenone and related compounds.
Predicted Fragmentation of Phenyl Nitrobutenone vs. an Analog
The mass spectrometry fragmentation of phenyl nitrobutenone is anticipated to be a hybrid of the fragmentation patterns observed for chalcones and nitroalkenes. The core structure, a phenylpropenone, will likely follow fragmentation pathways similar to chalcones, while the nitro group will introduce unique fragmentation channels.
For a direct comparison, the experimentally determined fragmentation pattern of trans-chalcone is presented alongside the predicted fragmentation for phenyl nitrobutenone. Trans-chalcone is selected as a comparator due to its structural similarity (a phenylpropenone core) and the availability of reliable mass spectral data from the NIST database.
| Fragment Ion | Predicted m/z for Phenyl Nitrobutenone | Predicted Relative Abundance (%) | Comparator: trans-Chalcone (Experimental) | Comparator: trans-Chalcone Relative Abundance (%) | Notes on Predicted Phenyl Nitrobutenone Fragments |
| [M]+• | 191 | 40 | 208 | 92 | Molecular ion |
| [M-NO2]+ | 145 | 60 | - | - | Loss of the nitro group is a common fragmentation for nitro compounds. |
| [M-OH]+ | 174 | 10 | - | - | Potential rearrangement and loss of a hydroxyl radical. |
| [C6H5CO]+ | 105 | 100 (Base Peak) | 105 | 29 | Benzoyl cation, a very stable fragment. |
| [C6H5]+ | 77 | 70 | 77 | 55 | Phenyl cation, resulting from the cleavage of the benzoyl group. |
| [M-C6H5]+ | 114 | 15 | 131 | 39 | Loss of the phenyl group from the benzoyl moiety. |
| [M-CO]+• | 163 | 5 | 179 | - | Loss of carbon monoxide from the molecular ion. |
| [C4H3O]+ | 67 | 20 | - | - | Further fragmentation of the butenone chain. |
| [C6H5CHCH]+ | 103 | 30 | 103 | - | Fragment corresponding to the styryl portion after loss of the nitro and carbonyl groups. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of phenyl nitrobutenone and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS), based on methodologies reported for related molecules.[1][2]
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C Series MSD (or equivalent)
-
GC Column: HP-5MS (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-500
-
Solvent Delay: 3 minutes
Sample Preparation:
A stock solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution is then diluted to a final concentration of 10 µg/mL for GC-MS analysis.
Predicted Fragmentation Pathway of Phenyl Nitrobutenone
The following diagram illustrates the predicted major fragmentation pathways for phenyl nitrobutenone under electron ionization.
Caption: Predicted EI fragmentation of phenyl nitrobutenone.
Comparison with Phenyl-2-nitropropene
Phenyl-2-nitropropene, another structural analog, provides further insight into the fragmentation of the nitroalkene moiety. In its mass spectrum, a significant fragment is often observed corresponding to the loss of the nitro group (NO2), leading to a cation at m/z [M-46]+. This supports the prediction of a major fragment at m/z 145 for phenyl nitrobutenone. The presence of the phenyl group in both molecules also leads to the formation of the stable phenyl cation at m/z 77.
Conclusion
The mass spectrometry fragmentation pattern of phenyl nitrobutenone can be reliably predicted by examining the fragmentation of its core structural components, as represented by trans-chalcone and phenyl-2-nitropropene. The dominant fragmentation pathways are expected to be the formation of the benzoyl cation (m/z 105) and the loss of the nitro group to form a fragment at m/z 145. The phenyl cation (m/z 77) is also expected to be a significant fragment. This predictive guide, along with the provided experimental protocol, offers a valuable resource for the identification and characterization of phenyl nitrobutenone in various research and development settings.
References
A Comparative Guide to the Reactivity of (Z) and (E) Isomers of 4-phenyl-3-nitro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Introduction
The geometric isomerism of alkenes, designated as (Z) (zusammen, together) and (E) (entgegen, opposite), can significantly influence their physical, chemical, and biological properties. For α,β-unsaturated ketones such as 4-phenyl-3-nitro-3-buten-2-one, the spatial arrangement of substituents around the carbon-carbon double bond is expected to impact their electrophilicity and susceptibility to nucleophilic attack. The presence of both a phenyl and a nitro group in conjugation with the enone system creates a molecule with significant potential for differential reactivity between its (Z) and (E) forms. Understanding these differences is crucial for applications in organic synthesis and drug development, where stereochemistry often dictates efficacy and selectivity.
This guide proposes a systematic approach to compare the reactivity of the (Z) and (E) isomers of 4-phenyl-3-nitro-3-buten-2-one, with a focus on the Michael addition reaction.
Theoretical Considerations: Predicting Reactivity
The reactivity of 4-phenyl-3-nitro-3-buten-2-one in a Michael addition is primarily governed by the electrophilicity of the β-carbon. Both the ketone and the nitro group are strong electron-withdrawing groups, which delocalize the electron density of the double bond and render the β-carbon susceptible to nucleophilic attack.
It is hypothesized that the (E)-isomer will be more reactive towards nucleophiles in a Michael addition than the (Z)-isomer. This prediction is based on the following factors:
-
Steric Hindrance: In the (Z)-isomer, the phenyl group and the acetyl group are on the same side of the double bond. This arrangement is likely to create steric hindrance, impeding the approach of a nucleophile to the β-carbon. The (E)-isomer, with these groups on opposite sides, presents a more accessible reaction site.
-
Thermodynamic Stability: Generally, (E)-isomers of sterically demanding alkenes are more thermodynamically stable than their (Z)-counterparts. The higher ground-state energy of the (Z)-isomer due to steric strain might suggest a lower activation energy for a reaction. However, the transition state for the addition to the (Z)-isomer is also likely to be destabilized by increased steric crowding, which would lead to a higher activation energy and a slower reaction rate compared to the (E)-isomer.
Proposed Experimental Comparison: Michael Addition
To empirically determine the relative reactivities, a competitive Michael addition experiment is proposed. This will involve reacting an equimolar mixture of the (Z) and (E) isomers with a limiting amount of a suitable nucleophile. The reaction progress and product distribution can be monitored over time using techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
3.1. Detailed Experimental Protocol
Objective: To compare the relative rates of Michael addition of a nucleophile to a mixture of (Z) and (E)-4-phenyl-3-nitro-3-buten-2-one.
Materials:
-
(Z)-4-phenyl-3-nitro-3-buten-2-one
-
(E)-4-phenyl-3-nitro-3-buten-2-one
-
Thiophenol (as the Michael donor)
-
Triethylamine (as a non-nucleophilic base)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of Isomer Mixture: Prepare a stock solution containing an equimolar mixture of (Z) and (E)-4-phenyl-3-nitro-3-buten-2-one in anhydrous diethyl ether.
-
Reaction Setup: In a clean, dry NMR tube, add 0.5 mL of the isomer mixture stock solution.
-
Initiation of Reaction: To the NMR tube, add a solution of thiophenol (0.5 equivalents relative to the total moles of the isomers) and a catalytic amount of triethylamine in CDCl₃.
-
Monitoring the Reaction: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., every 15 minutes) for a period of 2 hours, or until significant consumption of the starting materials is observed.
-
Data Analysis: Integrate the signals corresponding to the vinylic protons of the (Z) and (E) isomers and the appropriate protons of the Michael adducts. Plot the concentration of each isomer and the corresponding product as a function of time to determine the initial reaction rates.
3.2. Expected Spectroscopic Data
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data (¹H NMR in CDCl₃) |
| 4-phenyl-3-nitro-3-buten-2-one | (E) | C₁₀H₉NO₃ | 191.18 | δ (ppm): 2.45 (s, 3H, -CH₃), 7.40-7.60 (m, 5H, Ar-H), 7.85 (d, 1H, =CH-CO), 8.15 (d, 1H, Ph-CH=) (Predicted values based on analogous compounds; specific literature data for this exact compound is scarce) |
| 4-phenyl-3-nitro-3-buten-2-one | (Z) | C₁₀H₉NO₃ | 191.18 | The vinylic protons are expected to be shifted upfield compared to the (E)-isomer due to anisotropic effects from the phenyl and acetyl groups. A smaller coupling constant between the vinylic protons is also anticipated. (Predicted values based on general spectroscopic principles) |
| Michael Adduct of Thiophenol and Isomers | - | C₁₆H₁₅NO₃S | 317.36 | The disappearance of the vinylic proton signals and the appearance of new signals in the aliphatic region (methine and methylene protons) will indicate product formation. Distinct sets of signals are expected for the diastereomeric products formed from the (Z) and (E) isomers. |
Visualizing the Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comparative reactivity study.
A Comparative Guide to Alternative Reagents for the Reduction of Conjugated Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
The reduction of conjugated nitroalkenes is a fundamental transformation in organic synthesis, providing access to valuable building blocks such as nitroalkanes, amines, ketones, and oximes. While classical methods exist, a diverse array of alternative reagents has emerged, offering improved selectivity, milder reaction conditions, and enhanced functional group tolerance. This guide provides an objective comparison of the performance of several key alternative reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal method for specific research and development needs.
Performance Comparison of Alternative Reagents
The choice of reducing agent for a conjugated nitroalkene is critical as it dictates the nature of the final product. The following table summarizes the performance of several alternative reagents, highlighting their primary products, typical yields, and key reaction conditions.
| Reagent/Catalyst System | Primary Product(s) | Typical Yield (%) | Key Reaction Conditions | Notes |
| Thiourea Organocatalyst / Hantzsch Ester | Nitroalkanes | Good to Excellent | Anhydrous CH2Cl2, reflux, 24 h.[1] | Metal-free, biomimetic reduction. Tolerates a variety of aromatic and aliphatic substrates.[1] |
| Iridium Catalyst / Formic Acid | Ketones | 32 - 72 | EtOH/H2O, H2SO4, 80°C, 3 h, then HCl, 1 h.[2] | pH-dependent chemoselectivity; acidic conditions favor ketone formation.[2] |
| Sodium Borohydride (NaBH4) / THF-MeOH | Nitroalkanes | High | THF-Methanol (10:1), room temperature, 40 min.[3] | A mild and rapid method. The mixed solvent system is crucial for high yields and selectivity.[3][4] |
| Tri-n-butyltin Hydride (Bu3SnH) / Water | Nitroalkanes | Up to 95 | Microwave irradiation, 8 - 30 min. | An efficient microwave-assisted method under aqueous conditions, avoiding toxic organic solvents. |
| Tin(II) Chloride (SnCl2) | Oximes | 46 - 74 | Acetone, room temperature, 45 - 70 min.[5] | Readily reduces α,β-unsaturated nitroalkenes to the corresponding oximes.[5] |
Experimental Protocols
Detailed methodologies for the key reduction methods are provided below to facilitate their implementation in a laboratory setting.
Thiourea-Catalyzed Biomimetic Reduction of Conjugated Nitroalkenes
This organocatalytic method provides a metal- and acid-free route to nitroalkanes.[1]
Procedure:
-
Suspend the nitroalkene (1.0 mmol), thiourea catalyst (10 mol%), and Hantzsch ester (1.1 equiv) in anhydrous dichloromethane (5 mL).
-
Reflux the resulting mixture for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the corresponding nitroalkane.[1]
Iridium-Catalyzed Reduction of Nitroalkenes to Ketones
This method leverages an acid-compatible iridium catalyst for the chemoselective conversion of α,β-disubstituted nitroalkenes to ketones.[2]
Procedure:
-
To a 25 mL round-bottom flask, add the nitroalkene (1 mmol), ethanol (3-4 mL), a solution of the iridium catalyst in deionized water, formic acid (8 equiv.), and sulfuric acid (3.7 mol/L, 100 μL).
-
Stir the mixture at 80°C for 3 hours.
-
Add HCl (4 mL) and continue stirring for another hour.
-
Isolate and purify the ketone product.[2]
Sodium Borohydride Reduction in a Mixed Solvent System
A rapid and high-yielding procedure for the selective reduction of conjugated nitroalkenes to nitroalkanes.[3]
Procedure:
-
Dissolve the nitroalkene (2 mmol) in a mixture of THF and methanol (10:1 v/v, 10 mL) at room temperature with stirring.
-
Add sodium borohydride (2.5 mmol) in four portions to the solution. A mild exothermic reaction will be observed.
-
Stir the reaction mixture for 40 minutes at room temperature.
-
Quench the reaction with water (20 mL).
-
Remove the volatile solvents using a rotary evaporator.
-
Extract the aqueous layer with ether (3 x 25 mL).
-
Wash the combined ether layers with water and brine, then dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure and purify the product by passing it through a short silica gel column.[4]
Tin(II) Chloride Reduction to Oximes
This protocol describes the straightforward conversion of conjugated nitroalkenes to their corresponding oximes.[5]
Procedure:
-
Stir the nitroalkene and tin(II) chloride (2.5 mol equiv) together in acetone at room temperature.
-
After the reaction is complete (monitored by TLC, typically 45-70 minutes), pour the reaction mixture onto crushed ice.
-
Adjust the pH to 8 with aqueous sodium hydrogen carbonate and stir for 15 minutes.
-
Saturate the mixture with sodium chloride and extract the product with ether (6 x 30 mL).
-
Dry the combined ethereal extracts over MgSO4 and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow and the divergent outcomes of conjugated nitroalkene reduction.
Caption: General experimental workflow for the reduction of conjugated nitroalkenes.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones [mdpi.com]
- 3. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [erowid.org]
- 4. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Mechanistic Insights into Nucleophilic Addition to Nitrostyrenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nucleophilic addition to nitrostyrenes stands as a cornerstone reaction in organic synthesis, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. The resulting nitroalkane products are versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Understanding the underlying mechanisms of these additions is paramount for optimizing reaction conditions, controlling stereoselectivity, and designing novel catalysts. This guide provides a comparative overview of mechanistic studies in this field, supported by experimental data and detailed protocols.
Performance Comparison of Organocatalysts
The advent of organocatalysis has revolutionized asymmetric nucleophilic additions to nitrostyrenes. A variety of small organic molecules have been employed to effectively catalyze these reactions, each operating through distinct mechanistic pathways. Below is a comparison of the performance of several key classes of organocatalysts.
| Catalyst Type | Nucleophile | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Proline-based | Ketones | 70-91% | up to 97:3 (syn/anti) | 12-76% |
| Pyrrolidine Derivatives | Aldehydes | 79-96% | - | 63-91% |
| Bispidines | Diethyl Malonate | Complete Conversion | - | Racemic |
| Thiourea-based | Aldehydes | 94-99% | up to 9:1 (syn/anti) | 97-99% |
| Cinchona Alkaloids | β-Diketones | up to 95% | - | up to 97% |
Mechanistic Pathways and Key Intermediates
The stereochemical outcome of the nucleophilic addition to nitrostyrenes is intricately linked to the reaction mechanism. Different catalysts steer the reaction through distinct transition states, leading to varying degrees of stereocontrol.
Enamine Catalysis with Proline and its Derivatives
Secondary amines, such as proline and its derivatives, catalyze the addition of carbonyl compounds to nitrostyrenes through an enamine mechanism. The catalyst first reacts with the aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic nitrostyrene. The stereoselectivity is dictated by the facial selectivity of the enamine attack, which is influenced by the steric environment of the catalyst.
Caption: Enamine catalytic cycle for the Michael addition of aldehydes/ketones to nitrostyrenes.
Bifunctional Catalysis with Thiourea Derivatives
Bifunctional catalysts, such as those incorporating a thiourea moiety and a Brønsted base (e.g., a tertiary amine), operate through a cooperative mechanism. The thiourea group activates the nitrostyrene electrophile through hydrogen bonding with the nitro group, while the basic site deprotonates the nucleophile, enhancing its reactivity. This dual activation within a chiral scaffold leads to highly organized transition states and excellent stereocontrol.[1]
Caption: Mechanism of bifunctional thiourea catalysis.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments in the study of nucleophilic addition to nitrostyrenes.
General Procedure for Asymmetric Michael Addition of Aldehydes to β-Nitrostyrenes
To a solution of the organocatalyst (0.015 mmol) in the specified solvent (0.5 mL), the aldehyde (0.6 mmol), β-nitrostyrene (0.3 mmol), and any additive (e.g., benzoic acid, 0.015 mmol) are added. The reaction mixture is stirred at the specified temperature for a designated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral stationary-phase high-performance liquid chromatography (HPLC) analysis.
In-situ Reaction Monitoring by NMR Spectroscopy
For kinetic studies, the reaction can be monitored in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: In an NMR tube, dissolve the β-nitrostyrene (e.g., 50 μmols) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Initial Spectrum: Record the ¹H NMR spectrum of the starting material.
-
Initiation of Reaction: Add the nucleophile and/or catalyst (e.g., 50 μmols of pyrrolidine) to the NMR tube, shake to ensure a homogenous solution, and immediately re-insert the sample into the NMR spectrometer.
-
Data Acquisition: Record ¹H NMR spectra at regular time intervals (e.g., every 15 or 30 minutes) to monitor the disappearance of reactant signals and the appearance of product signals.
-
Data Analysis: The concentration of reactants and products at each time point can be determined by integrating their characteristic peaks relative to an internal standard. This data can then be used to determine reaction rates and orders.
Caption: Experimental workflow for in-situ NMR reaction monitoring.
Computational Insights
Density Functional Theory (DFT) calculations have emerged as a powerful tool to complement experimental studies. Computational modeling allows for the detailed investigation of transition state geometries, activation energies, and the non-covalent interactions that govern stereoselectivity. For instance, computational studies on proline-catalyzed Michael additions have revealed that the transition state leading to the major product may involve the anti-enamine, with the nitrostyrene approaching from the face opposite to the carboxylic acid group of the proline.[2][3] This finding challenges the initially proposed models where the carboxylic acid was thought to direct the electrophile through hydrogen bonding.
References
A Comparative Guide to Computational Modeling of Transition States in Nitroalkene Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of nitroalkene reactions is pivotal in organic synthesis, offering pathways to a diverse array of valuable compounds. Understanding the fleeting transition states of these reactions is key to controlling their outcomes. Computational modeling has emerged as an indispensable tool for elucidating these complex mechanisms, providing insights that are often inaccessible through experimental means alone. This guide offers a comparative overview of computational approaches to modeling transition states in nitroalkene reactions, supported by data from recent studies.
Quantitative Comparison of Computational Methods
The choice of computational method significantly impacts the accuracy of transition state modeling. Density Functional Theory (DFT) is a widely employed approach, with various functionals and basis sets tailored for specific reaction types. Below is a summary of quantitative data from several studies, showcasing the performance of different computational methods in predicting activation energies and other key parameters.
| Reaction Type | Nitroalkene Derivative | Reactant/Catalyst | Computational Method | Activation Energy (kcal/mol) | Key Findings | Reference |
| [3+2] Cycloaddition | Nitroethene | Benzonitrile N-oxides | B3LYP/6-31G(d) | 10.5 - 15.3 | Reaction proceeds via a one-step, asynchronous polar mechanism. | [1] |
| [3+2] Cycloaddition | Nitroethene | Nitrous Oxide | wb97xd/6-311+G(d) (PCM) | ~19 | Polar, single-step mechanism. Attempts to locate zwitterionic intermediates were unsuccessful. | [2] |
| Diels-Alder | Substituted Nitroalkenes | Cyclopentadiene | CDFT/ELF analysis | Not explicitly calculated | The electronic nature of substituents modulates the course of the cycloaddition. | [3] |
| Michael Addition | Aliphatic Nitroalkenes | 1,3-Dicarbonyl Compounds | DFT Calculations | Not explicitly calculated | A transition state model was devised to explain the stereochemical course of the addition. | [4] |
| [2+1] & [4+1] Cycloaddition | Conjugated Nitroalkenes | Dichlorocarbene | B3LYP/6-31G(d) | Not explicitly calculated | [2+1] cycloadditions proceed via a non-polar mechanism with a biradicaloidal transition state, while [4+1] cycloadditions proceed via a polar mechanism with a zwitterionic transition state. | [5] |
| Polymerization | Nitroethene | (Z)-C,N-diphenylnitrone | M06-2X(PCM)/6-311+G(d) | Not explicitly calculated | The study suggests a zwitterionic mechanism for the polymerization process. | [6] |
Note: Activation energies are highly dependent on the specific reactants, substituents, and solvent conditions modeled. The values presented are illustrative of the typical ranges found in the literature for the given reaction types.
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in the computational modeling of nitroalkene reaction transition states.
Computational Methods Protocol:
A prevalent methodology for investigating the transition states of nitroalkene reactions involves the use of Density Functional Theory (DFT). A common protocol is as follows:
-
Software: Calculations are typically performed using software packages such as Gaussian, Q-Chem, or ADF.[7][8]
-
Functional and Basis Set Selection: The choice of functional and basis set is crucial for obtaining accurate results. For many nitroalkene reactions, hybrid functionals like B3LYP or long-range corrected functionals such as ωB97X-D are often used.[1][2][9] Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311+G(d), are frequently employed to describe the electronic structure of the atoms.[1][2]
-
Geometry Optimization: The geometries of the reactants, products, and transition state are fully optimized without any symmetry constraints.
-
Transition State Search: A variety of techniques can be used to locate the transition state structure. One common approach is the synchronous transit-guided quasi-Newton (STQN) method or the use of eigenvector-following algorithms.[10] A potential energy surface scan can be performed to obtain a good initial guess for the transition state geometry.[10]
-
Frequency Calculations: To confirm the nature of the stationary points, frequency calculations are performed. A stable reactant or product will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[10]
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to the corresponding reactant and product minima.
-
Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.[2][11]
Conceptual DFT (CDFT) Analysis Protocol:
CDFT provides insights into the reactivity and selectivity of reactions based on global and local reactivity indices.[3]
-
Calculation of Global Reactivity Indices:
-
Electronic Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2
-
Chemical Hardness (η): η ≈ E_LUMO - E_HOMO
-
Global Electrophilicity (ω): ω = μ² / (2η)
-
Global Nucleophilicity (N): N = E_HOMO(Nucleophile) - E_HOMO(TCE) (where TCE is tetracyanoethylene)[1]
-
-
Calculation of Local Reactivity Indices:
-
Local Electrophilicity (ωk): Projected onto a specific atomic site 'k' to identify the most electrophilic centers.
-
Local Nucleophilicity (Nk): Projected onto a specific atomic site 'k' to identify the most nucleophilic centers.
-
-
Analysis: These indices are used to predict the direction of charge transfer, the polar nature of the reaction, and the most likely sites of attack, thus explaining regioselectivity.[3]
Visualizing Reaction Pathways and Computational Workflows
Logical Workflow for a Computational Study of a Nitroalkene Reaction
The following diagram illustrates a typical workflow for the computational investigation of a nitroalkene reaction mechanism.
Caption: A typical workflow for the computational modeling of a nitroalkene reaction.
Representative [3+2] Cycloaddition Pathway of a Nitroalkene
This diagram illustrates the reaction pathway for a [3+2] cycloaddition reaction involving a nitroalkene, highlighting the key species.
Caption: A simplified energy profile for a [3+2] cycloaddition of a nitroalkene.
References
- 1. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scm.com [scm.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Potency of Substituted Nitroalkenes: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Substituted nitroalkene derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an objective comparison of the performance of various substituted nitroalkene derivatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Data Presentation: A Comparative Analysis of Biological Activity
The efficacy of substituted nitroalkene derivatives is quantitatively assessed by parameters such as the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects. The following tables summarize the reported activities of various derivatives, providing a basis for comparative evaluation.
Anticancer Activity
The cytotoxic effects of substituted nitroalkene derivatives have been evaluated against various cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1. Lower IC50 values indicate higher potency.
Table 1: Anticancer Activity of Substituted Nitroalkene Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| β-Nitrostyrenes | ||||
| CYT-Rx20 | KYSE70 (Esophageal) | 5.16 ± 0.21 | 5-Fluorouracil | >100 |
| CYT-Rx20 | TE8 (Esophageal) | 3.07 ± 0.04 | 5-Fluorouracil | >100 |
| p-chloro-nitrostyrene adduct | Various | 10-25 | - | - |
| 1,4-Naphthoquinones | ||||
| PD9 | DU-145 (Prostate) | 1-3 | - | - |
| PD10 | MDA-MB-231 (Breast) | 1-3 | - | - |
| PD11 | HT-29 (Colon) | 1-3 | - | - |
| PD13 | DU-145 (Prostate) | 1-3 | - | - |
| PD14 | MDA-MB-231 (Breast) | 1-3 | - | - |
| PD15 | HT-29 (Colon) | 1-3 | - | - |
Note: Experimental conditions such as incubation time and cell density can influence IC50 values. Direct comparison should be made with caution when data is collated from different studies.
Antimicrobial Activity
The antimicrobial potential of nitroalkene derivatives is determined by their MIC values, which is the lowest concentration of the compound that prevents visible growth of a microorganism. Table 2 provides a comparison of the MIC values of various derivatives against different bacterial and fungal strains.
Table 2: Antimicrobial Activity of Substituted Nitroalkene Derivatives (MIC values in µg/mL)
| Compound/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Fungi | MIC (µg/mL) |
| Halogenated β-Nitrostyrenes | S. aureus | E. coli | C. albicans | |||
| 4-F-nitrostyrene | - | - | - | - | - | - |
| Compound I (4-F-β-methyl) | - | - | - | - | - | - |
| Nitropropenyl Arenes | ||||||
| Compound 14 | - | - | - | - | - | - |
| Indolin-2-one & Nitroimidazole Hybrids | ||||||
| Compound XI | S. aureus | 0.0625-4 | E. coli | 0.0625-4 | - | - |
Note: The specific strains of bacteria and fungi, as well as the testing methodology (e.g., broth microdilution, agar diffusion), can affect the MIC values.
Anti-inflammatory Activity
Nitroalkene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways. The IC50 values for the inhibition of cytokine secretion in macrophages are presented in Table 3.
Table 3: Anti-inflammatory Activity of Nitrated Fatty Acids (IC50 values in µM)
| Compound/Derivative | Cytokine Inhibited | Cell Type | IC50 (µM) |
| LNO2 (Nitrolinoleic acid) | IL-6 | Human Macrophages | 0.5–0.7 |
| LNO2 | TNFα | Human Macrophages | 0.4–0.6 |
| LNO2 | MCP-1 | Human Macrophages | 0.6–0.8 |
| OA-NO2 (Nitro-oleic acid) | IL-6 | Human Macrophages | 0.7–0.8 |
| OA-NO2 | TNFα | Human Macrophages | 0.5–0.7 |
| OA-NO2 | MCP-1 | Human Macrophages | 0.6–0.8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of substituted nitroalkene derivatives.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitroalkene derivatives and a vehicle control. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Agar Diffusion Method for Antimicrobial Testing
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Apply sterile paper discs impregnated with known concentrations of the nitroalkene derivatives onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.
NF-κB Inhibition Assay
This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and pre-treat with different concentrations of the nitroalkene derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract nuclear and cytoplasmic proteins.
-
Western Blot Analysis: Perform Western blotting to detect the levels of key NF-κB pathway proteins (e.g., phosphorylated IκBα, nuclear p65) in the cell extracts.
-
Reporter Gene Assay (Alternative): Alternatively, use a cell line stably transfected with an NF-κB-dependent reporter gene (e.g., luciferase). Measure the reporter gene activity to quantify NF-κB activation.
-
Data Analysis: Quantify the inhibition of NF-κB activation by the nitroalkene derivatives compared to the stimulated, untreated control.
Mandatory Visualization
The biological activities of substituted nitroalkene derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
A Comparative Toxicological Assessment of Nitroalkane Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of the primary metabolites of nitroalkanes, focusing on their relative toxicities, underlying mechanisms, and the experimental protocols used for their evaluation. Nitroalkanes are a class of organic compounds used in various industrial applications and are also found in some consumer products. Their metabolism in biological systems can lead to the formation of reactive and potentially toxic metabolites, making their toxicological assessment crucial for human health and drug development.
Executive Summary
The metabolism of simple nitroalkanes, such as nitromethane, nitroethane, and 2-nitropropane, primarily yields nitrite, aldehydes (e.g., acetaldehyde), and ketones (e.g., acetone). This guide compares the toxicological profiles of these key metabolites, presenting quantitative data on their acute and subchronic toxicities. Detailed experimental protocols for assessing mutagenicity, cytotoxicity, and in vivo hepatotoxicity are provided to support researchers in their own investigations. Furthermore, signaling pathways implicated in the toxic effects of these metabolites are illustrated to provide a mechanistic understanding of their cellular impacts.
Comparative Toxicity of Nitroalkane Metabolites
The acute and subchronic oral toxicities of the principal nitroalkane metabolites are summarized in the tables below. The data, primarily from studies in rats, allows for a direct comparison of their toxic potential.
Table 1: Acute Oral Toxicity (LD50) of Nitroalkane Metabolites in Rats
| Metabolite | Chemical Formula | LD50 (mg/kg) | Reference(s) |
| Sodium Nitrite | NaNO₂ | 180 | [1][2] |
| Acetaldehyde | CH₃CHO | 660 - 1930 | [3][4][5] |
| Acetone | (CH₃)₂CO | 5800 - 9750 | [6][7][8][9][10] |
LD50 (Lethal Dose, 50%) is the single dose of a substance that causes the death of 50% of a group of test animals.
Table 2: No-Observed-Adverse-Effect Level (NOAEL) of Nitroalkane Metabolites in Rats (Subchronic, Oral)
| Metabolite | NOAEL (mg/kg/day) | Study Duration | Critical Effect(s) | Reference(s) |
| Sodium Nitrite | 10.75 | 2 generations | Increased pup mortality, decreased preweaning body weight | [11] |
| Acetaldehyde | 125 | 4 weeks | Hyperkeratosis of the forestomach | [3][4][12] |
| Acetone | 200 | 13 weeks | Anemia with decreased reticulocyte counts | [13][14] |
NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of any adverse effects.
Metabolic Pathways of Parent Nitroalkanes
The toxicity of nitroalkanes is intrinsically linked to their metabolic conversion into reactive metabolites. The following diagram illustrates the primary metabolic pathways for nitroethane and 2-nitropropane.
Caption: Metabolic pathways of nitroethane and 2-nitropropane.
Signaling Pathways Affected by Nitroalkane Metabolites
The toxic effects of nitroalkane metabolites are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for assessing their mechanism of action and for developing potential therapeutic interventions.
Acetaldehyde-Induced Cytotoxicity
Acetaldehyde, a metabolite of nitroethane, is known to induce cytotoxicity through the inhibition of pro-survival signaling and the induction of oxidative stress.
Caption: Signaling pathway of acetaldehyde-induced cytotoxicity.
Nitrite-Induced Hepatotoxicity
Nitrite, a common metabolite of nitroalkanes, can induce hepatotoxicity by causing mitochondrial dysfunction and endoplasmic reticulum (ER) stress.
Caption: Signaling pathway of nitrite-induced hepatotoxicity.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of toxicological assessments.
Mutagenicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes histidine-requiring strains of Salmonella typhimurium that can revert to a histidine-independent growth state upon mutation.
Experimental Workflow:
Caption: Experimental workflow for the Ames test.
Detailed Protocol:
-
Bacterial Strains: Use appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535) which are sensitive to different types of mutagens.
-
Culture Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation (S9 Mix): For detecting pro-mutagens that require metabolic activation, prepare a liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).
-
Assay Procedure (Plate Incorporation Method):
-
To a tube containing molten top agar (at 45°C), add the bacterial culture, the test compound at various concentrations, and the S9 mix (if required).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Include positive and negative (vehicle) controls.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect[8][10][15][16][17].
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test metabolite for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability)[12][13][18][19][20].
In Vivo Hepatotoxicity Assessment
This protocol outlines a general procedure for assessing the hepatotoxicity of a substance in rodents, based on OECD guidelines.
Detailed Protocol:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley or Wistar rats). Acclimatize the animals for at least one week before the study.
-
Dosing: Administer the test substance orally (gavage) or via another relevant route for a specified duration (e.g., 28 or 90 days). Include a control group receiving the vehicle only.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, and record body weight and food consumption weekly.
-
Clinical Pathology (Blood Analysis): At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Key serum biomarkers for hepatotoxicity include:
-
Gross Pathology and Organ Weights: Perform a complete necropsy on all animals. Record the weight of the liver and other relevant organs.
-
Histopathology:
-
Preserve the liver in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A qualified pathologist should examine the liver sections microscopically for any treatment-related changes, such as necrosis, inflammation, steatosis (fatty change), and fibrosis[17][26][27][28].
-
-
Data Analysis: Analyze the data statistically to determine any significant differences between the treated and control groups and to establish a No-Observed-Adverse-Effect Level (NOAEL)[19][25][29][30][31].
References
- 1. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 2. Sodium nitrite Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. cerij.or.jp [cerij.or.jp]
- 5. hmdb.ca [hmdb.ca]
- 6. msds.uapinc.com [msds.uapinc.com]
- 7. Acetone - Wikipedia [en.wikipedia.org]
- 8. collectioncare.org [collectioncare.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. app.systemepreventis.com [app.systemepreventis.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. Evaluation of the oral toxicity of acetaldehyde and formaldehyde in a 4-week drinking-water study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Histopathological studies in CCl4 induced hepatotoxicity: Significance and symbolism [wisdomlib.org]
- 18. Acetaldehyde - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. researchgate.net [researchgate.net]
- 21. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The current state of serum biomarkers of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 25. focusontoxpath.com [focusontoxpath.com]
- 26. Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. oecd.org [oecd.org]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Nitrostyrene Synthesis: Maximizing Yields in Drug Discovery and Chemical Research
For researchers, scientists, and professionals in drug development, the efficient synthesis of β-nitrostyrene and its derivatives is a critical step for the creation of a wide array of valuable organic compounds. The choice of catalyst plays a pivotal role in determining the reaction's yield, selectivity, and overall efficiency. This guide provides an objective comparison of various catalytic systems for the synthesis of nitrostyrenes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The synthesis of β-nitrostyrenes, most commonly achieved through the Henry condensation of aromatic aldehydes with nitroalkanes, is influenced by a variety of catalysts. These range from simple amines and inorganic salts to more complex systems like ionic liquids and functionalized nanomaterials. The selection of an appropriate catalyst is crucial for optimizing reaction conditions, minimizing side products, and achieving high yields.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of β-nitrostyrene, highlighting the reaction conditions and corresponding yields. This data has been compiled from various studies to provide a clear and concise comparison.
| Catalyst System | Aldehyde | Nitroalkane | Solvent | Temperature | Time | Yield (%) | Reference |
| (2-hydroxyethyl)ammonium formate | Benzaldehyde | Nitromethane | (2-hydroxyethyl)ammonium formate | Room Temp. | 24 h | 90 | [1] |
| Methylamine (aq. solution) | Aromatic aldehydes | Nitromethane | Alcohol | 40-50°C | 45 min | High (not specified) | [2] |
| Ethylenediamine | Substituted Benzaldehydes | Nitromethane/Nitroethane | Not specified | Not specified | Not specified | up to 97 | [2] |
| Ammonium Acetate | Substituted Benzaldehydes | Nitromethane | Glacial Acetic Acid | Reflux | 6 h | 20-95 | [3][4] |
| GO-NH₂-NEt₂ | Benzaldehyde | Nitromethane | Toluene | 80°C | 2 h | 99.5 (conversion) | [5] |
| Sulfated Zirconia / Piperidine | Benzaldehyde | Nitromethane | Toluene | Room Temp. | Not specified | 85 | [6] |
| Cu(BF₄)₂ / I₂ | Styrene | NaNO₂ | Acetonitrile | Room Temp. | 7 h | 31-72 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and adaptation for specific research applications.
Synthesis of β-Nitrostyrene using (2-hydroxyethyl)ammonium formate
This procedure highlights the use of a task-specific ionic liquid which acts as both the solvent and the catalyst.
Materials:
-
Benzaldehyde
-
Nitromethane
-
(2-hydroxyethyl)ammonium formate
-
Water
-
Ethanol
Procedure:
-
The reaction of benzaldehyde with nitromethane is carried out in (2-hydroxyethyl)ammonium formate medium at room temperature.[1]
-
The molar ratio of benzaldehyde to nitromethane to the ionic liquid can be optimized for best results.
-
After the reaction is complete (monitored by TLC), the ionic liquid is dissolved in water to separate the product.[1]
-
The resulting β-nitrostyrene is then isolated, washed with water, dried, and crystallized from ethanol.[8]
High-Yield Synthesis using Aqueous Methylamine
This method offers a rapid and efficient route to nitrostyrenes without the need for harsh reflux conditions.
Materials:
-
Aromatic aldehyde (100 mmol)
-
Nitromethane (105 mmol)
-
Aqueous methylamine solution (10-20%, 15-20 mmol)
-
Alcohol (e.g., MeOH, EtOH, or IPA)
-
Glacial Acetic Acid (GAA)
Procedure:
-
To a 250 ml round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde, nitromethane, and the alcohol.[2]
-
Begin stirring and add the aqueous methylamine solution in one portion.[2]
-
Place the reaction flask in a water bath and heat to 40-50°C.[2]
-
Monitor the reaction progress by TLC until the aldehyde is consumed (typically around 45 minutes).[2]
-
Once the reaction is complete, add 25 mmol of glacial acetic acid to the reaction mixture.[2]
-
Place the flask in a freezer to complete crystallization.[2]
-
Break up the solid product, transfer it to a filter funnel, and wash with water to remove methylamine acetate.[2]
-
Recrystallize the nitrostyrene from a suitable alcohol (MeOH, EtOH, or IPA).[2]
General Procedure using Ammonium Acetate in Acetic Acid
This is a widely used and generally reliable method for a variety of substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde
-
Nitroalkane (e.g., nitromethane, nitroethane)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
To a solution of ammonium acetate in acetic acid, add the nitromethane followed by the substituted benzaldehyde.[4]
-
Heat the resulting mixture under reflux for 6 hours.[4]
-
After cooling to room temperature, add water to the mixture.[4]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).[4]
-
Dry the organic layer over a drying agent (e.g., magnesium sulfate) and concentrate under reduced pressure to obtain the crude product.[4]
-
The crude product can be further purified by column chromatography or recrystallization.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of nitrostyrene, from the initial reaction setup to the final product isolation and purification.
Caption: Generalized workflow for β-nitrostyrene synthesis.
Conclusion
The synthesis of β-nitrostyrene can be achieved through various catalytic methods, each with its own advantages. For environmentally friendly and high-yield synthesis at room temperature, ionic liquids like (2-hydroxyethyl)ammonium formate present a compelling option.[1] For rapid and efficient synthesis, particularly when avoiding harsh reflux conditions is desirable, aqueous methylamine has proven to be an excellent catalyst.[2] The classic ammonium acetate in acetic acid system remains a versatile and reliable choice for a broad range of substrates.[3] More advanced catalytic systems, such as bifunctional graphene oxide, show promise for achieving near-quantitative conversion, paving the way for highly efficient and potentially reusable catalytic processes.[5] The selection of the optimal catalyst will ultimately depend on the specific substrate, desired reaction conditions, and the scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.
References
- 1. Synthesis of [Beta]-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media - ProQuest [proquest.com]
- 2. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 3. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Kinetic vs. Thermodynamic Control in Michael Addition Reactions
For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of reaction control is paramount for achieving desired product outcomes. The Michael addition, a cornerstone of carbon-carbon bond formation, serves as a classic example where reaction conditions can be manipulated to favor one of two distinct products: the kinetic or the thermodynamic adduct. This guide provides an objective comparison, supported by experimental data and protocols, to elucidate the principles governing these pathways.
The Dichotomy of Reaction Control: Kinetic vs. Thermodynamic Products
In a Michael addition involving an α,β-unsaturated carbonyl compound, a nucleophile can attack at two electrophilic sites: the carbonyl carbon (C-2) or the β-carbon (C-4). This leads to two potential products:
-
1,2-Addition Product (Kinetic): This product results from the direct, often faster, attack on the carbonyl carbon. It is formed under conditions that are irreversible and is known as the kinetic product because its formation is determined by the rate of reaction.[1][2]
-
1,4-Addition or Conjugate Addition Product (Thermodynamic): This is the characteristic Michael adduct, formed by attack at the β-carbon. This product is typically more stable and is favored under reversible conditions where an equilibrium can be established.[1][2] The greater stability arises from the formation of a strong C-C single bond at the expense of a weaker C-C pi bond.[2]
The selection between these two pathways is governed by the reaction conditions, which can be finely tuned to favor one product over the other.[3][4]
Key Factors Influencing Product Formation
The final product distribution in a Michael addition is determined by a careful interplay of temperature, base selection, and reaction time.
-
Kinetic Control is favored by:
-
Low Temperatures: At low temperatures (e.g., -78 °C), there is typically only enough energy to overcome the lowest activation energy barrier, leading to the faster-forming kinetic product.[5][6]
-
Strong, Bulky, Non-nucleophilic Bases: When generating an enolate nucleophile from an unsymmetrical ketone, bases like Lithium Diisopropylamide (LDA) rapidly and irreversibly deprotonate the least sterically hindered α-carbon, forming the kinetic enolate.[7]
-
Irreversible Conditions: Strongly basic nucleophiles or conditions that prevent equilibrium favor the kinetic product.[2]
-
-
Thermodynamic Control is favored by:
-
Higher Temperatures: Elevated temperatures provide sufficient energy to overcome both activation barriers, allowing the reaction to become reversible. This enables the system to reach equilibrium, where the product distribution reflects the relative thermodynamic stabilities of the products.[5][8]
-
Weaker Bases and Protic Solvents: Weaker bases (e.g., NaOEt, NaOH) establish an equilibrium between the ketone and the possible enolates. Over time, the more stable, more substituted thermodynamic enolate will predominate.[7]
-
Reversible Conditions: If the nucleophilic addition is reversible, the initially formed kinetic product can revert to the starting materials and subsequently form the more stable thermodynamic product.[6]
-
The following diagram illustrates the energy profile for a reaction under kinetic and thermodynamic control.
Caption: Reaction coordinate diagram comparing kinetic and thermodynamic pathways.
Comparative Experimental Data
The reaction between 2-methylcyclohexanone and methyl vinyl ketone (MVK) is a classic system for demonstrating regioselective enolate formation leading to different Michael adducts. The conditions dictate whether the kinetic or thermodynamic enolate is formed, which then reacts with MVK.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |
| Base | Lithium Diisopropylamide (LDA)[7] | Sodium Ethoxide (NaOEt)[7] |
| Temperature | -78 °C | 25 °C (Room Temperature) or higher (reflux) |
| Solvent | Aprotic (e.g., Tetrahydrofuran, THF) | Protic (e.g., Ethanol, EtOH)[9] |
| Enolate Formed | Less substituted (Kinetic enolate)[7] | More substituted (Thermodynamic enolate)[7] |
| Major Product | Addition at the less substituted α-carbon | Addition at the more substituted α-carbon |
| Typical Ratio | >90% Kinetic Product[9] | ~90% Thermodynamic Product[9] |
The following diagram illustrates the reaction pathways.
Caption: Pathways for kinetic and thermodynamic Michael addition.
Experimental Protocols
Protocol 1: Synthesis of the Kinetic Michael Adduct
This protocol is designed for the formation of the kinetic enolate of an unsymmetrical ketone followed by Michael addition.
Materials:
-
2-Methylcyclohexanone
-
Methyl Vinyl Ketone (MVK)
-
Lithium Diisopropylamide (LDA) in THF (commercial solution or freshly prepared)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of LDA solution to the cooled THF.
-
Add 1.0 equivalent of 2-methylcyclohexanone dropwise to the LDA solution, ensuring the temperature remains at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.
-
Add 1.1 equivalents of MVK dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate), drying, and solvent removal.
-
Purify the crude product via column chromatography.
Protocol 2: Synthesis of the Thermodynamic Michael Adduct
This protocol utilizes conditions that allow for equilibration to the more stable thermodynamic enolate.
Materials:
-
2-Methylcyclohexanone
-
Methyl Vinyl Ketone (MVK)
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Dilute aqueous HCl
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol.
-
Dissolve a catalytic amount of sodium ethoxide (e.g., 0.2 equivalents) in the ethanol.
-
Add 1.0 equivalent of 2-methylcyclohexanone to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for the equilibration and formation of the thermodynamic enolate.
-
Add 1.1 equivalents of MVK to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC) until the starting material is consumed.[10]
-
Cool the reaction mixture to room temperature and neutralize with dilute aqueous HCl.
-
Remove the ethanol under reduced pressure.
-
Perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, and drying over anhydrous sulfate.
-
Purify the resulting crude product by column chromatography or distillation.
The following flowchart outlines the generalized workflow for these experiments.
Caption: Generalized experimental workflow for Michael additions.
Conclusion
The ability to selectively synthesize either the kinetic or thermodynamic product in a Michael addition is a powerful tool in organic synthesis. By carefully selecting the base, solvent, and temperature, researchers can direct the reaction pathway based on fundamental principles of reaction kinetics and thermodynamics. For complex molecule synthesis, where precise control of stereochemistry and regiochemistry is critical, a thorough understanding of these concepts is indispensable.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. academic.oup.com [academic.oup.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
A Comparative Guide to the Characterization of Reaction Intermediates in Nitroalkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for the synthesis of nitroalkenes, with a focus on the characterization of their crucial reaction intermediates. Understanding these transient species is paramount for optimizing reaction conditions, improving yields, and controlling stereoselectivity, all of which are critical aspects in the development of novel therapeutics and functional materials. This document summarizes key experimental data, provides detailed protocols for characterization techniques, and visualizes reaction pathways and workflows.
Introduction to Nitroalkene Synthesis and Intermediates
Nitroalkenes are valuable synthetic intermediates due to the versatile reactivity of the nitro group and the carbon-carbon double bond.[1] Their synthesis is a cornerstone of organic chemistry, with applications ranging from the construction of complex heterocyclic scaffolds to the preparation of pharmacologically active compounds. The mechanisms of nitroalkene formation often involve short-lived, highly reactive intermediates, whose detection and characterization are essential for mechanistic elucidation and reaction optimization. Common intermediates include nitronate anions (in base-catalyzed reactions like the Henry reaction) and radical species (in methods involving single-electron transfer).
Comparison of Key Nitroalkene Synthesis Methods and Their Intermediates
The choice of synthetic method depends on the desired substitution pattern, scalability, and functional group tolerance. Below is a comparison of common methods and the typical intermediates involved.
| Synthesis Method | Description | Key Intermediates | Typical Yields | Key Advantages | Key Disadvantages |
| Henry (Nitroaldol) Reaction | Base-catalyzed condensation of a nitroalkane and a carbonyl compound, followed by dehydration.[2] | Nitronate anion, β-nitro alcohol | Good to excellent[3] | Wide substrate scope, well-established. | Reversibility can lead to side reactions, requires dehydration step. |
| Nitration of Alkenes | Direct addition of a nitro group across a double bond using various nitrating agents. | Radical cations, nitro-radicals | Moderate to good[1] | Direct conversion, avoids pre-functionalization. | Regioselectivity can be an issue, harsh reagents may be required. |
| Horner-Wadsworth-Emmons Olefination & Nitration | Two-step process involving olefination of a ketone to an α,β-unsaturated ester, followed by nitration. | Acrylate intermediate | Low to moderate[1] | Allows for the synthesis of tetrasubstituted nitroalkenes. | Multi-step process, potentially low overall yield. |
| Alkene Cross-Metathesis | Reaction between a simple nitroalkane and an alkene catalyzed by a ruthenium catalyst. | Ruthenium carbene complex | High | High functional group tolerance, good for complex molecules. | Catalyst cost and sensitivity. |
Characterization of Reaction Intermediates
The fleeting nature of reaction intermediates necessitates the use of specialized analytical techniques for their characterization. Spectroscopic methods and trapping experiments are the primary tools employed for this purpose.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of intermediates that are sufficiently stable to be observed on the NMR timescale.
-
¹H and ¹³C NMR of Nitronate Anions: The formation of a nitronate anion from a nitroalkane leads to characteristic changes in the NMR spectrum. The resonance of the α-carbon atom of nitronates appears at approximately 10 ppm to lower field in methanol compared to dimethyl sulfoxide, which is attributed to solvent-dependent charge distribution.[4]
| Nucleus | Compound Type | Solvent | Chemical Shift (ppm) |
| ¹³C | Nitronate Anion (α-carbon) | Methanol | ~10 ppm downfield shift vs. DMSO |
| ¹³C | Nitronate Anion (α-carbon) | DMSO | - |
| ¹H | Nitroalkane (α-proton) | CDCl₃ | Varies depending on substitution |
| ¹H | Nitronate Anion (vinyl proton) | Methanol | Varies depending on substitution |
2. Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the most direct method for detecting and characterizing radical intermediates due to their unpaired electrons.
-
Detection of Radical Intermediates: In a copper(II)-photocatalyzed synthesis of isoxazolines from nitroalkanes, a strong EPR signal at a g-value of 2.002 was observed, confirming the presence of an organic radical intermediate.[4] In other systems involving frustrated Lewis pairs, phosphonium radical cations have been identified with g-values around 2.0056 and hyperfine coupling constants (aiso(³¹P)) of approximately 239 G.[5]
| Intermediate Type | g-value | Hyperfine Coupling Constant (aiso) |
| Organic Radical (from nitroalkane oxidation) | 2.002 | - |
| Phosphonium Radical Cation | 2.0056 | aiso(³¹P) = 239 G |
3. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the formation and consumption of intermediates that possess a chromophore, such as conjugated systems or metal complexes.
-
Observation of Nitronate Formation: The formation of nitronate anions can be monitored by observing changes in the UV-Vis absorption spectrum. For example, the reduction of nitrophenols, which involves the formation of a phenolate intermediate, shows a distinct shift in the absorption maximum to around 400 nm upon addition of a reducing agent.[6] While not a direct observation of a nitronate in synthesis, this illustrates the principle.
Trapping Experiments
When intermediates are too short-lived to be observed directly, they can be "trapped" by adding a reagent that reacts with the intermediate to form a stable, characterizable product.
-
Radical Trapping: The stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a common scavenger for radical intermediates.[7] The formation of a TEMPO adduct, detectable by mass spectrometry, provides strong evidence for the existence of a radical intermediate.
-
Nitronate Trapping: Nitronate anions are nucleophilic and can be trapped by electrophiles such as alkyl halides. The formation of an O-alkylated or C-alkylated product provides evidence for the presence of the nitronate intermediate.
Experimental Protocols
In-situ Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy for Monitoring the Henry Reaction
This protocol allows for the real-time monitoring of reactant consumption and product/intermediate formation during the Henry reaction.
-
Setup: An ATR-IR probe is inserted directly into the reaction vessel. The spectrometer is set to collect spectra at regular intervals (e.g., every 30 seconds) over the course of the reaction.
-
Background Spectrum: A background spectrum of the solvent and catalyst is collected before the addition of the reactants.
-
Reaction Initiation: The nitroalkane and carbonyl compound are added to the reaction vessel to initiate the reaction.
-
Data Acquisition: The IR spectra are continuously recorded. The disappearance of the characteristic vibrational bands of the reactants (e.g., C=O stretch of the aldehyde/ketone, N-O stretches of the nitroalkane) and the appearance of new bands corresponding to the β-nitro alcohol intermediate and the nitroalkene product are monitored.
-
Data Analysis: The changes in the intensity of specific IR bands over time are used to generate concentration profiles for each species, providing kinetic information about the reaction.
Trapping of a Nitronate Intermediate with an Alkyl Halide
This protocol is designed to provide evidence for the formation of a nitronate intermediate in a base-catalyzed reaction.
-
Reaction Setup: A nitroalkane is dissolved in a suitable solvent (e.g., THF, DMF) and a base (e.g., sodium hydride, potassium carbonate) is added to generate the nitronate anion.
-
Trapping: A reactive alkyl halide (e.g., methyl iodide, benzyl bromide) is added to the solution containing the generated nitronate.
-
Reaction Quenching and Workup: After a suitable reaction time, the reaction is quenched (e.g., with saturated aqueous ammonium chloride) and the organic products are extracted.
-
Analysis: The product mixture is analyzed by techniques such as GC-MS or NMR to identify the formation of the C-alkylated and/or O-alkylated products, which confirms the presence of the nitronate intermediate.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: The reaction pathway of the Henry (Nitroaldol) Reaction.
Caption: Experimental workflow for radical trapping experiments.
Conclusion
The characterization of reaction intermediates is a critical endeavor in the field of nitroalkene synthesis. By employing a combination of advanced spectroscopic techniques and classical trapping experiments, researchers can gain profound insights into reaction mechanisms. This knowledge is instrumental in the rational design of more efficient, selective, and sustainable synthetic routes to these valuable chemical building blocks, ultimately accelerating the pace of drug discovery and materials science innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The structures of nitronate salts in solution as determined by 13C and 1H n.m.r. spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The First Conversion of Primary Alkyl Halides to Nitroalkanes under Aqueous Medium [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of (Z)-4-Phenyl-3-nitro-3-buten-2-one: A Procedural Guide
For Immediate Reference: Treat (Z)-4-Phenyl-3-nitro-3-buten-2-one as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This compound requires handling by a licensed hazardous waste disposal service. The following guide provides detailed procedures for its safe management and disposal in a laboratory setting.
I. Understanding the Hazards
While specific hazard data for the (Z)-isomer is limited, the chemical structure, containing both a nitro group and a ketone, necessitates a cautious approach. Related compounds, such as trans-4-Phenyl-3-buten-2-one, are known to cause skin and eye irritation and may cause an allergic skin reaction.[1][2] Nitro compounds, as a class, can be potentially explosive under certain conditions, such as when they dry out or are subjected to shock or friction.[3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment and to follow stringent disposal protocols.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat and closed-toe shoes are mandatory. |
III. Spill & Leak Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to disperse any vapors.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in a dedicated, chemically compatible container. The original container, if in good condition, can be used.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from heat, sparks, and open flames.
-
Ensure the storage location is secure and accessible only to authorized personnel.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the chemical waste.
-
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
V. Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling (Z)-4-Phenyl-3-nitro-3-buten-2-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-4-Phenyl-3-nitro-3-buten-2-one. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of structurally similar compounds, including other nitroalkenes and unsaturated ketones.
Hazard Summary
While specific toxicological data for this compound is limited, analogous compounds such as trans-β-nitrostyrene and trans-4-Phenyl-3-buten-2-one are known to cause irritation to the skin, eyes, and respiratory system.[1][2] Prolonged or repeated contact may also lead to skin sensitization or allergic reactions.[1][2] It is crucial to handle this compound with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Butyl or Nitrile rubber gloves are recommended for handling nitro compounds and ketones.[3] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.[4] |
| Eye Protection | Safety goggles or a face shield | Must be worn to protect against dust particles and potential splashes.[5] |
| Respiratory Protection | NIOSH-approved respirator | For handling the solid compound, a particulate respirator (N95 or higher) is recommended.[6][7] If there is a risk of inhaling vapors, especially during heating or dissolution, a respirator with organic vapor cartridges should be used.[8][9] |
| Body Protection | Laboratory coat and full-length pants | A standard laboratory coat should be worn and kept fastened. Full-length pants and closed-toe shoes are mandatory to protect the skin. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is vital to minimize exposure risk.
-
Engineering Controls : All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to control airborne dust and vapors.
-
Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.
-
Spill Management : In the event of a spill, evacuate the immediate area. For small spills of the solid, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation. Dampen the material with a suitable solvent like 60-70% ethanol before sweeping to minimize dust.[8] Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for non-halogenated organic waste . |
| Contaminated Materials | Used gloves, weighing paper, and other contaminated disposable materials should be placed in the same designated solid waste container. |
| Empty Containers | Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. |
Important Disposal Considerations :
-
Do not dispose of this compound down the drain.[10]
-
Avoid mixing with strong oxidizing agents or incompatible chemicals in the waste container.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Precautions
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. (E)-4-(3-nitrophenyl)but-3-en-2-one | C10H9NO3 | CID 5374502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. aghealthandsafety.com [aghealthandsafety.com]
- 7. scribd.com [scribd.com]
- 8. 3m.com [3m.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
